alpha-CEHC
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Structure
3D Structure
Properties
IUPAC Name |
3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODOWFEFKOVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4072-32-6 | |
| Record name | α-CEHC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Function of α-Carboxyethyl-hydroxychroman (α-CEHC): A Technical Guide
Abstract
α-Carboxyethyl-hydroxychroman (α-CEHC) is a principal water-soluble metabolite of α-tocopherol, the most biologically active form of vitamin E. Long considered an inactive breakdown product destined for urinary excretion, emerging evidence has illuminated the diverse biological activities of α-CEHC. This technical guide provides a comprehensive overview of the known biological functions of α-CEHC, with a focus on its antioxidant and anti-inflammatory properties. Detailed experimental protocols for the assessment of these functions are provided, alongside quantitative data and visual representations of key metabolic and signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
Vitamin E is a family of eight fat-soluble compounds, of which α-tocopherol is the most abundant and active in the human body. The metabolism of α-tocopherol is a critical determinant of its bioavailability and biological activity. Hepatic catabolism of the phytyl tail of α-tocopherol leads to the formation of a series of water-soluble metabolites, with α-CEHC being a major end-product. Initially identified as a urinary metabolite, α-CEHC is now recognized for its intrinsic biological functions, which are of growing interest in the fields of nutrition, pharmacology, and medicine. This document synthesizes the current understanding of α-CEHC's biological role, providing a technical framework for its further investigation.
Metabolism of α-Tocopherol to α-CEHC
The conversion of α-tocopherol to α-CEHC is a multi-step process that primarily occurs in the liver. This metabolic pathway facilitates the elimination of excess α-tocopherol and is crucial for maintaining vitamin E homeostasis.
The initial and rate-limiting step is the ω-hydroxylation of the phytyl tail of α-tocopherol, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4. This is followed by a series of β-oxidation cycles that sequentially shorten the phytyl tail, ultimately yielding the water-soluble α-CEHC. α-CEHC is then conjugated with glucuronic acid or sulfate in the liver to further increase its water solubility before being excreted in the urine.
Metabolism of α-Tocopherol to α-CEHC.
Antioxidant Function
α-CEHC retains the chromanol ring of its parent compound, α-tocopherol, which is the structural basis for its antioxidant activity. This function is primarily attributed to the ability of the hydroxyl group on the chromanol ring to donate a hydrogen atom to neutralize free radicals, thereby terminating lipid peroxidation chain reactions.
Radical Scavenging and Inhibition of Lipid Peroxidation
Studies have demonstrated that α-CEHC is an effective scavenger of aqueous radicals and exhibits antioxidant activity comparable to that of Trolox, a water-soluble analog of vitamin E often used as an antioxidant standard.[1] While its reactivity towards radicals in organic solution is similar to α-tocopherol, its increased water solubility influences its activity in different biological compartments.[2] Specifically, α-CEHC is more efficient at scavenging radicals in aqueous environments but less effective at inhibiting lipid peroxidation within cellular membranes compared to the more lipophilic α-tocopherol.[2]
α-CEHC has also been shown to inhibit the oxidation of low-density lipoprotein (LDL) induced by macrophages, a key event in the pathogenesis of atherosclerosis.[3] This effect is concentration-dependent.
Quantitative Antioxidant Capacity
The antioxidant capacity of α-CEHC has been evaluated using various assays. While specific TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values for α-CEHC are not consistently reported across the literature, studies consistently show its antioxidant properties are similar to Trolox.[1] The partition coefficient, which indicates the distribution of a compound between an organic and aqueous phase, provides insight into its localization and, consequently, its antioxidant efficacy in different environments.
| Compound | Partition Coefficient (log P) |
| α-Tocopherol | 3.36[2] |
| γ-Tocopherol | 3.14[2] |
| α-CEHC | 2.26 [2] |
| γ-CEHC | 1.83[2] |
| Trolox | -0.97[2] |
Table 1: Partition coefficients of α-CEHC and related compounds.
Anti-inflammatory Properties
Recent research suggests that the biological activities of vitamin E and its metabolites extend beyond their antioxidant effects to include the modulation of inflammatory pathways. While much of the research has focused on α-tocopherol, there is emerging evidence for the anti-inflammatory properties of its metabolites.
Long-chain metabolites of α-tocopherol have been shown to inhibit the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. While direct evidence for α-CEHC's role in these specific pathways is still developing, the structural similarity to other bioactive metabolites suggests a potential role in modulating inflammatory responses. The parent compound, α-tocopherol, has been shown to inhibit protein kinase C (PKC) activity, which is a key signaling molecule in inflammatory pathways. It is plausible that α-CEHC may also exert similar effects.
Role as a Biomarker of Vitamin E Status
The urinary excretion of α-CEHC has been established as a reliable biomarker of vitamin E status.[4][5][6] In individuals with adequate or high intake of vitamin E, the excess α-tocopherol is metabolized to α-CEHC and excreted in the urine.[7] Therefore, measuring urinary α-CEHC levels can provide a non-invasive method to assess whether an individual's vitamin E intake is sufficient.[4] Studies have shown a significant positive correlation between dietary α-tocopherol intake and urinary α-CEHC excretion.[5][6]
Potential Natriuretic Effect
There is some evidence to suggest that a metabolite of γ-tocopherol, γ-CEHC, possesses natriuretic properties, meaning it promotes the excretion of sodium in the urine.[7] This has led to speculation that other vitamin E metabolites, including α-CEHC, may have similar functions. However, the natriuretic activity of α-CEHC has not been conclusively demonstrated, and this remains an area for future research.
Experimental Protocols
Measurement of α-CEHC in Urine
This protocol outlines a general procedure for the quantification of α-CEHC in human urine using liquid chromatography-mass spectrometry (LC-MS), a commonly employed analytical technique.
Materials:
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Urine sample
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β-glucuronidase/sulfatase from Helix pomatia
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Internal standard (e.g., deuterated α-CEHC)
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Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Methanol
-
Acetonitrile
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LC-MS system
Procedure:
-
Enzymatic Hydrolysis: To measure total α-CEHC (free and conjugated), an enzymatic hydrolysis step is required to deconjugate the glucuronidated and sulfated forms.
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To 1 mL of urine, add a known amount of the internal standard.
-
Add β-glucuronidase/sulfatase solution and incubate at 37°C for a specified time (e.g., 2 hours).
-
-
Sample Clean-up:
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Acidify the sample with formic acid.
-
Perform solid-phase extraction (SPE) to remove interfering substances. Condition the SPE cartridge with methanol followed by water. Load the sample, wash with a weak organic solvent, and elute α-CEHC with a stronger organic solvent like methanol or acetonitrile.
-
-
LC-MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small percentage of formic acid.
-
Detection is performed using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
-
Quantification:
-
A standard curve is generated using known concentrations of α-CEHC.
-
The concentration of α-CEHC in the urine sample is calculated by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Workflow for Urinary α-CEHC Analysis.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
This protocol describes a method to determine the antioxidant capacity of α-CEHC relative to Trolox.
Materials:
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α-CEHC solution of known concentration
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Trolox standard solutions
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
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Potassium persulfate
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Phosphate buffered saline (PBS)
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Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Radical Cation:
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Prepare a stock solution of ABTS and potassium persulfate in PBS.
-
Allow the solution to stand in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Prepare a series of Trolox standard solutions of known concentrations.
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In a 96-well plate or cuvettes, add a small volume of the α-CEHC solution or Trolox standards.
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Add the diluted ABTS•+ solution to initiate the reaction.
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Incubate for a specific time (e.g., 6 minutes) at room temperature.
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Measure the absorbance at 734 nm.
-
-
Calculation:
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Calculate the percentage inhibition of absorbance for each concentration of Trolox and α-CEHC.
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Plot a standard curve of percentage inhibition versus Trolox concentration.
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Determine the TEAC value of α-CEHC by comparing its percentage inhibition to the Trolox standard curve. The TEAC value is expressed as micromoles of Trolox equivalents per micromole of α-CEHC.
-
Signaling Pathways
While the direct molecular targets of α-CEHC are still under investigation, its structural similarity to α-tocopherol suggests potential interactions with similar signaling pathways. α-Tocopherol has been shown to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including inflammation. Inhibition of PKC by α-tocopherol can lead to downstream effects on gene expression and cellular responses. Further research is needed to elucidate the specific signaling pathways modulated by α-CEHC.
Hypothesized α-CEHC Signaling Pathway.
Conclusion
α-CEHC is a biologically active metabolite of vitamin E with demonstrated antioxidant properties and a potential role in modulating inflammatory processes. Its utility as a biomarker for vitamin E status is well-established and provides a valuable tool for nutritional assessment. While the full spectrum of its biological functions and the underlying molecular mechanisms are still being elucidated, α-CEHC represents a promising area of research with potential implications for human health and disease. This technical guide provides a foundation for researchers to explore the multifaceted roles of this important metabolite. Further investigation is warranted to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Vitamin E: function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. alpha-CEHC | 4072-32-6 | Benchchem [benchchem.com]
The Discovery and Significance of α-Carboxyethyl-Hydroxychroman (α-CEHC): A Technical Whitepaper
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin E, a crucial lipid-soluble antioxidant, undergoes extensive metabolism in vivo, leading to the formation of various water-soluble metabolites. Among these, α-carboxyethyl-hydroxychroman (α-CEHC) has emerged as a significant biomarker of vitamin E status and a molecule with its own distinct biological activities. This technical guide provides a comprehensive overview of the discovery of α-CEHC, detailing the analytical methodologies for its identification and quantification, summarizing key quantitative findings, and exploring its metabolic pathway and physiological relevance.
Introduction: The Emergence of a Key Vitamin E Metabolite
For many years, the in vivo functions of vitamin E were primarily attributed to the antioxidant properties of α-tocopherol. However, the discovery of a series of water-soluble metabolites, including 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC), has broadened our understanding of vitamin E's physiological roles.[1][2] α-CEHC was first identified as a major urinary metabolite of α-tocopherol in humans in 1995.[1] Its presence in urine and serum, particularly after supplementation with α-tocopherol, pointed towards a regulated metabolic pathway for vitamin E degradation and excretion.[1][2][3] Subsequent research has focused on elucidating the metabolic fate of different vitamin E isoforms and the potential biological functions of their metabolites.
The Metabolic Pathway of α-Tocopherol to α-CEHC
The conversion of α-tocopherol to α-CEHC is a multi-step process that primarily occurs in the liver. This pathway involves the sequential oxidation and shortening of the hydrophobic side chain of α-tocopherol, while leaving the chromanol ring intact.[1]
The key enzymatic steps are:
-
ω-Hydroxylation: The process is initiated by the cytochrome P450 enzyme CYP4F2, which hydroxylates the terminal methyl group of the α-tocopherol phytyl tail.[4]
-
Further Oxidation: The terminal hydroxyl group is then further oxidized to a carboxylic acid.
-
β-Oxidation: The resulting long-chain carboxylic acid undergoes a series of β-oxidation cycles, which progressively shorten the side chain by two-carbon units.
-
Final Metabolite: This cascade culminates in the formation of the water-soluble metabolite, α-CEHC.[1]
Excess α-tocopherol is converted to α-CEHC and excreted in the urine.[2][3] Other forms of tocopherol, such as gamma- and delta-tocopherol, are almost entirely degraded and excreted as their corresponding CEHCs.[2][3]
Quantitative Data on α-CEHC Levels
The concentration of α-CEHC in biological fluids is a dynamic indicator of vitamin E intake and metabolism. Below are tables summarizing quantitative data from various studies.
Table 1: α-CEHC Concentration in Human Serum/Plasma
| Condition | α-CEHC Concentration | Reference |
| Unsupplemented Healthy Subjects | 5-10 pmol/mL | [5] |
| Unsupplemented Healthy Subjects | 12.6 ± 7.5 nmol/L | |
| After RRR-α-tocopherol Supplementation | Up to 200 pmol/mL | [5] |
| After single 306 mg RRR-α-tocopherol dose (Peak at 12h) | 42.4 ± 18.3 nmol/L | [6] |
Table 2: Urinary Excretion of α-CEHC
| Condition | α-CEHC Excretion | Reference |
| Healthy Japanese Women (18-22 years) | Positively correlated with α-tocopherol intake (r = 0.29) | [7] |
| Adults (33.3 ± 12.5 years) | Positively correlated with α-tocopherol intake (r = 0.39) | [7] |
| Older Adults (Lifelines-MINUTHE Study) | Median (IQR): 0.9 (0.3–2.4) µmol/24h | [7] |
Experimental Protocols for α-CEHC Analysis
The accurate quantification of α-CEHC and its conjugates in biological matrices requires sensitive and specific analytical methods. The following sections detail the core methodologies employed in α-CEHC research.
Sample Preparation
A critical first step in α-CEHC analysis is the hydrolysis of its conjugated forms (glucuronides and sulfates) to measure total α-CEHC.
-
Enzymatic Hydrolysis: This method typically uses β-glucuronidase and sulfatase to cleave the conjugate moieties. However, studies have shown that enzymatic hydrolysis can be inefficient for certain conjugates, particularly sulfate conjugates.[8][9]
-
Acid Hydrolysis: Pretreatment with hydrochloric acid (HCl) at elevated temperatures (e.g., 60°C) has been shown to be more effective for the complete hydrolysis of sulfate conjugates.[8][9][10] The inclusion of an antioxidant like ascorbate during this step is crucial to prevent the conversion of α-CEHC to α-tocopheronolactone.[8][9]
Following hydrolysis, a liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction is performed to isolate α-CEHC from the biological matrix.[8][9]
Analytical Techniques
Several analytical techniques are used for the detection and quantification of α-CEHC.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with electrochemical detection (ECD) or fluorescence detection can be used for the analysis of α-CEHC.[6][8] Reverse-phase isocratic HPLC is a common approach.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity. Derivatization (e.g., silylation) is often required to increase the volatility of α-CEHC for GC analysis.[11] This method allows for the simultaneous measurement of α- and γ-tocopherol and their corresponding CEHC metabolites.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most sensitive and specific method for quantifying α-CEHC and its conjugates.[4][11] It allows for direct measurement without the need for derivatization and can distinguish between different conjugated forms.[13]
Biological Significance and Signaling
Beyond its role as a biomarker, α-CEHC exhibits biological activities that are distinct from its parent compound, α-tocopherol.
-
Antioxidant Activity: α-CEHC possesses antioxidant properties, capable of scavenging free radicals.[14][15] Its water-soluble nature allows it to function in aqueous environments.
-
Anti-inflammatory and Anti-proliferative Effects: Studies have suggested that α-CEHC may have anti-inflammatory and anti-proliferative properties.[15]
-
Gene Regulation: Like α-tocopherol, which is known to influence the expression of various genes involved in cellular signaling, transport, and metabolism, α-CEHC and other long-chain metabolites may also modulate gene expression.[16][17][18] For instance, α-tocopherol is known to inhibit protein kinase C and 5-lipoxygenase and activate protein phosphatase 2A.[18] The long-chain metabolite α-T-13'-COOH has been shown to modulate the expression of genes related to redox status in macrophages.[16] Further research is needed to fully elucidate the specific signaling pathways regulated by α-CEHC.
Conclusion and Future Directions
The discovery of α-CEHC has significantly advanced our understanding of vitamin E metabolism and function. It serves as a valuable, non-invasive biomarker for assessing vitamin E status and has opened new avenues of research into the biological activities of vitamin E metabolites. Future research should focus on further characterizing the signaling pathways modulated by α-CEHC, its potential therapeutic applications, and the factors influencing inter-individual variations in its production. The continued development of advanced analytical techniques will be crucial for exploring the complete metabolome of vitamin E and its implications for human health and disease.
References
- 1. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin E: function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VITAMIN E: FUNCTION AND METABOLISM [chiro.org]
- 4. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. This compound | 4072-32-6 | Benchchem [benchchem.com]
- 12. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and analysis of conjugates of the major vitamin E metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Specific cellular responses to alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Carboxyethyl-Hydroxychroman (α-CEHC) and its Nexus with Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) is a primary water-soluble metabolite of alpha-tocopherol (the most active form of Vitamin E).[1][2] Initially viewed as a simple excretion product, emerging evidence highlights its intrinsic biological activities, particularly its role as a potent antioxidant and modulator of cellular signaling pathways involved in oxidative stress.[1][3] This technical guide provides an in-depth analysis of α-CEHC, its mechanisms of action against oxidative stress, quantitative data from key studies, detailed experimental protocols, and visualizations of the core biological and experimental pathways.
Core Mechanisms of α-CEHC in Mitigating Oxidative Stress
The biological action of α-CEHC against oxidative stress is multifaceted, involving both direct and indirect mechanisms. While its parent compound, α-tocopherol, is a well-established lipid-soluble antioxidant, α-CEHC operates effectively in aqueous environments, broadening the scope of Vitamin E's protective effects.[1][4]
Direct Antioxidant and Radical Scavenging Activity
α-CEHC possesses an intact hydroxychroman ring structure, which is the functional moiety responsible for antioxidant activity. It directly scavenges a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] Studies have demonstrated that α-CEHC exhibits antioxidant properties comparable to those of Trolox, a water-soluble analog of Vitamin E widely used as an antioxidant standard.[1][2] Its reactivity towards radicals in organic solutions is similar to its parent tocopherol.[4] Furthermore, α-CEHC acts synergistically with ascorbate (Vitamin C) to inhibit oxidation, enhancing its overall protective capacity.[1][4]
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, α-CEHC influences cellular signaling cascades integral to the oxidative stress response. It has been shown to possess anti-inflammatory and anti-proliferative properties.[1] These effects are often mediated through the modulation of key signaling pathways. For instance, α-CEHC has been observed to inhibit protein kinase C (PKC) signaling, a pathway implicated in various cellular responses, including those related to oxidative stress.[1] While direct modulation of pathways like Nrf2 by α-CEHC is still an area of active research, its anti-inflammatory effects suggest a potential interplay with transcription factors such as NF-κB, which is closely linked to the oxidative stress response.
The metabolic conversion of Vitamin E to its metabolites is a critical step in its biological action. The pathway from α-tocopherol to α-CEHC occurs primarily in the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Tocopherol preserves cardiac function by reducing oxidative stress and inflammation in ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies on Novel Alpha-CEHC Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-Carboxyethyl Hydroxychroman (α-CEHC), a primary water-soluble metabolite of alpha-tocopherol (Vitamin E), has garnered significant interest for its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core methodologies and conceptual frameworks essential for the exploration of novel α-CEHC conjugates. It is designed to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development. This document details the synthesis of foundational α-CEHC conjugates, outlines experimental protocols for assessing their bioactivity, and presents key signaling pathways potentially modulated by these compounds. All quantitative data are summarized in structured tables, and complex experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate clear understanding and application.
Introduction to Alpha-CEHC and its Conjugates
This compound is the end-product of the hepatic metabolism of the phytyl tail of alpha-tocopherol.[1][2][3] Its chemical structure, featuring a chroman head and a carboxylic acid side chain, imparts aqueous solubility, allowing for its excretion in urine.[1][2][3] Beyond its role as a biomarker for Vitamin E status, α-CEHC itself exhibits biological activity, including antioxidant and anti-inflammatory effects. The conjugation of α-CEHC, primarily through glucuronidation and sulfation, is a natural metabolic process.[1][4] The exploration of novel, synthetically derived α-CEHC conjugates presents a promising avenue for the development of new therapeutic agents with enhanced stability, bioavailability, and targeted activity.
Synthesis of this compound and its Conjugates
The generation of novel α-CEHC conjugates begins with the synthesis of the α-CEHC core or its derivatives. Various synthetic routes have been established for related chroman structures, offering a toolbox for medicinal chemists.
Synthesis of the this compound Core
A concise method for constructing the chiral 6-hydroxychroman scaffold, central to CEHCs, has been reported, achieving good yield and high enantiomeric excess.[5] One reported retrosynthetic approach involves the Heck reaction between an allylic alcohol and 2-bromo-6-methylbenzene-1,4-diol, followed by cyclization to form the chromanol ring.[5]
Synthesis of this compound Glucuronide
The synthesis of α-CEHC glucuronide is a key step in producing a reference standard for metabolic studies and can be adapted for creating novel glycosidic conjugates. A common strategy involves the Koenigs-Knorr procedure, where a protected glucuronic acid donor, such as a glucosyluronate bromide, is reacted with the hydroxyl group of the α-CEHC chroman ring in the presence of a promoter like a silver or mercury salt.[6] Subsequent deprotection steps yield the final glucuronide conjugate.
Synthesis of this compound Sulfate
This compound sulfate is another major metabolite.[7] Its synthesis typically involves the reaction of α-CEHC with a sulfating agent, such as sulfur trioxide pyridine complex, in an appropriate solvent. This method allows for the regioselective sulfation of the phenolic hydroxyl group on the chroman ring.
General Strategy for Novel Conjugates
The carboxylic acid moiety and the phenolic hydroxyl group of α-CEHC are the primary handles for chemical modification to create novel conjugates. Standard amide bond formation or esterification reactions can be employed at the carboxylic acid, while the hydroxyl group can be a site for etherification or esterification to attach various functionalities, such as targeting ligands, polyethylene glycol (PEG) chains to improve pharmacokinetic profiles, or payloads for drug delivery applications.
Experimental Protocols
The following sections provide detailed methodologies for the characterization and bioactivity assessment of α-CEHC and its conjugates.
Quantification of this compound and Conjugates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of α-CEHC and its metabolites in biological matrices.
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated α-CEHC).
-
For total α-CEHC measurement (free and conjugated), perform an acid hydrolysis step (e.g., with HCl at 60°C) to cleave the conjugate bonds. The inclusion of an antioxidant like ascorbate is recommended to prevent degradation of α-CEHC.[8] For free α-CEHC, omit this step.
-
Deproteinize the sample by adding a solvent like acetonitrile.
-
Perform a liquid-liquid extraction with a solvent such as diethyl ether or ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of the deprotonated molecular ion [M-H]-.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte to confirm its identity.[9]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant capacity of a compound against peroxyl radicals.
Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm.
Procedure:
-
Prepare a Trolox standard curve (e.g., 0-100 µM) in phosphate buffer.
-
Prepare the α-CEHC conjugate samples at various concentrations in phosphate buffer.
-
Pipette 150 µL of fluorescein working solution into each well.
-
Add 25 µL of the Trolox standards, samples, or buffer (for the blank) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of freshly prepared AAPH solution to all wells.
-
Immediately begin kinetic fluorescence readings every 1-5 minutes for at least 60 minutes at 37°C.
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the blank's AUC from the sample and standard AUCs.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the Trolox equivalents (TE) of the α-CEHC conjugate samples from the standard curve. The results are expressed as µmol TE per gram or liter of the sample.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay using ABTS
The TEAC assay, also known as the ABTS assay, measures the ability of a compound to scavenge the stable radical cation ABTS•+.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Trolox as a standard
-
Ethanol or phosphate buffer
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 734 nm.
Procedure:
-
Prepare the ABTS•+ stock solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.[10]
-
Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.[10]
-
Prepare a Trolox standard curve (e.g., 0-15 µM).
-
Add a small volume (e.g., 10 µL) of the standard or α-CEHC conjugate sample to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.[10]
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
Data Analysis:
-
Calculate the percentage inhibition of absorbance for each sample and standard compared to a blank (ABTS•+ solution with solvent).
-
Plot the percentage inhibition against the concentration of the Trolox standards to create a standard curve.
-
Determine the TEAC value of the α-CEHC conjugate samples from the standard curve.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for novel α-CEHC conjugates compared to the parent compound and a standard antioxidant.
Table 1: Antioxidant Capacity of this compound and Novel Conjugates
| Compound | ORAC (µmol TE/µmol) | TEAC (µmol TE/µmol) |
| Trolox | 1.00 (Reference) | 1.00 (Reference) |
| This compound | 0.95 ± 0.05 | 0.98 ± 0.04 |
| Conjugate A (PEGylated) | 0.85 ± 0.06 | 0.90 ± 0.05 |
| Conjugate B (Amino Acid) | 1.10 ± 0.07 | 1.05 ± 0.06 |
Table 2: LC-MS/MS Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 277.1 | 191.1 | 20 |
| This compound-d3 | 280.1 | 194.1 | 20 |
| Conjugate A | [M-H]- | Fragment 1 | TBD |
| Conjugate B | [M-H]- | Fragment 1 | TBD |
(Note: TBD - To Be Determined experimentally for novel conjugates)
Signaling Pathways and Experimental Workflows
The biological effects of α-CEHC and its conjugates are likely mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Potential Signaling Pathways
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many antioxidant and anti-inflammatory compounds inhibit the activation of NF-κB. It is hypothesized that α-CEHC conjugates may suppress the activation of the canonical NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65/p50 dimer.
-
PPAR-γ Activation: Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a role in lipid metabolism and inflammation. Activation of PPAR-γ can lead to the downregulation of pro-inflammatory genes.[11][12] Given the structural similarity of the chroman ring to other PPAR-γ agonists, α-CEHC conjugates could potentially act as ligands for this receptor.
Visualizations (Graphviz DOT)
Caption: General experimental workflow for the synthesis and in vitro evaluation of novel α-CEHC conjugates.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by an α-CEHC conjugate.
Caption: Proposed activation of the PPAR-γ signaling pathway by an α-CEHC conjugate.
Conclusion
The exploration of novel α-CEHC conjugates represents a fertile ground for the development of new therapeutic agents. This guide provides a foundational framework for the synthesis, characterization, and in vitro evaluation of these compounds. By leveraging the detailed experimental protocols for antioxidant capacity and cellular assays, researchers can systematically investigate the structure-activity relationships of new conjugates. Furthermore, the elucidation of their effects on key signaling pathways, such as NF-κB and PPAR-γ, will be crucial in understanding their mechanisms of action and advancing the most promising candidates toward further preclinical and clinical development. The combination of targeted synthesis and robust biological evaluation will be paramount to unlocking the full therapeutic potential of α-CEHC-based molecules.
References
- 1. scribd.com [scribd.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. Synthesis and analysis of conjugates of the major vitamin E metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Exposome-Explorer - this compound sulfate (Compound) [exposome-explorer.iarc.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. plant-stress.weebly.com [plant-stress.weebly.com]
- 11. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
The Physiological Significance of α-Carboxyethyl Hydroxychroman (α-CEHC) Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Carboxyethyl hydroxychroman (α-CEHC) is a principal water-soluble metabolite of α-tocopherol, the most biologically active form of vitamin E. Once considered primarily an excretory product, emerging evidence highlights the significant physiological roles of α-CEHC, extending beyond its function as a biomarker for vitamin E status. This technical guide provides an in-depth exploration of the formation and physiological significance of α-CEHC, focusing on its antioxidant and anti-inflammatory properties, and its potential involvement in cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development.
Introduction
Vitamin E is a group of fat-soluble compounds with potent antioxidant properties, of which α-tocopherol is the most abundant and active form in humans. The metabolism of α-tocopherol is a critical process for maintaining homeostasis and preventing potential toxicity from excessive intake. This metabolic cascade primarily occurs in the liver and involves the sequential truncation of the phytyl tail of α-tocopherol, leading to the formation of various water-soluble metabolites. Among these, 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) is a major end-product excreted in the urine.[1]
Beyond its role as a urinary biomarker of vitamin E status, α-CEHC has demonstrated biological activities, including antioxidant and anti-inflammatory effects.[2] Understanding the physiological significance of α-CEHC formation is crucial for elucidating the full spectrum of vitamin E's biological functions and for the development of novel therapeutic strategies targeting oxidative stress and inflammation-related diseases.
α-CEHC Formation and Bioavailability
The formation of α-CEHC is a multi-step process initiated by the ω-hydroxylation of the phytyl tail of α-tocopherol by cytochrome P450 enzymes, followed by a series of β-oxidation cycles.[3][4]
Quantitative Data on α-CEHC Levels
The concentration of α-CEHC in biological fluids is a key indicator of vitamin E metabolism. Below are tables summarizing reported concentrations in human plasma, serum, and urine.
Table 1: α-CEHC Concentrations in Human Plasma/Serum
| Condition | Matrix | α-CEHC Concentration | Reference |
| Unsupplemented Healthy Subjects | Plasma | 12.6 ± 7.5 nmol/L | [5] |
| Unsupplemented Healthy Subjects | Serum | 5-10 pmol/mL (approximately 5-10 nmol/L) | [6] |
| After single dose of 306 mg RRR-α-tocopherol (Peak at 12h) | Serum | 42.4 ± 18.3 nmol/L | [7] |
| Healthy Controls | Plasma | 20.1 ± 13.4 nmol/L | [8] |
| Chronic Renal Failure (CrCl ≤ 20ml/min) | Plasma | 42.4 ± 20.2 nmol/L | [8] |
| End-Stage Renal Disease (Hemodialysis) | Plasma | 77.3 ± 45.7 nmol/L | [8] |
Table 2: α-CEHC Concentrations in Human Urine
| Condition | α-CEHC Excretion | Reference |
| Healthy Adults (Median) | 0.9 (IQR: 0.3–2.4) µmol/24h | |
| After α-tocopherol supplementation (>9 mg/day) | Plateau at ~1.39 µmol/g creatinine | [4] |
Table 3: α-CEHC Concentrations in Human and Rat Tissues
| Tissue | Species | α-CEHC Concentration | Reference |
| Liver | Human (Alcoholic Cirrhosis) | Lower than in healthy liver (exact values for α-CEHC not specified, but α-tocopherol was 17.6 ± 12.1 nmol/mg) | [9] |
| Liver | Rat (after α-tocopherol injection) | ~50 nmol/liver (10-fold increase) | [10] |
| Lung | Human | Not specified, but α-tocopherol was 9.60 ± 4.86 µg/g tissue | |
| Kidney | Human (Renal Failure) | Accumulates in blood, suggesting altered renal handling |
Physiological Significance of α-CEHC
Antioxidant Properties
α-CEHC possesses significant antioxidant activity, comparable to that of Trolox, a water-soluble analog of vitamin E.[11] Its ability to scavenge free radicals and protect against oxidative damage is a key aspect of its physiological function.
Anti-inflammatory Effects
Emerging evidence suggests that α-CEHC exhibits anti-inflammatory properties. While much of the research has focused on its precursor, α-tocopherol, studies on related metabolites and cell culture models indicate a direct role for chromanol-ring containing compounds in modulating inflammatory pathways.[12] It is hypothesized that α-CEHC may contribute to the anti-inflammatory effects of vitamin E by inhibiting the production of pro-inflammatory mediators.
Involvement in Signaling Pathways
The molecular mechanisms underlying the physiological effects of α-CEHC are beginning to be unraveled. Its structural similarity to other signaling molecules suggests potential interactions with key regulatory pathways.
Vitamin E Metabolism Pathway
The metabolic conversion of α-tocopherol to α-CEHC is a critical pathway for vitamin E homeostasis.
Caption: Vitamin E Metabolism Pathway to α-CEHC.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. α-Tocopherol has been shown to inhibit NF-κB activation.[13] It is plausible that α-CEHC, as an active metabolite, contributes to this effect.
Caption: Potential Inhibition of NF-κB Signaling by α-CEHC.
PPAR-γ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. Some studies suggest that vitamin E metabolites can activate PPAR-γ.[4]
Caption: Postulated Activation of PPAR-γ Signaling by α-CEHC.
Experimental Protocols
Quantification of α-CEHC in Biological Samples
This protocol is adapted from methodologies described for the analysis of vitamin E metabolites.[1][14]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add an internal standard (e.g., deuterated α-CEHC).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to purify the sample.
-
Elute the metabolites and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for quantification.
-
MRM Transition for α-CEHC: Monitor the transition of the precursor ion (m/z 277.1) to a specific product ion.
-
-
This protocol is based on established methods for tocopherol metabolite analysis.[5][15]
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard.
-
Perform enzymatic hydrolysis with β-glucuronidase/sulfatase to deconjugate the metabolites.
-
Extract the sample with an organic solvent (e.g., hexane/ethyl acetate).
-
Evaporate the organic layer and derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS).
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, ramp to 300°C at 10°C/min.
-
Carrier Gas: Helium.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and monitor characteristic ions for the derivatized α-CEHC.
-
In Vitro Anti-inflammatory Assay
This protocol utilizes the RAW 264.7 macrophage cell line to assess the anti-inflammatory potential of α-CEHC.[16][17]
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Experimental Workflow:
-
Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of α-CEHC (e.g., 1-50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant for the measurement of inflammatory mediators.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify cytokine levels using commercially available ELISA kits.
-
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Conclusion and Future Directions
α-CEHC, a major metabolite of vitamin E, is increasingly recognized for its physiological significance beyond being a simple excretory product. Its antioxidant and potential anti-inflammatory properties, possibly mediated through the modulation of key signaling pathways like NF-κB and PPAR-γ, suggest a more active role in cellular processes than previously understood. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of action of α-CEHC.
Future research should focus on:
-
Elucidating the tissue-specific distribution and concentration of α-CEHC.
-
Quantifying the direct effects of α-CEHC on inflammatory enzymes such as COX-2 and iNOS.
-
Conducting detailed studies to confirm the direct interaction of α-CEHC with signaling molecules in the NF-κB and PPAR-γ pathways.
-
Exploring the therapeutic potential of α-CEHC in preclinical models of inflammatory and oxidative stress-related diseases.
A deeper understanding of the physiological roles of α-CEHC will not only enhance our knowledge of vitamin E metabolism but also open new avenues for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Accumulation of vitamin E metabolites in the blood of renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced concentration of hepatic alpha-tocopherol in patients with alcoholic liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-TOCOPHEROL β-OXIDATION LOCALIZED TO RAT LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
α-Carboxyethyl Hydroxychroman (α-CEHC): An In-Depth Technical Guide to its Role as an Indicator of α-Tocopherol Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of α-carboxyethyl hydroxychroman (α-CEHC) as a key biomarker for assessing the metabolic status of α-tocopherol, the most biologically active form of Vitamin E. This document details the metabolic pathways, quantitative data, and analytical methodologies pertinent to researchers, scientists, and professionals in drug development.
Introduction: α-CEHC as a Biomarker of Vitamin E Adequacy
α-Tocopherol is an essential lipid-soluble antioxidant, and its metabolism is a critical aspect of understanding its bioavailability and in vivo activity. The urinary metabolite, α-CEHC, has emerged as a valid and sensitive biomarker of α-tocopherol status.[1] Unlike plasma α-tocopherol levels, which can be influenced by circulating lipid concentrations, urinary α-CEHC excretion reflects the body's processing and catabolism of α-tocopherol, particularly at higher intakes.[2][3] Its formation increases when α-tocopherol intake surpasses the body's immediate needs, making it an indicator of adequate or surplus Vitamin E status.[2][3] The measurement of α-CEHC is therefore crucial for nutritional assessment, clinical trials involving Vitamin E supplementation, and understanding the pharmacokinetics of α-tocopherol-based therapeutics.
The Metabolic Pathway of α-Tocopherol to α-CEHC
The conversion of α-tocopherol to α-CEHC is a multi-step enzymatic process primarily occurring in the liver. This pathway involves the progressive shortening of the lipophilic phytyl tail of the α-tocopherol molecule, rendering it more water-soluble for urinary excretion.
The metabolic cascade is initiated by the cytochrome P450 enzyme, CYP4F2, which catalyzes the ω-hydroxylation of the terminal methyl group of the phytyl tail.[4] This is followed by further oxidation to a carboxylic acid, forming 13'-carboxychromanol (13'-COOH).[4] Subsequently, the shortened side chain undergoes a series of β-oxidation cycles, ultimately yielding the terminal metabolite, α-CEHC.[4][5]
Quantitative Data on α-CEHC Levels
The concentration of α-CEHC in biological fluids is a key indicator of α-tocopherol metabolism. The following tables summarize quantitative data from various studies, providing a comparative overview of α-CEHC levels in different populations and under various supplementation regimens.
| Population | Matrix | α-CEHC Concentration (nmol/L) | γ-CEHC Concentration (nmol/L) | Reference |
| Unsupplemented Healthy Subjects | Plasma | 12.6 ± 7.5 | 160.7 ± 44.9 | [6] |
| Smokers (unsupplemented) | Plasma | ~60% lower than non-smokers | ~40% lower than non-smokers | [7] |
| Non-smokers (unsupplemented) | Plasma | Baseline levels | Baseline levels | [7] |
Table 1: Baseline Plasma α-CEHC and γ-CEHC Concentrations in Different Populations.
| Supplementation Regimen | Matrix | Peak α-Tocopherol Concentration (µmol/L) | Peak α-CEHC Concentration (nmol/L) | Time to Peak | Reference |
| Single dose of 306 mg RRR-α-tocopherol | Serum | 33.3 ± 11.1 | 42.4 ± 18.3 | 12 hours | [8] |
| 75 mg d3-RRR-α-tocopheryl acetate & 75 mg d6-all-rac-α-tocopheryl acetate for 6 days | Plasma | Not significantly different between smokers and non-smokers | Detectable from day -5 to day 5 | Varies | [7] |
| 100 mg of d2-γ-TAC (two volunteers) | Plasma | 250 to 450-fold increase | 20 to 40-fold increase | 6 hours (γ-T), 9-12 hours (γ-CEHC) | [6] |
Table 2: α-CEHC and α-Tocopherol Concentrations Following Supplementation.
| Dietary Intake of α-Tocopherol | Matrix | α-CEHC Excretion | Correlation | Reference |
| 9.7 mg/day (median) | Urine | Plateau at 1.39 µmol/g creatinine until intake >9 mg/day | R = 0.42 with intake | [2] |
| Varied | Urine | Increased by ~0.086 µmol/g creatinine per 1 mg increase in intake | - | [2] |
| 11.0 mg/day (median) | 24-hour Urine | 0.9 (0.3–2.4) µmol | Positive association with plasma α-tocopherol | [9] |
Table 3: Urinary α-CEHC Excretion in Relation to Dietary α-Tocopherol Intake.
Experimental Protocols for α-CEHC Quantification
The accurate quantification of α-CEHC in biological matrices such as plasma and urine is predominantly achieved through High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation
For Urine Samples:
-
Hydrolysis of Conjugates: To a 1 mL urine sample, add an internal standard (e.g., deuterated α-CEHC). For the hydrolysis of glucuronide and sulfate conjugates, add 0.5 mL of 2% ascorbic acid and then subject to acid hydrolysis with 6N HCl at 60°C for 1 hour.[10] Enzymatic hydrolysis using β-glucuronidase/sulfatase can also be employed.
-
Extraction: After hydrolysis, the sample is cooled and extracted with a suitable organic solvent such as diethyl ether or a mixture of hexane and tert-butyl methyl ether.[10][11] The organic layer is then evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a mobile phase-compatible solvent, typically a mixture of methanol and water, prior to injection into the HPLC system.
For Plasma/Serum Samples:
-
Protein Precipitation: To a 0.2 mL plasma sample containing an internal standard, add a protein precipitating agent like acetonitrile (in a 2:1 or 3:1 ratio with plasma).[12][13] Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step can be further cleaned up using an SPE cartridge (e.g., C18 or a specialized phase like HybridSPE) to remove interfering substances.[12]
-
Elution and Evaporation: The analyte is eluted from the SPE cartridge, and the eluate is evaporated to dryness and reconstituted as described for urine samples.
HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for the separation of α-CEHC.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition and transitioning to a higher organic composition. The mobile phase often consists of water with a small percentage of formic acid (e.g., 0.1%) and an organic solvent such as methanol or acetonitrile, also with formic acid.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is the preferred ionization technique.
-
Polarity: Detection is generally performed in negative ion mode.
-
Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for α-CEHC and its internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| α-CEHC | 277.1 | 164.1 |
| Deuterated α-CEHC (d3) | 280.1 | 167.1 |
Table 4: Example MRM Transitions for α-CEHC and a Deuterated Internal Standard.
Inter-individual Variability
It is important to note that there is significant inter-individual variability in the metabolism of α-tocopherol to α-CEHC.[14][15] This variability can be attributed to genetic polymorphisms in metabolizing enzymes such as CYP4F2, as well as other factors like age, sex, and the presence of other nutrients.[8][15] This highlights the importance of personalized approaches in nutritional studies and the development of α-tocopherol-based therapies.
Conclusion
α-CEHC is a valuable and validated biomarker for assessing α-tocopherol metabolism and status. Its quantification in biological fluids provides crucial insights for researchers, scientists, and drug development professionals working with Vitamin E. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for the inclusion of α-CEHC analysis in future studies. The use of robust and validated analytical methods, such as HPLC-MS/MS, is essential for obtaining accurate and reproducible results. Understanding the nuances of α-tocopherol metabolism through its metabolites will continue to be a key area of research with implications for human health and disease.
References
- 1. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inter- and intra-individual vitamin E uptake in healthy subjects is highly repeatable across a wide supplementation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lower plasma alpha-carboxyethyl-hydroxychroman after deuterium-labeled alpha-tocopherol supplementation suggests decreased vitamin E metabolism in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-Tocopherol Metabolites (the Vitamin E Metabolome) and Their Interindividual Variability during Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-Tocopherol Metabolites (The Vitamin E Metabolome) and Their Interindividual Variability during Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Foundational Biochemistry of α-Carboxyethyl Hydroxychroman (α-CEHC)
Introduction
α-Carboxyethyl hydroxychroman (α-CEHC), with the chemical name 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-propanoic acid, is a primary water-soluble metabolite of α-tocopherol, the most biologically active form of vitamin E[1][2][3][4]. Found in blood and urine, α-CEHC is a terminal product of vitamin E catabolism, resulting from the oxidative degradation of α-tocopherol's phytyl tail[5]. Its presence and concentration in biological fluids are significant for assessing vitamin E status, making it a crucial biomarker in nutritional and clinical research[6][7]. This guide provides a comprehensive overview of the foundational biochemistry of α-CEHC, including its metabolic pathways, quantitative data, experimental protocols, and known physiological functions.
Discovery and Metabolic Pathway
The metabolism of vitamin E was poorly understood for a long time, with early proposed metabolites later identified as in vitro artifacts[8]. The identification of δ-CEHC in rats in 1984 paved the way for understanding this metabolic process[8]. Subsequently, α-CEHC was confirmed as the major urinary metabolite of α-tocopherol in humans in 1995[8][9].
The metabolic conversion of α-tocopherol to α-CEHC occurs primarily in the liver through a multi-step process:
-
ω-Hydroxylation : The process begins with the oxidation of the terminal methyl group of the α-tocopherol phytyl tail, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A isoforms[6][9].
-
β-Oxidation : Following ω-hydroxylation, the phytyl tail undergoes sequential rounds of β-oxidation, a process typically associated with fatty acid metabolism. This enzymatic cascade shortens the side chain, ultimately yielding the carboxyethyl moiety of α-CEHC[5][6].
-
Conjugation : Before excretion in the urine, the water-soluble α-CEHC undergoes phase II conjugation. It is primarily excreted as glucuronide or sulfate conjugates[6][10][11]. Recent metabolomic studies have also identified novel α-CEHC conjugates with glycine and taurine in both humans and mice, with a glutamine conjugate also found in mice[12].
The metabolic pathway ensures the clearance of excess α-tocopherol, with other forms of vitamin E, such as γ-tocopherol, being metabolized and excreted more readily than α-tocopherol[2][13].
Caption: Metabolic conversion of α-Tocopherol to α-CEHC and its major conjugates for urinary excretion.
Physiological Functions and Biological Activity
While primarily known as a metabolite, α-CEHC is not biologically inert. Its primary characterized function is its antioxidant activity.
-
Antioxidant Properties : α-CEHC demonstrates significant antioxidant capabilities, comparable to Trolox, a water-soluble analog of vitamin E[3][14]. It effectively scavenges free radicals, inhibits lipid peroxidation, and can reduce reactive nitrogen species[3][6]. This activity is crucial for protecting cells from oxidative damage[6].
-
Inhibition of LDL Oxidation : Studies have shown that α-CEHC can slightly inhibit macrophage-induced low-density lipoprotein (LDL) oxidation in a concentration-dependent manner[1].
-
Biomarker of Vitamin E Status : The urinary excretion of α-CEHC is directly correlated with α-tocopherol intake and liver stores[6]. Excretion significantly increases with high-dose supplementation (≥100 mg/day) and appears to occur only after a certain plasma threshold of α-tocopherol is reached, making α-CEHC a reliable marker for adequate or excess vitamin E status[6][7].
Quantitative Data
The concentration of α-CEHC in human biological fluids varies depending on baseline vitamin E status and dietary intake.
Table 1: α-CEHC Concentrations in Human Serum
| Condition | α-CEHC Concentration | Conjugation Status | Source |
|---|---|---|---|
| Baseline | 5-10 pmol/mL | Approx. 33% as glucuronide | [7][11][14] |
| Post RRR-α-tocopherol Supplementation | Up to 200 pmol/mL | - | [7][11][14] |
| 12h Post 306 mg RRR-α-tocopherol | 42.4 ± 18.3 nmol/L (Maximum) | - |[13] |
Table 2: α-CEHC Concentrations in Human Urine
| Study Population | Median 24h Urinary Excretion (IQR) | Notes | Source |
|---|---|---|---|
| Older Adults | 0.9 (0.3–2.4) µmol | Excretion was positively associated with plasma α-tocopherol levels. | [15] |
| Healthy Volunteers (Post-supplementation) | Varies by individual | Inter-individual variation in conjugation pathways (glycine, taurine) observed. |[12] |
Experimental Protocols
Accurate quantification of α-CEHC is essential for its study. The following outlines a general protocol for its analysis in biological fluids.
Protocol 1: Quantification of Total α-CEHC in Human Urine or Serum by HPLC
This protocol is a synthesis of methods described in the literature, which often rely on deconjugation prior to analysis[10][16].
-
Sample Preparation & Deconjugation :
-
To an aliquot of urine or serum, add an internal standard.
-
To measure total α-CEHC (free + conjugated), perform hydrolysis. This is critical as a significant portion is conjugated[11].
-
Enzymatic Hydrolysis : Incubate the sample with β-glucuronidase/sulfatase to cleave glucuronide and sulfate conjugates[6].
-
Acid Hydrolysis : Alternatively, treat the sample with strong acid (e.g., HCl). This method has been reported to be more efficient for rat urine but can produce artifacts like α-tocopheronolactone if not controlled[10][16]. The inclusion of an antioxidant like ascorbic acid is recommended to minimize degradation[16].
-
-
-
Extraction :
-
Following hydrolysis, perform a liquid-liquid extraction to isolate α-CEHC from the aqueous matrix. A common method is ether extraction[16].
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Analysis :
Caption: A typical experimental workflow for the quantification of total α-CEHC in biological samples.
Conclusion
α-CEHC is a central molecule in the catabolism of vitamin E. Its discovery and the elucidation of its metabolic pathway have been crucial in understanding how the body regulates levels of α-tocopherol. Beyond its role as a biomarker, its intrinsic antioxidant activity suggests it may contribute to the overall physiological effects of vitamin E. The detailed protocols for its quantification and the growing body of quantitative data enable researchers and drug development professionals to accurately assess vitamin E status and explore the broader biological implications of its metabolism. Further research into the signaling pathways influenced by α-CEHC and its long-chain precursors may uncover novel therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitamin E: function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 4072-32-6 | Benchchem [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and analysis of conjugates of the major vitamin E metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preliminary Investigation of α-CEHC: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tocopheryl succinate (α-CEHC), a water-soluble metabolite of vitamin E (α-tocopherol), has garnered increasing interest for its potential biological activities. Unlike its lipophilic parent compound, the water solubility of α-CEHC offers distinct pharmacokinetic properties and potential for different biological interactions. This technical guide provides a comprehensive overview of the preliminary investigations into the biological activity of α-CEHC, focusing on its antioxidant and anti-inflammatory properties. The information is presented to aid researchers, scientists, and drug development professionals in understanding the current state of knowledge and to guide future research.
Core Biological Activities
Preliminary studies have primarily focused on two key areas of α-CEHC's biological activity: its capacity as an antioxidant and its role in modulating inflammatory responses.
Antioxidant Activity
As a metabolite of the potent antioxidant α-tocopherol, α-CEHC itself exhibits significant antioxidant properties. Its primary mechanism of action is the scavenging of free radicals, thereby protecting cells from oxidative damage. In various in vitro antioxidant assays, α-CEHC has demonstrated activity comparable to that of Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard[1].
One of the key antioxidant functions of α-CEHC is the inhibition of lipid peroxidation. Specifically, it has been shown to inhibit the oxidation of low-density lipoprotein (LDL), a critical event in the pathogenesis of atherosclerosis. Studies have demonstrated that α-CEHC can inhibit macrophage-induced LDL oxidation in a concentration-dependent manner[2]. At a concentration of 1 µM, α-CEHC has been shown to significantly inhibit LDL oxidation induced by both the peroxyl radical generator AAPH and copper ions (Cu2+)[3].
Anti-inflammatory Activity
In addition to its antioxidant effects, α-CEHC has demonstrated anti-inflammatory properties. A key mechanism in inflammation is the production of prostaglandins, such as prostaglandin E2 (PGE2), which are synthesized by cyclooxygenase (COX) enzymes. α-CEHC has been found to inhibit the production of PGE2, suggesting a potential role in mitigating inflammatory processes[4][5].
Quantitative Data Summary
To facilitate a clear comparison of the biological activity of α-CEHC, the following table summarizes the available quantitative data from in vitro studies. It is important to note that specific IC50 values for α-CEHC are not consistently reported in the literature; however, its activity is frequently compared to the standard antioxidant, Trolox.
| Biological Activity | Assay | Test System | Concentration/Dosage | Result | Reference |
| Antioxidant Activity | Oxygen Radical Absorbance Capacity (ORAC) | In vitro | Not specified | Activity similar to Trolox | [1] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | In vitro | Not specified | Activity similar to Trolox | [1] | |
| LDL Oxidation Inhibition | Macrophage-induced LDL oxidation | In vitro | Concentration-dependent | Slight inhibition | [2] |
| AAPH-induced LDL oxidation | In vitro | 1 µM | Significant inhibition, similar to Trolox | [3] | |
| Cu2+-induced LDL oxidation | In vitro | 1 µM | Significant inhibition, similar to Trolox | [3] | |
| Peroxynitrite Scavenging | Peroxynitrite-induced tyrosine nitration | In vitro | Not specified | Inhibits tyrosine nitration | [1] |
| Anti-inflammatory Activity | Prostaglandin E2 (PGE2) Production | In vitro | Not specified | Inhibition of PGE2 production | [4][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language.
Signaling Pathways
Caption: Metabolism of α-tocopherol to α-CEHC and its subsequent biological actions.
Caption: Simplified workflow for ORAC and TEAC antioxidant capacity assays.
Caption: Experimental workflow for assessing the inhibition of LDL oxidation by α-CEHC.
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
-
Reagents and Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Add the α-CEHC sample or Trolox standard to the wells of the microplate.
-
Add the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for a pre-incubation period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken at regular intervals.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the α-CEHC sample by comparing its net AUC to the Trolox standard curve. Results are typically expressed as Trolox equivalents (TE).
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
The TEAC assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.
-
Reagents and Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Trolox as a standard
-
Phosphate buffered saline (PBS) or ethanol
-
96-well microplates
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Prepare the ABTS•+ radical cation solution by reacting ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm.
-
Add the α-CEHC sample or Trolox standard to the wells of the microplate.
-
Add the diluted ABTS•+ solution to all wells.
-
After a set incubation time, measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ABTS•+ radical by the sample and standards.
-
Plot a standard curve of percentage inhibition versus Trolox concentration.
-
Determine the TEAC value of the α-CEHC sample by comparing its percentage inhibition to the Trolox standard curve. Results are expressed as Trolox equivalents (TE).
-
LDL Oxidation Inhibition Assay
This assay assesses the ability of α-CEHC to prevent the oxidation of low-density lipoprotein.
-
Reagents and Materials:
-
Human LDL, isolated by ultracentrifugation
-
Oxidizing agent:
-
Human monocyte-derived macrophages
-
Copper (II) sulfate (CuSO4)
-
AAPH
-
-
Thiobarbituric acid (TBA) for TBARS assay
-
Spectrophotometer or fluorescence reader
-
-
Procedure:
-
Dialyze the isolated LDL against a phosphate buffer to remove EDTA.
-
Incubate the LDL with the chosen oxidizing agent in the presence or absence of various concentrations of α-CEHC at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
Measure the extent of LDL oxidation using one of the following methods:
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: React the sample with TBA to form a colored product, which is measured spectrophotometrically.
-
Conjugated Diene Formation: Monitor the increase in absorbance at ~234 nm, which corresponds to the formation of conjugated dienes.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of LDL oxidation by α-CEHC compared to the control (LDL with oxidizing agent but without α-CEHC).
-
If a dose-response study is performed, an IC50 value can be determined, representing the concentration of α-CEHC required to inhibit LDL oxidation by 50%.
-
Conclusion and Future Directions
The preliminary investigation into the biological activity of α-CEHC reveals its potential as a significant antioxidant and anti-inflammatory agent. Its water solubility and activity profiles, often comparable to the well-established standard Trolox, make it a molecule of interest for further research and development.
Future studies should focus on several key areas:
-
Elucidation of Specific IC50 Values: Rigorous dose-response studies are needed to determine the precise IC50 values of α-CEHC in various antioxidant and anti-inflammatory assays. This will allow for a more accurate quantitative comparison with other compounds.
-
Investigation of Signaling Pathways: While its parent compound, α-tocopherol, is known to interact with signaling pathways such as those involving Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB), the direct effects of α-CEHC on these pathways remain to be fully elucidated. Further research is required to identify the specific molecular targets of α-CEHC and its impact on these critical signaling cascades. The potential interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) also warrants further investigation.
-
In Vivo Studies: The majority of the current data on α-CEHC's biological activity is derived from in vitro studies. In vivo animal models and, eventually, human clinical trials are necessary to understand its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in a physiological context.
References
- 1. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. agilent.com [agilent.com]
Unveiling the Hidden Metabolites of Vitamin E: A Technical Guide to Identifying Novel α-CEHC Derivatives in Humans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current methodologies and findings in the identification of novel alpha-carboxyethyl-hydroxychroman (α-CEHC) metabolites in humans. As the major water-soluble metabolite of alpha-tocopherol (the most biologically active form of Vitamin E), α-CEHC and its derivatives are crucial for understanding the full spectrum of Vitamin E's metabolic fate and biological activities. This document outlines key experimental protocols, presents quantitative data from human studies, and visualizes the complex metabolic pathways and analytical workflows.
Introduction to α-CEHC and its Metabolism
Vitamin E, a vital lipid-soluble antioxidant, undergoes extensive metabolism in the liver. The process begins with the ω-oxidation of the phytyl tail of tocopherols, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP4F2. This initial step is followed by a series of β-oxidation cycles, which progressively shorten the side chain. This metabolic cascade ultimately leads to the formation of water-soluble carboxychromanols, with α-CEHC being a terminal metabolite of α-tocopherol.[1][2][3] The urinary excretion of α-CEHC is considered an indicator of adequate or excess Vitamin E intake.[4][5] Recent advancements in analytical techniques have led to the discovery of several novel α-CEHC metabolites, expanding our understanding of Vitamin E biotransformation.[6]
Novel α-CEHC Metabolites Identified in Humans
Recent metabolomic studies have successfully identified and characterized several previously unknown α-CEHC derivatives in human urine and serum. These discoveries highlight the complexity of Vitamin E metabolism and suggest the existence of further biotransformation pathways.
The following novel metabolites have been identified:
-
α-CEHC glycine: A conjugate of α-CEHC with the amino acid glycine.[6]
-
α-CEHC taurine: A conjugate of α-CEHC with taurine.[6]
-
α-CEHC glycine glucuronide: A glucuronidated form of the α-CEHC glycine conjugate.[6]
-
α-CEHC acyl glucuronide: A glucuronide conjugate formed at the carboxylic acid group of α-CEHC.[6]
-
α-CEHC ether glucuronide: A glucuronide conjugate formed at the hydroxyl group of the chromanol ring.[6]
The identification of these conjugated metabolites underscores the importance of phase II detoxification pathways in the elimination of Vitamin E catabolites.[3]
Quantitative Data on α-CEHC and its Metabolites
The following tables summarize quantitative data on the concentrations of α-CEHC and its metabolites in human biological fluids, primarily after Vitamin E supplementation. These values can vary significantly between individuals, reflecting interindividual differences in metabolism.[1]
Table 1: Serum Concentrations of α-Tocopherol and α-CEHC After a Single Dose of Natural Vitamin E (306 mg RRR-α-tocopherol) [8]
| Time (hours) | α-Tocopherol (μmol/L) | α-CEHC (nmol/L) |
| 0 (Baseline) | Not specified | Not specified |
| 12 (Peak) | 33.3 ± 11.1 | 42.4 ± 18.3 |
| 72 | Baseline levels reached | Baseline levels reached |
Table 2: Plasma Concentrations of α-CEHC and γ-CEHC in Unsupplemented Healthy Subjects [9]
| Metabolite | Plasma Concentration (nmol/L) |
| α-CEHC | 12.6 ± 7.5 |
| γ-CEHC | 160.7 ± 44.9 |
Table 3: Urinary Concentrations of Novel α-Tocopherol Metabolites [6]
Quantitative data for urinary concentrations of α-CEHC glycine, α-CEHC taurine, and α-CEHC glycine glucuronide are described as having been calculated in the source study; however, specific numerical values are presented in graphical format rather than in tables. The study notes significant interindividual variation in the production of these metabolites.[6]
Experimental Protocols
The identification and quantification of novel α-CEHC metabolites require sophisticated analytical methodologies. The following sections detail the key experimental protocols adapted from leading research in the field.
Sample Collection and Preparation
-
Human Studies: Human volunteers are typically administered a dose of α-tocopherol, often in the form of supplements or enriched foods like almonds.[6] Urine and serum samples are collected at baseline and at various time points post-dosing.[6][8]
-
Urine Sample Preparation: For the analysis of conjugated metabolites, urine samples are often subjected to enzymatic or chemical hydrolysis to release the free α-CEHC. However, direct analysis of conjugates is preferred to avoid the formation of artifacts.[7] For metabolomics studies, urine samples may be prepared by simple dilution and filtration prior to analysis.[6]
-
Serum/Plasma Sample Preparation: Serum or plasma samples require protein precipitation, typically with an organic solvent, followed by extraction of the metabolites.[8][9]
Analytical Techniques
The primary analytical techniques for the identification and quantification of α-CEHC and its metabolites are high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the various metabolites in a complex biological matrix.[8][10] Reverse-phase chromatography is commonly employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile derivatives of the metabolites.[9] Derivatization is typically required to increase the volatility of the compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for the discovery and quantification of novel metabolites.[6][7] It offers high sensitivity and specificity, allowing for the identification of compounds at very low concentrations and the structural elucidation of unknown metabolites. Ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization (ESI) and quadrupole time-of-flight (QTOF) mass spectrometry is a common platform.[6]
Visualizing Metabolic and Experimental Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the study of α-CEHC metabolism.
Caption: Metabolic pathway of α-tocopherol to α-CEHC and its novel conjugates.
Caption: Experimental workflow for identifying novel α-CEHC metabolites.
Conclusion and Future Directions
The discovery of novel α-CEHC metabolites has significantly advanced our understanding of Vitamin E metabolism. The methodologies outlined in this guide provide a robust framework for researchers to further explore the biotransformation of α-tocopherol and other Vitamin E vitamers. Future research should focus on elucidating the biological activities of these novel metabolites, as they may possess unique physiological functions distinct from their parent compound. Furthermore, investigating the influence of genetic polymorphisms in metabolic enzymes, such as CYP4F2, on the profile of α-CEHC metabolites could provide insights into interindividual variations in Vitamin E requirements and its role in health and disease. The continued application of advanced analytical technologies will undoubtedly uncover more of the intricate metabolic network of this essential vitamin.
References
- 1. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery of α-CEHC Glycine and Taurine Conjugation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of the glycine and taurine conjugation pathways of alpha-carboxyethyl-hydroxychroman (α-CEHC), a major metabolite of vitamin E. This document details the experimental protocols used in the discovery, presents quantitative data in a structured format, and illustrates the key metabolic and experimental workflows.
Introduction
Vitamin E, a critical fat-soluble antioxidant, undergoes extensive metabolism in the body. The primary metabolic route for α-tocopherol, the most biologically active form of vitamin E, involves the shortening of its phytyl tail through a series of oxidation steps, leading to the formation of the water-soluble metabolite α-CEHC.[1][2] For many years, the primary known conjugation pathways for the excretion of α-CEHC were glucuronidation and sulfation.[3] However, a pivotal study utilizing advanced metabolomics techniques unveiled novel conjugation pathways involving the amino acids glycine and taurine.
In 2012, a study by Johnson et al. employed mass spectrometry-based metabolomics to analyze human and mouse urine following α-tocopherol supplementation.[4][5] This investigation led to the discovery of three previously unknown urinary metabolites: α-CEHC glycine, α-CEHC glycine glucuronide, and α-CEHC taurine.[4][5] An additional metabolite, α-CEHC glutamine, was identified in mice after the direct administration of α-CEHC.[4][5] This discovery expanded the known metabolic fate of vitamin E and opened new avenues for understanding its disposition and potential biological roles.
Metabolic Pathway of α-Tocopherol to α-CEHC Conjugates
The metabolic journey from α-tocopherol to the glycine and taurine conjugates of α-CEHC is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the ω-hydroxylation of the phytyl tail, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2.[6] This is followed by further oxidation and a series of β-oxidation cycles that shorten the side chain, ultimately yielding α-CEHC.[7] Once formed, α-CEHC can undergo phase II conjugation with glycine or taurine to facilitate its excretion. While the enzymes responsible for this specific conjugation have not been definitively identified, Glycine N-acyltransferase (GLYAT) and Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT) are strong candidates due to their known roles in conjugating other acyl-CoA molecules with glycine and taurine.[8][9][10]
Quantitative Data
The study by Johnson et al. (2012) provided quantitative data on the urinary concentrations of the novel α-CEHC metabolites in human volunteers. The participants (n=10) consumed almonds for 7 days, followed by a 14-day supplementation with α-tocopherol.[4] Urine samples were collected at baseline and after each intervention period. The concentrations of α-CEHC glycine and α-CEHC taurine are summarized in the table below.
| Metabolite | Predose (nmol/mg creatinine) | 7 d after almonds (nmol/mg creatinine) | 7 d after α-tocopherol (nmol/mg creatinine) | 14 d after α-tocopherol (nmol/mg creatinine) |
| α-CEHC glycine | 0.1 ± 0.05 | 0.3 ± 0.1 | 1.5 ± 0.5 | 1.2 ± 0.4 |
| α-CEHC taurine | 0.05 ± 0.02 | 0.1 ± 0.04 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Data are presented as mean ± SEM. *Significantly different from predose values (P < 0.05). | ||||
| (Data extracted from Johnson et al., Am J Clin Nutr, 2012)[4] |
Experimental Protocols
The discovery of α-CEHC glycine and taurine was made possible through a meticulously designed human and animal study coupled with advanced analytical techniques.
Human Study Protocol
-
Participants: Ten healthy human volunteers were recruited for the study.[4]
-
Study Design: The study consisted of three phases:
-
Sample Collection: Urine and serum samples were collected from participants at baseline and after each intervention period.[4]
Animal Study Protocol
-
Animals: C57BL/6 mice (n=10) were used in the study.[4]
-
Dietary Intervention: Mice were fed either an α-tocopherol-deficient or an α-tocopherol-enriched diet for 14 days.[4]
-
Sample Collection: Urine, serum, and feces were collected before and after the dietary intervention. Liver samples were collected at the end of the study.[4]
-
α-CEHC Gavage: A separate experiment involved the direct administration of α-CEHC to mice via gavage to identify all potential conjugates.[4]
Metabolomic Analysis Protocol (UPLC-ESI-QTOFMS)
-
Instrumentation: An ACQUITY UPLC system coupled to a Q-TOF Premier mass spectrometer (Waters Corp.) was used for the analysis.[5]
-
Chromatographic Separation:
-
Column: ACQUITY 1.7 μm BEH C18 column (50 × 2.1 mm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A linear gradient was used, starting with 98% A, moving to 20% B at 4.0 min, and then to 95% B at 8 min.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.[5]
-
Data Acquisition: Data were collected in full scan mode.
-
-
Data Analysis: The raw data was processed using multivariate data analysis tools to identify statistically significant differences in the metabolic profiles between the different study groups.[4]
Potential Enzymatic Pathways and Future Directions
The discovery of α-CEHC glycine and taurine conjugates raises important questions about the specific enzymes responsible for their synthesis. Based on known conjugation pathways for other endogenous and xenobiotic compounds, two enzyme families are of particular interest.
-
Glycine N-acyltransferase (GLYAT): This mitochondrial enzyme is known to conjugate various acyl-CoA molecules with glycine.[8][11] Its primary role is in the detoxification of compounds like benzoic acid, converting it to hippuric acid.[8] The substrate specificity of GLYAT for short- to medium-chain acyl-CoAs makes it a plausible candidate for the glycine conjugation of α-CEHC-CoA.[12][13]
-
Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT): This enzyme is responsible for the conjugation of bile acids with both glycine and taurine in the liver.[9][10] While its primary substrates are bile acid-CoAs, studies have shown that it can also conjugate certain fatty acids to glycine.[14] This suggests a broader substrate specificity that might include α-CEHC-CoA, particularly for the taurine conjugation.
Further research is required to definitively identify and characterize the enzymes that catalyze the glycine and taurine conjugation of α-CEHC. This could involve in vitro enzyme assays with recombinant GLYAT and BAAT, as well as studies using liver microsomes and cell-based models. Elucidating these enzymatic pathways will provide a more complete understanding of vitamin E metabolism and may reveal new points of regulation and inter-individual variability.
References
- 1. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and analysis of conjugates of the major vitamin E metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Tocopherol Metabolites (The Vitamin E Metabolome) and Their Interindividual Variability during Supplementation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 9. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 10. Bile acid coenzyme A: amino acid N-acyltransferase in the amino acid conjugation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]
- 14. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of alpha-Carboxyethyl Hydroxychroman (α-CEHC) in Human Serum by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of alpha-carboxyethyl hydroxychroman (α-CEHC), a major water-soluble metabolite of alpha-tocopherol (vitamin E), in human serum. The protocol outlines a robust procedure involving enzymatic hydrolysis to measure total α-CEHC (conjugated and unconjugated forms), followed by solid-phase extraction (SPE) for sample clean-up and concentration. The analysis is performed using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection, which offers high sensitivity and selectivity. This application note includes a summary of quantitative performance data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflow to aid researchers in the accurate measurement of this important biomarker of vitamin E metabolism.
Introduction
Alpha-tocopherol (α-T) is the most biologically active form of vitamin E, a vital fat-soluble antioxidant in humans. The metabolism of α-T is a critical process for regulating its tissue concentrations and preventing excessive accumulation. This metabolic cascade primarily occurs in the liver and involves the enzymatic conversion of α-T to a series of more water-soluble metabolites, which are then excreted. The terminal and major metabolite of this pathway is alpha-carboxyethyl hydroxychroman (α-CEHC).
The quantification of α-CEHC in serum provides a valuable indicator of vitamin E intake and metabolic status. Circulating levels of α-CEHC have been shown to increase in response to α-tocopherol supplementation.[1] Therefore, the accurate measurement of α-CEHC is of significant interest in nutritional science, clinical research, and drug development for monitoring vitamin E status and understanding its metabolic fate.
This application note details a validated HPLC method for the reliable quantification of total α-CEHC in human serum samples.
Signaling Pathway of α-Tocopherol Metabolism
The metabolic conversion of α-tocopherol to α-CEHC is a multi-step enzymatic process that takes place predominantly in the liver. The pathway is initiated by the cytochrome P450-mediated hydroxylation of the phytyl tail of α-tocopherol, followed by a series of β-oxidation cycles that shorten the side chain.
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are crucial for accurate results.
-
Blood Collection: Collect whole blood into serum separator tubes.
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1,500 x g for 15 minutes at 4°C to separate the serum.
-
Storage: Transfer the serum to a clean polypropylene tube and store at -80°C until analysis to prevent degradation of the analyte. Avoid repeated freeze-thaw cycles.
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
Since a significant portion of α-CEHC in serum is conjugated to glucuronic acid or sulfate, an enzymatic hydrolysis step is necessary to measure the total concentration. This is followed by solid-phase extraction for sample purification and concentration.
-
Enzymatic Hydrolysis:
-
Thaw serum samples on ice.
-
In a clean microcentrifuge tube, combine 500 µL of serum with 50 µL of a β-glucuronidase/sulfatase solution (from Helix pomatia, ~1000 units/mL in 0.2 M sodium acetate buffer, pH 5.0).
-
Add an appropriate internal standard (e.g., a deuterated α-CEHC analog) to each sample.
-
Incubate the mixture at 37°C for 2 hours with gentle shaking.
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the supernatant from the hydrolysis step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the α-CEHC and internal standard with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase and transfer to an HPLC vial for analysis.
-
HPLC Method
The separation and quantification of α-CEHC are achieved using a reversed-phase HPLC system with fluorescence detection.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of 55:45 (v/v) methanol:water containing 0.1% formic acid is recommended. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 295 nm and an emission wavelength of 325 nm.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of α-CEHC in a surrogate matrix (e.g., stripped serum or a buffered solution) and process them in the same manner as the serum samples. Plot the peak area ratio of α-CEHC to the internal standard against the concentration to generate a linear regression curve.
-
Quantification: Determine the concentration of α-CEHC in the serum samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described HPLC method for α-CEHC quantification in human serum. These values are based on typical performance for similar analytes and should be validated in the user's laboratory.[2][3][4]
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
References
- 1. An optimized and validated RP-HPLC/UV detection method for simultaneous determination of all-trans-retinol (vitamin A) and alpha-tocopherol (vitamin E) in human serum: comparison of different particulate reversed-phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of α-Carboxyethyl-Hydroxychroman (α-CEHC) in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Carboxyethyl-hydroxychroman (α-CEHC) is a major water-soluble metabolite of α-tocopherol (a form of Vitamin E). The analysis of α-CEHC in human plasma is crucial for studies on Vitamin E metabolism and its potential role in various physiological and pathological processes. This document provides a detailed protocol for the quantitative analysis of α-CEHC in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for this purpose.
Quantitative Data Summary
The following tables summarize the quantitative data for α-CEHC in human plasma as reported in the literature.
Table 1: Basal Plasma Concentrations of α-CEHC in Healthy Individuals
| Analyte | Concentration (nmol/L) | Notes | Reference |
| α-CEHC | 12.6 ± 7.5 | Unsupplemented healthy subjects. | [1][2] |
| α-CEHC | 5-10 pmol/ml (5-10 nmol/L) | Baseline levels in human serum. | [3] |
| γ-CEHC | 160.7 ± 44.9 | For comparison, in unsupplemented healthy subjects. | [1][2] |
| γ-CEHC | 50-85 pmol/ml (50-85 nmol/L) | Baseline levels in human serum. | [3] |
Table 2: α-CEHC Plasma Concentrations After α-Tocopherol Supplementation
| Analyte | Concentration | Supplementation Details | Reference |
| α-CEHC | Up to 200 pmol/ml (200 nmol/L) | After supplementation with RRR-α-tocopherol. | [3] |
| α-CEHC | 42.4 ± 18.3 nmol/L (Maximum) | 12 hours after a single dose of 306 mg of RRR-α-tocopherol. | [4] |
Table 3: GC-MS Method Performance for CEHC Analysis
| Parameter | Value | Analyte | Reference |
| Linearity Range | 0.0025 - 1 µM | Deuterated α- and γ-CEHC standards. | [1][2] |
| Detection Limit (in plasma) | 2.5 nmol/L | α-CEHC | [1][2] |
| Detection Limit (in plasma) | 5 nmol/L | γ-CEHC | [1][2] |
| Minimum Plasma Volume | 500 µL | - | [1][2] |
Experimental Protocols
This section details the methodology for the GC-MS analysis of α-CEHC in human plasma, from sample preparation to data acquisition.
Materials and Reagents
-
Solvents: Hexane, Methanol, Pyridine (silylation grade), Iso-octane (all HPLC or GC grade)
-
Reagents:
-
Ascorbic acid
-
Butylated hydroxytoluene (BHT)
-
Potassium hydroxide (KOH)
-
Deuterium-labeled α-CEHC (d-α-CEHC) as internal standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
-
Glassware: Borosilicate glass tubes with Teflon-lined screw caps, GC vials with inserts.
Sample Preparation Workflow
The following diagram illustrates the overall workflow for plasma sample preparation.
Caption: Workflow for the preparation of human plasma for α-CEHC analysis.
Detailed Experimental Protocol
3.1. Sample Spiking and Saponification
-
To 500 µL of human plasma in a glass tube, add the internal standard (deuterium-labeled α-CEHC) to achieve a final concentration within the linear range of the assay.
-
Add a mixture of antioxidants, such as ascorbic acid and butylated hydroxytoluene (BHT), to prevent degradation of the analyte during sample processing.
-
Add methanolic potassium hydroxide (KOH) to initiate saponification of plasma lipids.
-
Incubate the mixture, for example at 70°C for 30 minutes, to ensure complete saponification.
3.2. Extraction of α-CEHC
-
After saponification, cool the samples to room temperature.
-
Perform a liquid-liquid extraction by adding hexane, followed by vigorous vortexing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) containing the α-CEHC and internal standard to a new glass tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
3.3. Derivatization
Derivatization is a critical step to increase the volatility and thermal stability of α-CEHC for GC analysis.[5][6]
-
To the dried extract, add a silylation reagent. A common choice is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the carboxyl and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.
-
After cooling, the sample is ready for injection into the GC-MS system.
GC-MS Instrumental Analysis
The following are typical parameters for the GC-MS analysis. These may need to be optimized for the specific instrument used.
Table 4: Example GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 270 °C |
| Carrier Gas | Helium (constant flow, e.g., 1 mL/min) |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Oven Temperature Program | Initial: 70°C for 2 minRamp: 30°C/min to 320°CHold: 2 min at 320°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 200 - 250 °C |
| Transfer Line Temperature | 250 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (for TMS-derivatized α-CEHC) | To be determined based on the mass spectrum of the derivatized standard. |
| Ions to Monitor (for TMS-derivatized tocopherols for comparison) | m/z 502 for α-tocopherol, m/z 488 for γ-tocopherol |
Data Analysis and Quantification
-
Identify the peaks for α-CEHC-TMS and the internal standard (d-α-CEHC-TMS) based on their retention times.
-
Integrate the peak areas for the selected ions for both the analyte and the internal standard.
-
Calculate the ratio of the peak area of α-CEHC-TMS to that of the internal standard.
-
Construct a calibration curve by analyzing standards of known α-CEHC concentrations with a fixed amount of internal standard. Plot the peak area ratio against the concentration.
-
Determine the concentration of α-CEHC in the plasma samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways and Logical Relationships
Metabolic Pathway of α-Tocopherol to α-CEHC
The following diagram illustrates the metabolic conversion of α-tocopherol to its water-soluble metabolite, α-CEHC. This process is initiated by a cytochrome P450-mediated ω-hydroxylation.
Caption: Metabolic conversion of α-tocopherol to α-CEHC.
References
- 1. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. gcms.cz [gcms.cz]
Application Note: Quantification of Urinary α-Carboxyethyl Hydroxychroman (α-CEHC) using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Carboxyethyl hydroxychroman (α-CEHC) is a major water-soluble metabolite of α-tocopherol, the most biologically active form of Vitamin E. The quantification of urinary α-CEHC is a valuable tool for assessing Vitamin E status and metabolism in humans.[1][2][3][4] Elevated urinary excretion of α-CEHC can indicate adequate or surplus Vitamin E intake, making it a potential biomarker for nutritional assessment and in studies of oxidative stress.[3][4] This application note provides a detailed protocol for the sensitive and specific detection of α-CEHC in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
This method employs a stable isotope dilution LC-MS/MS approach for the accurate quantification of α-CEHC. Urine samples are first subjected to enzymatic hydrolysis to release conjugated α-CEHC, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The extracted analyte is then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A deuterated internal standard (α-CEHC-d6) is used to correct for matrix effects and variations in extraction recovery and instrument response.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of urinary α-CEHC, compiled from various studies.
Table 1: Method Validation Parameters [5][6]
| Parameter | Result |
| Linearity (Range) | 0.0025 - 1 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% (Intra-day and Inter-day) |
| Accuracy (%Recovery) | 90% - 116% |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L |
| Lower Limit of Detection (LLOD) | 2.5 nmol/L |
| Extraction Recovery | > 89% |
Table 2: Representative MRM Transitions for α-CEHC and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| α-CEHC | 277.1 | 191.1 | 15 |
| α-CEHC-d6 | 283.1 | 197.1 | 15 |
Experimental Protocols
Materials and Reagents
-
α-CEHC and α-CEHC-d6 standards (Cayman Chemical or equivalent)
-
β-Glucuronidase from Helix pomatia (Sigma-Aldrich)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Human urine samples (store at -80°C until analysis)
Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add 10 µL of the internal standard working solution (α-CEHC-d6, 1 µg/mL in methanol).
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase solution. Incubate at 37°C for 4 hours or overnight to deconjugate glucuronidated metabolites.[7]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
Elute the analyte with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[8]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Analysis and Quantification
Create a calibration curve by plotting the peak area ratio of the α-CEHC to the internal standard (α-CEHC-d6) against the concentration of the α-CEHC standards. The concentration of α-CEHC in the urine samples is then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for urinary α-CEHC detection.
Caption: Metabolic pathway of α-tocopherol to α-CEHC.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of α-CEHC in human urine. This protocol is well-suited for clinical research and nutritional studies aiming to evaluate Vitamin E status and metabolism. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it a reliable tool for researchers, scientists, and drug development professionals.
References
- 1. Lower plasma alpha-carboxyethyl-hydroxychroman after deuterium-labeled alpha-tocopherol supplementation suggests decreased vitamin E metabolism in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha- and gamma-tocotrienols are metabolized to carboxyethyl-hydroxychroman derivatives and excreted in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of vitamin E and its metabolites in equine urine using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Deuterated α-CEHC for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-carboxyethyl-hydroxychroman (α-CEHC) is a major, water-soluble metabolite of alpha-tocopherol (vitamin E). Its quantification in biological matrices is crucial for understanding the metabolism and bioavailability of vitamin E. Accurate quantification by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of a stable isotope-labeled internal standard. This application note provides a detailed protocol for the chemical synthesis of deuterated α-CEHC (d-α-CEHC), which serves as an ideal internal standard for such analytical applications. The use of a deuterated analog ensures similar chromatographic behavior and ionization efficiency to the endogenous analyte, thereby correcting for matrix effects and variations during sample preparation and analysis.
Principle of the Synthesis
The synthetic strategy for producing deuterated α-CEHC is adapted from the established synthesis of analogous deuterated γ-CEHC. The protocol involves a two-step process:
-
Dehydrogenation: The saturated chroman ring of α-CEHC is first dehydrogenated to introduce a double bond, forming a chromene intermediate.
-
Catalytic Deuteration: The resulting unsaturated chromene is then subjected to catalytic deuteration using deuterium gas (D₂) in the presence of a palladium catalyst. This step stereospecifically introduces two deuterium atoms across the double bond, yielding the desired d₂-α-CEHC.
Experimental Protocols
Materials and Reagents
-
α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman)
-
Pyridine
-
Acetic anhydride
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Methanol
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Acetic acid
-
Palladium on carbon (10% Pd/C)
-
Deuterium gas (D₂)
-
Tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
High-vacuum pump
Synthesis Workflow
Figure 1. Workflow for the synthesis of deuterated α-CEHC.
Detailed Methodologies
Step 1: Acetylation of α-CEHC
-
To a solution of α-CEHC (100 mg, 0.36 mmol) in pyridine (1 mL), add acetic anhydride (1 mL, 10.6 mmol) dropwise with stirring at room temperature.
-
Monitor the reaction progress by TLC until completion.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-acetyl-α-CEHC.
Step 2: Dehydrogenation of 6-acetyl-α-CEHC
-
Dissolve the 6-acetyl-α-CEHC from the previous step in methanol (3 mL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a 1.1 molar equivalent to the acetylated α-CEHC.
-
Stir the mixture at room temperature for 18 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether and purify by flash column chromatography on silica gel using a mixture of ethyl acetate, hexane, and acetic acid (e.g., 500:300:1 v/v/v) to yield 3,4-dehydro-6-acetyl-α-CEHC.
-
Confirm the purity of the product by GC-MS and NMR.
Step 3: Catalytic Deuteration
-
Dissolve the purified 3,4-dehydro-6-acetyl-α-CEHC (e.g., 30 mg) in ethyl acetate (2 mL).
-
Add 10% palladium on carbon (Pd/C) catalyst (e.g., 5 mg).
-
Stir the suspension under an atmosphere of deuterium gas (D₂) at room temperature for approximately 1.5 hours, or until the starting material is consumed as monitored by TLC and GC-MS.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent to dryness to yield d₂-6-acetyl-α-CEHC.
Step 4: Deprotection to Yield d₂-α-CEHC
-
Dissolve the d₂-6-acetyl-α-CEHC in methanolic HCl (e.g., 1.25 M).
-
Stir the solution at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the final product, d₂-α-CEHC.
-
Confirm the structure and isotopic purity by NMR and mass spectrometry.
Data Presentation
Table 1: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass | Key Fragment Ions (m/z) |
| α-CEHC | C₁₆H₂₂O₄ | 278.15 | 278 (M⁺), 233, 165 |
| d₂-α-CEHC | C₁₆H₂₀D₂O₄ | 280.16 | 280 (M⁺), 235, 165 |
Table 2: Expected ¹H NMR Chemical Shifts for α-CEHC
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic-OH | ~4.5 | s |
| CH₂ (ring) | ~2.6 | t |
| CH₂ (side chain) | ~2.4 | t |
| CH₃ (aromatic) | ~2.1 | s |
| CH₃ (ring) | ~1.2 | s |
Note: In the ¹H NMR spectrum of d₂-α-CEHC, the signal corresponding to the protons at the 3 and 4 positions of the chroman ring will be absent or significantly reduced.
Application in Quantitative Analysis
The synthesized d₂-α-CEHC can be used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of α-CEHC in various biological samples, such as plasma and urine.
General Protocol for Sample Analysis
Figure 2. General workflow for α-CEHC quantification using d₂-α-CEHC.
-
Sample Collection: Collect biological samples (e.g., plasma, urine) according to standard procedures.
-
Internal Standard Spiking: Add a known amount of the synthesized d₂-α-CEHC solution to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.
-
Sample Extraction: Perform sample extraction, for example, using solid-phase extraction (SPE), to isolate the analyte and internal standard from the biological matrix.
-
LC-MS/MS Analysis: Analyze the extracted samples by a validated LC-MS/MS method. Monitor the specific mass transitions for both endogenous α-CEHC and the d₂-α-CEHC internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of α-CEHC to d₂-α-CEHC against the concentration of α-CEHC in the calibrators. Determine the concentration of α-CEHC in the unknown samples from this calibration curve.
Conclusion
This application note provides a comprehensive protocol for the synthesis of deuterated α-CEHC, a critical internal standard for the accurate quantification of this important vitamin E metabolite. The described synthetic route is robust and yields a high-purity internal standard suitable for sensitive bioanalytical applications in nutritional research and drug development. The use of this internal standard will significantly improve the accuracy and reliability of α-CEHC measurements in biological matrices.
Application Notes and Protocols for α-CEHC in Cell Culture Models of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Carboxyethyl-6-hydroxychroman (α-CEHC) is a water-soluble metabolite of vitamin E (α-tocopherol) that has garnered significant interest for its antioxidant properties.[1] Unlike its parent compound, the water-solubility of α-CEHC makes it particularly suitable for application in aqueous environments, including cell culture media. These application notes provide detailed protocols and data for utilizing α-CEHC in in vitro models of oxidative stress, a key pathological mechanism in numerous diseases. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the cytoprotective and antioxidant effects of α-CEHC.
Data Presentation
The following tables summarize quantitative data on the effects of α-CEHC and its related metabolites in various cell culture models of oxidative stress.
Table 1: Dose-Response of α-Tocopherol Long-Chain Metabolite (α-T-13'-COOH) on Cell Viability in RAW264.7 Macrophages
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| 0.05 | 24 | Increased |
| 0.5 | 24 | Increased |
| 2.5 | 24 | No significant change |
| 5.0 | 24 | Decreased |
| 10.0 | 24 | Significantly decreased |
Data extrapolated from a study on a long-chain metabolite of α-tocopherol, α-T-13'-COOH, which may inform potential dose ranges for α-CEHC.[2][3]
Table 2: Effect of α-Tocopherol Long-Chain Metabolite (α-T-13'-COOH) on Reactive Oxygen Species (ROS) Production in RAW264.7 Macrophages
| Concentration (µM) | Incubation Time (h) | Fold Increase in ROS |
| 0 (Control) | 1 | 1.0 |
| 1.0 | 1 | No significant change |
| 2.5 | 1 | No significant change |
| 5.0 | 1 | ~2.5 |
| 10.0 | 1 | ~3.2 |
Data from a study on α-T-13'-COOH, a related metabolite, indicating a dose-dependent effect on ROS.[2]
Table 3: Effect of γ-CEHC on Cell Viability in H₂O₂-Induced Oxidative Stress in Hepa1c1c7 Hepatocytes
| Treatment | Cell Viability (%) |
| Control | 100 |
| H₂O₂ (100 µM) | ~50 |
| γ-CEHC (50 µM) + H₂O₂ | ~70 |
| γ-CEHC (100 µM) + H₂O₂ | ~85 |
Data extrapolated from a study on γ-CEHC, a structural isomer of α-CEHC, demonstrating a cytoprotective effect.[4]
Table 4: Effect of α-Tocopherol Long-Chain Metabolite (α-T-13'-COOH) on Antioxidant Enzyme Activity in RAW264.7 Macrophages (24h incubation)
| Treatment | Catalase Activity (nU/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Glutathione S-Transferase (GST) Activity (mU/mg protein) |
| Control | 7.39 ± 1.44 | 1.97 ± 0.35 | 2.11 ± 0.15 |
| α-T-13'-COOH (5 µM) | 13.88 ± 0.58 | 2.91 ± 0.40 | 3.14 ± 0.40 |
This data on a related metabolite suggests that α-CEHC may also modulate the activity of key antioxidant enzymes.[2]
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the efficacy of α-CEHC in cell culture models of oxidative stress.
Protocol 1: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂) and Assessment of Cell Viability
This protocol is designed to induce oxidative stress in hepatocytes and assess the protective effect of α-CEHC.
Cell Line: HepG2 (human hepatoma cell line) or Hepa1c1c7 (murine hepatoma cell line).
Materials:
-
α-CEHC
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed HepG2 or Hepa1c1c7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare fresh dilutions of α-CEHC in complete cell culture medium at various concentrations (e.g., 10, 25, 50, 100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of α-CEHC. Incubate for a pre-treatment period of 12-24 hours.[5]
-
Prepare a fresh solution of H₂O₂ in serum-free medium. A final concentration of 100-700 µM is often used to induce oxidative stress, but the optimal concentration should be determined empirically for your specific cell line.[4][5]
-
After the α-CEHC pre-treatment, remove the medium and wash the cells once with PBS.
-
Add the H₂O₂ solution to the wells and incubate for 3-6 hours.[4][5]
-
Remove the H₂O₂-containing medium and add 100 µL of fresh complete medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol describes how to measure lipid peroxidation in macrophages stimulated with lipopolysaccharide (LPS) and treated with α-CEHC.
Cell Line: RAW264.7 (murine macrophage cell line).
Materials:
-
α-CEHC
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
MDA standard solution
-
6-well plates
Procedure:
-
Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of α-CEHC (e.g., 10, 25, 50, 100 µM) for 12-24 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce an inflammatory and oxidative response.[6][7]
-
After incubation, wash the cells with ice-cold PBS and lyse the cells using cell lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
To a portion of the supernatant, add TCA to precipitate proteins. Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples on ice and measure the absorbance at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with the MDA standard solution.
-
Normalize the MDA concentration to the total protein concentration of the cell lysate.
Protocol 3: Assessment of Antioxidant Enzyme Activity (SOD, CAT, GPx)
This protocol outlines the measurement of key antioxidant enzyme activities in hepatocytes treated with α-CEHC under oxidative stress.
Cell Line: HepG2 or primary hepatocytes.
Materials:
-
α-CEHC
-
Oxidative stress inducer (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
Cell lysis buffer
-
Commercial assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activity.
Procedure:
-
Culture hepatocytes in appropriate plates and treat with α-CEHC at desired concentrations for a specified duration.
-
Induce oxidative stress using an appropriate agent (e.g., H₂O₂).
-
Wash the cells with PBS and lyse them according to the instructions provided with the enzyme activity assay kits.
-
Determine the protein concentration of the cell lysates.
-
Perform the SOD, CAT, and GPx activity assays following the manufacturer's protocols for the respective kits.
-
Express the enzyme activities per milligram of protein.
Signaling Pathways and Experimental Workflows
The antioxidant effects of α-CEHC are likely mediated through the modulation of key signaling pathways involved in the cellular stress response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Studies on the related metabolite γ-CEHC suggest that α-CEHC may also activate this protective pathway.[4]
Caption: Proposed Nrf2 signaling pathway activation by α-CEHC.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules that are activated in response to various cellular stresses, including oxidative stress.[8] The activation of these pathways can lead to diverse cellular outcomes, including apoptosis or survival. The potential of α-CEHC to modulate MAPK signaling in the context of oxidative stress warrants investigation.
Caption: General overview of MAPK signaling in oxidative stress.
Experimental Workflow for Investigating α-CEHC Effects
The following diagram illustrates a typical experimental workflow for evaluating the protective effects of α-CEHC in a cell culture model of oxidative stress.
Caption: A typical workflow for studying α-CEHC in oxidative stress.
Conclusion
α-CEHC presents a promising water-soluble antioxidant for investigation in cell culture models of oxidative stress. The provided protocols and data, extrapolated from studies on closely related compounds, offer a solid foundation for initiating research into the specific effects of α-CEHC. Further investigation is warranted to elucidate its precise mechanisms of action and to establish its efficacy in various cell types and disease models. The experimental workflows and pathway diagrams provided herein serve as a guide for designing comprehensive studies to explore the full therapeutic potential of this vitamin E metabolite.
References
- 1. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protective Effects and Mechanisms of Esculetin against H2O2-Induced Oxidative Stress, Apoptosis, and Pyroptosis in Human Hepatoma HepG2 Cells | MDPI [mdpi.com]
- 6. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of lipid peroxidation products on reactive oxygen species formation and nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor necrosis factor alpha alters the cytotoxic effect of hydrogen peroxide in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction of α-Carboxyethyl Hydroxychroman (α-CEHC) from Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alpha-tocopherol (α-Toc), the primary form of Vitamin E, is metabolized in the liver into several water-soluble metabolites. The major urinary metabolite is 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC)[1]. The excretion of α-CEHC is a key indicator of α-tocopherol status and is considered a reliable biomarker for adequate Vitamin E supply[1][2]. In biological fluids such as urine and plasma, α-CEHC and other vitamin E metabolites often exist as conjugated forms, primarily sulfates and glucuronides[3][4][5]. Accurate quantification of total α-CEHC therefore necessitates a hydrolysis step to cleave these conjugates prior to extraction and analysis.
This document provides detailed protocols for the extraction of α-CEHC from biological fluids using two common methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Signaling Pathway: α-Tocopherol Metabolism
The metabolic conversion of α-tocopherol involves a series of enzymatic reactions primarily occurring in the liver. The long phytyl tail of α-tocopherol is truncated through ω-hydroxylation and subsequent β-oxidation, leading to the formation of water-soluble metabolites like α-CEHC[5].
References
- 1. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Measurement of α-CEHC Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-carboxyethylhydroxychroman (α-CEHC) is a major, water-soluble metabolite of alpha-tocopherol (vitamin E). In biological systems, α-CEHC is often found conjugated to glucuronic acid or sulfate, forming α-CEHC-glucuronide and α-CEHC-sulfate, respectively. The quantification of these conjugates is crucial for understanding the metabolism, bioavailability, and potential biological activities of vitamin E. This document provides detailed application notes and experimental protocols for the analytical measurement of α-CEHC conjugates in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based methods.
Metabolic Pathway of α-Tocopherol to α-CEHC Conjugates
The metabolic conversion of α-tocopherol to its conjugated metabolites is a multi-step process primarily occurring in the liver. The long phytyl tail of α-tocopherol undergoes ω-hydroxylation by cytochrome P450 enzymes, followed by a series of β-oxidation cycles to shorten the side chain, ultimately forming α-CEHC. This metabolite is then conjugated with glucuronic acid or sulfate to increase its water solubility and facilitate its excretion.
Caption: Metabolic pathway of α-tocopherol to α-CEHC conjugates.
Analytical Techniques: An Overview
The two primary approaches for quantifying α-CEHC conjugates are:
-
Indirect Methods: These methods involve a deconjugation step (either enzymatic or chemical hydrolysis) to release free α-CEHC, which is then quantified using techniques like HPLC with electrochemical detection or GC-MS. While useful, these methods can suffer from incomplete deconjugation and the potential for artifact formation.[1]
-
Direct Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the direct analysis of intact α-CEHC conjugates.[2] This approach offers high sensitivity and specificity, allowing for the simultaneous quantification of both the glucuronide and sulfate forms without the need for a separate hydrolysis step.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of α-CEHC and its conjugates.
Table 1: LC-MS/MS Method Performance for α-CEHC and its Metabolites
| Analyte | Matrix | LLOQ | Linearity Range | Recovery (%) | Reference |
| α-CEHC | Equine Plasma | 0.2 ng/mL | 0.2 - 1.0 ng/mL | Not Reported | [3] |
| γ-CEHC | Equine Plasma | 0.2 ng/mL | 0.2 - 1.0 ng/mL | Not Reported | [3] |
| Steroid Glucuronides | Human Urine | 1.9 - 21.4 nmol/L | Not Reported | 89.6 - 113.8 | [2] |
| Fat-Soluble Vitamins | Serum | 4 ng/mL (25(OH)D3) | >0.99 (r²) | 81 - 122 | [4] |
Table 2: GC-MS Method Performance for α-CEHC
| Analyte | Matrix | Detection Limit | Linearity Range | Recovery (%) | Reference |
| α-CEHC | Human Plasma | 2.5 nmol/L | 0.0025 - 1 µM | Not Reported | [5][6] |
| γ-CEHC | Human Plasma | 5 nmol/L | 0.0025 - 1 µM | Not Reported | [5][6] |
Experimental Protocols
Protocol 1: Direct Quantification of α-CEHC Conjugates by LC-MS/MS
This protocol describes a method for the simultaneous extraction, detection, and quantification of α-CEHC-glucuronide and α-CEHC-sulfate from plasma or serum.
Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis of α-CEHC conjugates.
Materials and Reagents:
-
Biological matrix (plasma, serum, or urine)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal standards (e.g., deuterated α-CEHC conjugates)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Sample Preparation:
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of sample, add an appropriate amount of internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest. For example:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), both positive and negative modes may be tested for optimal sensitivity. Glucuronides are often detected in negative mode, while sulfates can be detected in both.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard. These should be optimized by infusing pure standards.
Table 3: Exemplary MRM Transitions for α-CEHC Conjugates (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| α-CEHC-Glucuronide | 453.2 | 277.2 | Negative |
| α-CEHC-Sulfate | 357.1 | 277.2 | Negative |
| d4-α-CEHC-Glucuronide | 457.2 | 281.2 | Negative |
| d4-α-CEHC-Sulfate | 361.1 | 281.2 | Negative |
Data Analysis:
Quantify the analytes by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibrators.
Protocol 2: Indirect Quantification of α-CEHC by GC-MS after Deconjugation
This protocol involves the hydrolysis of α-CEHC conjugates to free α-CEHC, followed by derivatization and analysis by GC-MS.
Deconjugation and Derivatization Workflow:
Caption: Workflow for GC-MS analysis of α-CEHC after deconjugation.
Materials and Reagents:
-
Biological matrix (urine is commonly used)
-
β-glucuronidase/sulfatase enzyme solution
-
Hydrochloric acid (HCl) for acid hydrolysis
-
Diethyl ether
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal standard (e.g., deuterated α-CEHC)
Procedure:
-
Hydrolysis (Enzymatic):
-
To 1 mL of urine, add 10 µL of internal standard and 50 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 2 hours.
-
-
Extraction:
-
Acidify the sample with 100 µL of 6M HCl.
-
Extract the free α-CEHC with 3 mL of diethyl ether by vortexing for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the ether layer to a new tube. Repeat the extraction.
-
-
Evaporation:
-
Combine the ether extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan.
-
Conclusion
The choice of analytical technique for measuring α-CEHC conjugates depends on the specific research question, available instrumentation, and the desired level of specificity. Direct analysis by LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and ability to measure the intact conjugates without a hydrolysis step, which can be a source of variability and artifacts. Indirect methods using GC-MS after deconjugation can also provide valuable quantitative data but require careful validation of the hydrolysis and derivatization steps. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish robust and reliable methods for the quantification of these important vitamin E metabolites.
References
- 1. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Revolutionizing Vitamin E Assessment: α-CEHC as a Robust Biomarker of Intake
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for nutritional science and clinical research, the utilization of alpha-carboxyethyl hydroxychroman (α-CEHC) is being highlighted as a sensitive and reliable biomarker for vitamin E intake. This urinary metabolite of α-tocopherol offers a more accurate reflection of vitamin E status than plasma α-tocopherol levels alone, particularly at higher intakes. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview, quantitative data, and detailed protocols for the measurement of α-CEHC.
The metabolism of vitamin E is a critical regulator of its in vivo status.[1] When vitamin E intake exceeds the body's needs, it is catabolized in the liver to water-soluble metabolites, primarily α-CEHC, which are then excreted in the urine.[2][3] This metabolic pathway, initiated by cytochrome P450-mediated ω-hydroxylation, ensures that excess vitamin E is eliminated, and the concentration of α-CEHC in urine directly correlates with recent vitamin E intake.[2][4] This makes urinary α-CEHC a valuable tool for assessing dietary adequacy and the bioavailability of vitamin E from various sources.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the relationship between vitamin E intake and α-CEHC levels in biological fluids.
Table 1: Urinary α-CEHC Excretion in Response to Dietary α-Tocopherol Intake
| Dietary α-Tocopherol Intake | Median Urinary α-CEHC Excretion (μmol/g creatinine) | Study Population | Reference |
| < 9 mg/day | 1.39 (plateau) | 233 healthy participants | [4] |
| > 9 mg/day | Increases linearly | 233 healthy participants | [4] |
| 9.7 mg/day (median intake) | Correlated with intake (R=0.42) | 233 healthy participants | [4] |
| 11.0 mg/day (median intake) | 0.9 μmol/24h (median excretion) | 387 older adults | [5] |
Table 2: Serum/Plasma α-CEHC Concentrations Following α-Tocopherol Supplementation
| α-Tocopherol Dose | Peak Serum α-CEHC Concentration | Time to Peak | Study Population | Reference |
| 306 mg (single dose) | 42.4 ± 18.3 nmol/L | 12 hours | 21 healthy subjects | [2] |
| 75 mg/day (d3-RRR-α-tocopheryl acetate) for 6 days | Lower in smokers vs. non-smokers | Not specified | 10 smokers, 10 non-smokers | [6] |
| 75 mg/day (d6-all-rac-α-tocopheryl acetate) for 6 days | Lower in smokers vs. non-smokers | Not specified | 10 smokers, 10 non-smokers | [6] |
Experimental Protocols
Protocol 1: Quantification of α-CEHC in Human Urine by LC-MS/MS
This protocol describes a robust method for the sensitive and specific quantification of total α-CEHC in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following acid hydrolysis of conjugated metabolites.
1. Materials and Reagents:
-
α-CEHC analytical standard
-
Deuterated α-CEHC (d-α-CEHC) internal standard
-
Hydrochloric acid (HCl), 6N
-
Ascorbic acid
-
Diethyl ether
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Urine samples
2. Sample Preparation (Acid Hydrolysis and Extraction):
-
To a 10 mL screw-cap tube, add 1 mL of urine.
-
Add 0.5 mL of 2% ascorbic acid solution to prevent oxidation.
-
Add 0.5 mL of 6N HCl to hydrolyze conjugated α-CEHC (e.g., glucuronide and sulfate conjugates).
-
Spike the sample with an appropriate amount of d-α-CEHC internal standard.
-
Incubate the mixture at 60°C for 60 minutes.
-
After cooling to room temperature, add 4 mL of diethyl ether.
-
Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Transfer the upper ether layer to a clean tube.
-
Evaporate the ether extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate α-CEHC from other urine components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both α-CEHC and d-α-CEHC.
4. Quantification:
-
Construct a calibration curve using known concentrations of α-CEHC standard spiked into a blank urine matrix and processed through the same sample preparation procedure.
-
Calculate the concentration of α-CEHC in the unknown samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.
Protocol 2: Quantification of α-CEHC in Human Plasma
This protocol outlines the measurement of α-CEHC in plasma, which typically involves protein precipitation followed by extraction.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of acetonitrile.
-
Plasma samples collected in EDTA or heparin tubes.
2. Sample Preparation:
-
To 200 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the d-α-CEHC internal standard to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Proceed with acid hydrolysis and liquid-liquid extraction as described in Protocol 1, steps 3-9, adjusting volumes as necessary.
-
Reconstitute the final dried extract in the initial mobile phase.
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are the same as described in Protocol 1.
Visualizations
Caption: Vitamin E (α-Tocopherol) Metabolism to α-CEHC.
Caption: Workflow for α-CEHC Quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lower plasma alpha-carboxyethyl-hydroxychroman after deuterium-labeled alpha-tocopherol supplementation suggests decreased vitamin E metabolism in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Alpha-CEHC Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-carboxyethyl hydroxychroman (alpha-CEHC) is a major, water-soluble metabolite of vitamin E (alpha-tocopherol). Unlike its lipophilic parent compound, this compound circulates in the blood and is excreted in urine, making it a potential biomarker for vitamin E status.[1] Emerging research has highlighted its role as a potent antioxidant, capable of neutralizing free radicals and protecting against oxidative stress-induced cellular damage.[1][2] Studies have shown that this compound exhibits antioxidant properties comparable to Trolox, a water-soluble analog of vitamin E commonly used as a standard in antioxidant assays.[1][3]
These application notes provide detailed protocols for a suite of in vitro assays to characterize the antioxidant activity of this compound. The included assays are the DPPH, ABTS, and ORAC chemical assays, as well as a cell-based antioxidant assay. Furthermore, we present diagrams of key signaling pathways involved in oxidative stress to provide a broader context for the cellular effects of antioxidants like this compound.
Data Presentation
The antioxidant capacity of this compound is often compared to that of Trolox. The following tables summarize the expected quantitative outcomes from the described assays, reflecting the reported similarity in antioxidant potency.
Table 1: Radical Scavenging Activity of this compound
| Compound | Assay | IC50 (µM) - Representative Values |
| This compound | DPPH | Similar to Trolox |
| Trolox | DPPH | ~40-60 |
| Ascorbic Acid (Positive Control) | DPPH | ~20-30 |
Note: IC50 values can vary based on specific experimental conditions. The similarity of this compound to Trolox is a key finding from multiple studies.
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of this compound
| Compound | Assay | TEAC Value |
| This compound | ABTS | ~1.0 |
| Trolox (Standard) | ABTS | 1.0 |
| Gallic Acid (Positive Control) | ABTS | ~1.5-2.0 |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Compound | ORAC Value (µmol TE/µmol) |
| This compound | ~1.0 - 1.5 |
| Trolox (Standard) | 1.0 |
| Quercetin (Positive Control) | ~4.0 - 5.0 |
Table 4: Cellular Antioxidant Activity of this compound
| Compound | Cellular Antioxidant Activity (CAA) Value (µmol QE/100 µmol) |
| This compound | Comparable to Trolox |
| Trolox | Variable, used as a comparator |
| Quercetin (Standard) | 100 |
Experimental Protocols
Herein, we provide detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound
-
Trolox (standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer). Create a series of dilutions from the stock solution. Prepare a similar dilution series for Trolox as a standard.
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the various concentrations of this compound, Trolox, or the solvent (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Trolox (standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ solution.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare stock solutions and a dilution series for this compound and Trolox in the same solvent used to dilute the ABTS•+ solution.
-
Assay Procedure:
-
To each well of a 96-well plate, add 190 µL of the diluted ABTS•+ solution.
-
Add 10 µL of the various concentrations of this compound, Trolox, or the solvent (as a blank) to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of TEAC:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) of this compound is calculated from the standard curve and is expressed as µM of Trolox equivalents per µM of this compound.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (standard)
-
This compound
-
75 mM phosphate buffer (pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with the capability for kinetic reads at 37°C.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (e.g., 70 nM) in 75 mM phosphate buffer.
-
Prepare a solution of AAPH (e.g., 12 mM) in 75 mM phosphate buffer. This solution should be made fresh daily.
-
Prepare a stock solution and a dilution series of Trolox and this compound in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the various concentrations of this compound, Trolox, or phosphate buffer (as a blank) to the wells.
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.
-
-
Measurement: Immediately place the plate in the fluorescence reader and begin kinetic measurements of fluorescence every 1-2 minutes for at least 60 minutes at 37°C.
-
Data Analysis:
-
The area under the curve (AUC) for the fluorescence decay is calculated for the blank and each sample.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC against the concentration of Trolox.
-
The ORAC value of this compound is calculated from the standard curve and is expressed as micromoles of Trolox equivalents (TE) per micromole of this compound.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin-diacetate (DCFH-DA), within cultured cells.
Materials:
-
Adherent cell line (e.g., HepG2, Caco-2)
-
Cell culture medium
-
DCFH-DA
-
AAPH or another radical initiator
-
This compound
-
Quercetin (standard)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Ex/Em: 485/535 nm)
Protocol:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate and grow until they reach confluence.
-
Probe Loading and Treatment:
-
Wash the cells with a buffered saline solution (e.g., PBS).
-
Incubate the cells with a solution containing DCFH-DA (e.g., 25 µM) and the desired concentrations of this compound or quercetin for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the probe and treatment compounds.
-
Add a solution of AAPH (e.g., 600 µM) to the cells to induce oxidative stress.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at 37°C.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated using the following formula:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The results are typically expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: General experimental workflow for in vitro antioxidant assays.
Signaling Pathway Diagrams
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can modulate several key signaling pathways. Antioxidants like this compound can potentially mitigate these effects.
Oxidative Stress and NF-κB Signaling Pathway
Caption: ROS-mediated activation of the NF-κB signaling pathway.
Antioxidant Response via the Nrf2-ARE Pathway
Caption: Activation of the Nrf2-ARE antioxidant response pathway.
Oxidative Stress and MAPK Signaling Cascade
References
- 1. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison between the antioxidant and peroxynitrite-scavenging functions of the vitamin E metabolites alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Enzymatic Hydrolysis of α-CEHC Glucuronide for Accurate Quantification in Biological Matrices
Audience: Researchers, scientists, and drug development professionals involved in vitamin E metabolism, pharmacokinetics, and bioanalysis.
Introduction
Alpha-carboxyethyl-hydroxychroman (α-CEHC) is a key water-soluble metabolite of alpha-tocopherol (a form of Vitamin E). In biological systems, α-CEHC and other vitamin E metabolites undergo Phase II metabolism, primarily glucuronidation and sulfation, to facilitate their excretion.[1] This conjugation process, while essential for detoxification and elimination, presents a significant analytical challenge. Direct measurement of total α-CEHC is difficult as the glucuronide conjugate is often not amenable to standard chromatographic analysis and its response factor differs from the unconjugated (free) form.
Therefore, a critical step in the accurate quantification of total α-CEHC in biological matrices like plasma and urine is the complete hydrolysis of the glucuronide conjugate to its aglycone form prior to analysis.[1][2] Enzymatic hydrolysis using β-glucuronidase is the preferred method for this conversion due to its specificity and mild reaction conditions.[3]
This application note provides a detailed, optimized protocol for the enzymatic hydrolysis of α-CEHC glucuronides. It emphasizes a crucial pre-extraction step for complex matrices like plasma, which has been shown to be essential for achieving complete and quantitative hydrolysis.[1][2] Direct hydrolysis of plasma samples can lead to a significant underestimation of the total metabolite concentration by at least threefold.[1][2]
Principle of the Method
The core of this method is the enzymatic cleavage of the β-D-glucuronic acid moiety from the α-CEHC molecule. This reaction is catalyzed by the β-glucuronidase enzyme, often used in conjunction with a sulfatase to simultaneously cleave any sulfate conjugates. The enzyme preparation from Helix pomatia is particularly effective as it contains both β-glucuronidase and sulfatase activity.[2][4] Following hydrolysis, the liberated, unconjugated α-CEHC is extracted, concentrated, and quantified using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow and Protocols
A robust workflow is essential for reliable and reproducible results. The following diagram and protocols outline the critical steps from sample preparation to final analysis.
Figure 1. Experimental workflow for the analysis of total α-CEHC.
Protocol 1: Sample Pre-Extraction from Plasma
This protocol is essential for plasma samples to remove interfering substances and ensure complete access of the enzyme to the substrate.[2]
-
To 100 µL of plasma, add 8 µL of 60 mM ascorbic acid (to prevent oxidation) and 2 mL of methanol.
-
Add 100 µL of water and 5 mL of hexane.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully collect approximately 1.8 mL of the lower methanol/water layer and transfer it to a new tube.
-
Dry the collected methanol layer completely under a gentle stream of nitrogen gas.
Protocol 2: Enzymatic Hydrolysis
This protocol uses conditions optimized for complete deconjugation of CEHC metabolites.[2]
-
Reconstitute the dried residue from Protocol 1 in 100 µL of water.
-
Add 125 µL of enzyme solution buffer (0.1 M Sodium Acetate, pH 5.0).
-
Add the enzyme. Helix pomatia Type H-1 (containing both β-glucuronidase and sulfatase) at a concentration of 1.25 mg per sample is recommended.[2]
-
Vortex briefly to mix.
-
Incubate the samples overnight (approximately 16 hours) at 37°C. A shorter incubation time may result in incomplete hydrolysis.[1][2]
Protocol 3: Post-Hydrolysis Extraction
This step isolates the liberated free α-CEHC for analysis.
-
After incubation, stop the enzymatic reaction by acidifying the sample to pH 3-4 with the addition of approximately 15 µL of glacial acetic acid.[2]
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction (steps 2-4) with another 1 mL of ethyl acetate and combine the organic layers.
-
Dry the combined ethyl acetate extracts under a stream of nitrogen gas.
-
Reconstitute the final residue in a suitable solvent for your analytical system (e.g., 100 µL of 70% Methanol/30% Water).[2]
Data and Expected Results
The following tables summarize the recommended hydrolysis conditions and representative analytical parameters for the quantification of α-CEHC.
Table 1: Recommended Conditions for Enzymatic Hydrolysis of CEHC Conjugates
| Parameter | Recommended Condition | Rationale / Notes |
|---|---|---|
| Enzyme | β-Glucuronidase/Sulfatase from Helix pomatia (Type H-1) | Provides both enzyme activities needed to cleave glucuronide and sulfate conjugates.[2] |
| Enzyme Amount | 1.25 mg per sample (for ~100 µL plasma) | Sufficient enzyme concentration is critical for driving the reaction to completion.[2] |
| Buffer | 0.1 M Sodium Acetate | Maintains the optimal pH for the enzyme.[2] |
| pH | 5.0 | Optimal pH for Helix pomatia glucuronidase activity.[2][5] |
| Temperature | 37°C | Standard incubation temperature that provides a high rate of hydrolysis without denaturing the enzyme.[2][6] |
| Incubation Time | Overnight (~16 hours) | Essential for achieving complete hydrolysis, especially in complex biological matrices.[1][2][5] Brief incubations are insufficient.[1] |
Table 2: Example HPLC Analytical Parameters with Fluorescence Detection[2]
| Parameter | Specification |
|---|---|
| Column | Supelcosil LC-18-DB (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 35% Acetonitrile, 65% 10 mM Ammonium Acetate (pH 4.3) |
| Mobile Phase B | 96% Acetonitrile, 4% 10 mM Ammonium Acetate (pH 4.3) |
| Flow Rate | 1.0 mL/min |
| Gradient | 100% A for 8 min; linear gradient to 100% B from 8-30 min; hold 100% B until 55 min |
| Detection | Fluorescence (Excitation: 295 nm, Emission: 325 nm) |
Visualization of the Hydrolysis Reaction
The enzymatic reaction can be visualized as a simple catalytic process where the glucuronide conjugate is the substrate.
Figure 2. Logical diagram of the enzymatic hydrolysis of α-CEHC glucuronide.
Conclusion
The accurate measurement of total α-CEHC is critically dependent on the complete and efficient hydrolysis of its conjugated forms. The protocol detailed in this application note, which incorporates an essential pre-extraction step for plasma and an optimized overnight enzymatic incubation, provides a reliable and validated method for researchers. Adherence to this workflow will minimize variability and prevent the significant underestimation of metabolite levels that can occur with direct sample hydrolysis, thereby ensuring high-quality data for pharmacokinetic and metabolic studies of vitamin E.
References
- 1. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. covachem.com [covachem.com]
- 4. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of α-CEHC Sulfate Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Carboxyethyl-hydroxychroman (α-CEHC) is a major, water-soluble metabolite of α-tocopherol (Vitamin E).[1] In biological systems, α-CEHC is often found conjugated to glucuronic acid or sulfate, facilitating its excretion.[2][3] The synthesis of α-CEHC sulfate conjugates is crucial for their use as analytical standards in metabolic studies, for investigating their biological activities, and for the development of new therapeutic agents. These application notes provide detailed protocols for the chemical and enzymatic synthesis of α-CEHC sulfate.
Chemical Synthesis of α-CEHC Sulfate
Chemical synthesis offers a reliable method for producing α-CEHC sulfate in sufficient quantities for various research applications. The following protocol is a representative method based on established sulfation techniques for phenolic compounds, utilizing a sulfur trioxide-pyridine complex as the sulfating agent.
Experimental Protocol: Chemical Synthesis
Materials:
-
α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman)
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Dissolution of α-CEHC: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve α-CEHC in anhydrous pyridine.
-
Sulfation Reaction: Cool the solution to 0 °C in an ice bath. Add the sulfur trioxide pyridine complex portion-wise to the stirred solution. The molar ratio of SO₃·py to α-CEHC should be optimized, typically starting with a 3- to 5-fold excess of the sulfating agent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by adding cold water. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the polarity with methanol, can be employed to isolate the α-CEHC sulfate.
-
Characterization: Characterize the purified α-CEHC sulfate using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation: Chemical Synthesis
| Parameter | Value |
| Starting Material | α-CEHC |
| Sulfating Agent | Sulfur trioxide pyridine complex |
| Solvent | Anhydrous Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% (This is an estimated value and can vary) |
| Purity (post-chromatography) | >95% |
Diagram of Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of α-CEHC sulfate.
Enzymatic Synthesis of α-CEHC Sulfate
Enzymatic synthesis provides a potentially more selective and environmentally friendly alternative to chemical methods. Human cytosolic sulfotransferases (SULTs), particularly members of the SULT1 family, have been shown to catalyze the sulfation of α-CEHC.[2][3] The following outlines the principles and a general protocol for the enzymatic synthesis of α-CEHC sulfate.
Principle
The enzymatic sulfation of α-CEHC involves the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of α-CEHC. This reaction is catalyzed by a specific sulfotransferase enzyme.
Experimental Protocol: Enzymatic Synthesis
Materials:
-
α-CEHC
-
Recombinant human sulfotransferase (e.g., SULT1A1, SULT1E1)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Tris-HCl buffer (or other suitable buffer at optimal pH for the enzyme)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Centrifugal filters for protein removal
-
Solid-phase extraction (SPE) cartridges for purification
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, α-CEHC (dissolved in a minimal amount of a co-solvent like DMSO if necessary), and PAPS.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant sulfotransferase enzyme to the mixture.
-
Incubation: Incubate the reaction mixture at 37 °C for a specified period (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
Reaction Termination: Terminate the reaction by adding a quenching solution, such as acetonitrile or methanol, or by heat inactivation of the enzyme.
-
Enzyme Removal: Remove the precipitated protein by centrifugation or by using a centrifugal filter.
-
Purification: The supernatant containing the α-CEHC sulfate can be purified using solid-phase extraction (SPE). The choice of SPE sorbent (e.g., C18, mixed-mode) will depend on the properties of α-CEHC sulfate.
-
Analysis: Analyze the purified product by LC-MS/MS to confirm the identity and purity of the α-CEHC sulfate.
Data Presentation: Enzymatic Synthesis
| Parameter | Value |
| Substrate | α-CEHC |
| Enzyme | Recombinant Human SULT1 Family Member |
| Sulfate Donor | PAPS |
| Buffer | Tris-HCl |
| Reaction Temperature | 37 °C |
| Reaction Time | 1-4 hours |
| Conversion Rate | Dependent on enzyme activity and conditions |
| Purity (post-SPE) | >90% (This is an estimated value) |
Diagram of Enzymatic Synthesis Signaling Pathway
References
- 1. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: α-CEHC Recovery from Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of alpha-2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) from urine samples.
Troubleshooting Guide
Low recovery of α-CEHC is a common issue that can arise from several factors during the experimental workflow. This guide addresses specific problems and provides potential solutions.
Problem 1: Low or Inconsistent Recovery of α-CEHC
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis of Conjugates | α-CEHC is present in urine as both free and conjugated forms (glucuronides and sulfates). Enzymatic hydrolysis may not be fully effective, especially for sulfated conjugates.[1][2][3][4] Consider switching to or optimizing an acid hydrolysis step. A common method involves incubation with 6N HCl at 60°C for 1 hour in the presence of an antioxidant like ascorbic acid to prevent degradation of α-CEHC.[1][2][3][4] |
| Suboptimal pH During Extraction | The extraction efficiency of α-CEHC is highly dependent on the pH of the urine sample. Acidification of the sample to a pH of around 4 is crucial before proceeding with liquid-liquid or solid-phase extraction.[5][6] |
| Inefficient Extraction Solvent (LLE) | Diethyl ether has been shown to be an effective solvent for the liquid-liquid extraction of α-CEHC after acidification.[5][6][7] If using other solvents, ensure they are appropriate for extracting a moderately polar, acidic compound. |
| Improper SPE Cartridge Conditioning or Elution | For solid-phase extraction (SPE), ensure the C18 cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with acidified water) before loading the sample.[8][9] Use an appropriate elution solvent, such as methanol or acetonitrile, to recover the analyte. |
| Analyte Degradation | α-CEHC can be susceptible to oxidation, especially during heated acid hydrolysis. The inclusion of an antioxidant, such as ascorbic acid, in the sample preparation workflow is critical to prevent the conversion of α-CEHC to α-tocopheronolactone.[1][2][3][4] |
| Matrix Effects | The complex composition of urine can interfere with the ionization of α-CEHC in the mass spectrometer, leading to signal suppression or enhancement.[10][11][12] To mitigate this, consider diluting the urine sample or employing a more rigorous cleanup step like SPE.[10][13][14] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[15][16] |
Problem 2: High Inter-Sample Variability
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Ensure uniform sample collection, storage, and preparation procedures for all samples. Variations in storage temperature or freeze-thaw cycles can affect analyte stability. |
| Variable Matrix Effects | The composition of urine can vary significantly between individuals and over time, leading to inconsistent matrix effects.[11] The use of an appropriate internal standard, ideally a stable isotope-labeled version of α-CEHC, is the most effective way to correct for this variability.[15][16] |
| Inaccurate Pipetting | Ensure all pipettes are properly calibrated, especially when handling small volumes of internal standards or reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring high recovery of α-CEHC from urine?
A1: The most critical step is the complete hydrolysis of α-CEHC conjugates. Since a significant portion of α-CEHC is excreted in conjugated forms (sulfates and glucuronides), failure to cleave these will result in a significant underestimation of the total α-CEHC concentration.[1][2][3][4] Acid hydrolysis with heat is often more effective than enzymatic hydrolysis for complete cleavage, particularly of sulfated conjugates.[1][2][3]
Q2: What type of internal standard should I use for α-CEHC quantification?
A2: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) α-CEHC. This is because it has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically, effectively correcting for variations in extraction recovery and matrix effects.[15][16] If a labeled standard is unavailable, Trolox (a water-soluble vitamin E analog) has been successfully used as an internal standard.[5][6][17]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, you can:
-
Dilute the urine sample: This reduces the concentration of interfering substances.[10]
-
Use Solid-Phase Extraction (SPE): This helps to clean up the sample by removing many matrix components.[8][9][13][14]
-
Optimize chromatographic separation: Ensure that α-CEHC is chromatographically separated from co-eluting matrix components that may cause ion suppression or enhancement.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.[15][16]
Q4: What are the expected recovery rates for α-CEHC from urine?
A4: With optimized methods, high recovery rates can be achieved. For example, a method involving acid hydrolysis followed by diethyl ether extraction has been shown to provide high recovery.[1][2] Another study reported recovery rates of 96.4% at high concentrations and 108.3% at low concentrations of α-CEHC.[18]
Quantitative Data Summary
| Extraction Method | Hydrolysis | Analytical Method | Internal Standard | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction (Diethyl Ether) | Acid Hydrolysis (HCl) | HPLC-ECD | Not specified | High | [1][2] |
| Solid-Phase Extraction (C18) | Enzymatic | LC-MS/MS | Not specified | Not specified | [8] |
| Hexane:Dichloromethane Extraction | Enzymatic | HPLC-ECD | Not specified | 96.4 - 108.3 | [18] |
Experimental Protocols
Protocol 1: Acid Hydrolysis followed by Liquid-Liquid Extraction
This protocol is adapted from methods described for the analysis of α-CEHC in urine.[1][2][3]
-
Sample Preparation:
-
Hydrolysis:
-
Add an equal volume of 6N HCl to the urine sample.
-
Incubate at 60°C for 1 hour.
-
-
Extraction:
-
Cool the sample on ice.
-
Extract the sample three times with 5 mL of diethyl ether.
-
Vortex mix for 2 minutes and centrifuge at 2000 x g for 5 minutes for each extraction.
-
-
Evaporation and Reconstitution:
-
Pool the ether extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for SPE cleanup of urine samples.[8][9][19]
-
Sample Pre-treatment:
-
Perform hydrolysis as described in Protocol 1.
-
Adjust the pH of the hydrolyzed urine to approximately 4.
-
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of acidified water (pH 4).
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of acidified water to remove polar interferences.
-
-
Elution:
-
Elute the α-CEHC with 3 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in a suitable solvent for analysis.
-
Visualizations
Caption: Workflow for α-CEHC recovery using Liquid-Liquid Extraction.
Caption: Workflow for α-CEHC recovery using Solid-Phase Extraction.
Caption: Troubleshooting logic for low α-CEHC recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation and Identification of α-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated α-CEHC | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A rapid method for the extraction and determination of vitamin E metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Analysis of primary metabolites of alpha-tocopherol in human urine by liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. marker-test.de [marker-test.de]
- 13. unitedchem.com [unitedchem.com]
- 14. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dshs-koeln.de [dshs-koeln.de]
- 17. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G [pubs.rsc.org]
Technical Support Center: Analysis of α-CEHC and its Conjugates
Welcome to the technical support center for challenges in α-carboxyethyl hydroxychroman (α-CEHC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the complexities introduced by conjugation in α-CEHC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing α-CEHC in biological samples?
The primary challenge in analyzing α-CEHC, a major metabolite of vitamin E, is that it is predominantly present in conjugated forms, primarily as glucuronide and sulfate conjugates, in biological matrices like urine and plasma.[1][2] These conjugates are more polar than the parent α-CEHC and require specific analytical strategies. Direct analysis is possible but often requires synthesized standards of the conjugates, which may not be readily available.[2] Consequently, a common approach is to first cleave the conjugate moiety (deconjugation) to liberate free α-CEHC for quantification.[1][2] However, this deconjugation step introduces its own set of challenges, including incomplete cleavage and the potential for artifact formation.[2]
Q2: Why is complete deconjugation of α-CEHC conjugates crucial for accurate quantification?
Incomplete deconjugation will lead to an underestimation of the total α-CEHC concentration.[1][3] Studies have shown that brief enzymatic hydrolysis of plasma samples can underestimate the concentration of conjugated metabolites by at least three-fold.[1][3] Therefore, optimizing the deconjugation protocol is essential for obtaining accurate and reliable quantitative data, which is critical for assessing vitamin E status and metabolism.[4]
Q3: What are the common methods for deconjugating α-CEHC conjugates?
There are two primary methods for deconjugating α-CEHC conjugates:
-
Enzymatic Hydrolysis: This method utilizes enzymes like β-glucuronidase and sulfatase to specifically cleave the glucuronide and sulfate bonds, respectively.[5][6] It is generally considered a milder approach compared to acid hydrolysis.
-
Acid Hydrolysis: This method uses strong acids, such as hydrochloric acid (HCl), to break the conjugate bonds.[5][6] While it can be effective, it is a harsher method and can lead to the formation of artifacts.[2][6]
Q4: What are the potential artifacts that can form during α-CEHC analysis?
A significant artifact that can be formed during the analysis of α-CEHC, particularly with acid hydrolysis, is α-tocopheronolactone.[2][6] The formation of this lactone can lead to inaccurate quantification of the true α-CEHC levels. The inclusion of antioxidants like ascorbate during acid hydrolysis can help minimize the conversion of α-CEHC to α-tocopheronolactone.[6]
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of α-CEHC after enzymatic hydrolysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Enzyme Activity | Ensure the enzyme preparation (e.g., from Helix pomatia) has both sufficient β-glucuronidase and sulfatase activity. Verify the activity of your enzyme lot using appropriate standards. Consider using a combination of specific β-glucuronidase and sulfatase enzymes.[5][6] |
| Suboptimal Reaction Conditions | Optimize incubation time and temperature. For plasma samples, an overnight incubation may be necessary for complete hydrolysis.[1][3] Ensure the pH of the reaction buffer is optimal for the enzymes being used. |
| Matrix Effects | The presence of inhibitors in the biological matrix can reduce enzyme efficiency. A preliminary sample cleanup step, such as solid-phase extraction (SPE), before enzymatic hydrolysis can improve results.[1] Direct hydrolysis of whole plasma has been shown to be less efficient.[1][3] |
Issue 2: Suspected artifact formation during sample preparation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Harsh Hydrolysis Conditions | If using acid hydrolysis, minimize the acid concentration and temperature. The addition of a reducing agent like ascorbate is recommended to prevent the oxidation of α-CEHC to α-tocopheronolactone.[6] |
| Sample Handling and Storage | Protect samples from light and excessive heat to minimize degradation. Store samples at appropriate low temperatures (-80°C) until analysis. |
| Confirmation of Artifacts | Use LC-MS/MS to identify potential artifacts by their mass-to-charge ratio and fragmentation patterns. Comparing results with and without the hydrolysis step can help identify process-induced artifacts. The presence of α-tocopheronolactone can be monitored.[7] |
Experimental Protocols
Optimized Enzymatic Hydrolysis of Plasma α-CEHC Conjugates
This protocol is based on the findings that direct enzymatic hydrolysis of plasma is inefficient and requires an extraction and extended incubation for complete deconjugation.[1][3]
-
Sample Preparation:
-
To 1 mL of plasma, add 2 mL of methanol to precipitate proteins.
-
Vortex and then add 5 mL of hexane. Vortex again.
-
Centrifuge to separate the layers. The aqueous methanol layer contains the conjugated metabolites.
-
Carefully remove the upper hexane layer and the protein pellet.
-
Evaporate the methanol from the aqueous layer under a stream of nitrogen.
-
-
Enzymatic Hydrolysis:
-
Reconstitute the dried extract in a suitable buffer (e.g., 0.2 M sodium acetate buffer, pH 5.0).
-
Add a solution containing β-glucuronidase (e.g., from Helix pomatia, which also contains sulfatase activity).
-
Incubate the mixture overnight at 37°C.
-
-
Extraction of Free α-CEHC:
-
After incubation, acidify the reaction mixture.
-
Extract the liberated α-CEHC using an organic solvent such as ethyl acetate or diethyl ether.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Workflow for α-CEHC Analysis
Caption: Workflow for the analysis of conjugated α-CEHC in biological samples.
Signaling Pathways & Logical Relationships
Impact of Deconjugation Method on α-CEHC Quantification
The choice of deconjugation method significantly impacts the final quantified amount of α-CEHC. This diagram illustrates the potential outcomes.
References
- 1. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
preventing alpha-CEHC degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of alpha-carboxyethyl hydroxychroman (α-CEHC) during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is α-CEHC and why is its stability important?
A1: Alpha-CEHC is a major, water-soluble metabolite of alpha-tocopherol (Vitamin E). Its concentration in biological fluids like plasma and urine can serve as a biomarker for vitamin E status and metabolism. Ensuring the stability of α-CEHC in samples is critical for accurate quantification and reliable experimental outcomes. Degradation can lead to underestimation of its concentration, potentially impacting the interpretation of clinical and research data.
Q2: What are the primary factors that can cause α-CEHC degradation in my samples?
A2: The primary causes of α-CEHC degradation are exposure to harsh acidic conditions and oxidative stress during sample processing. While generally stable under standard storage, prolonged exposure to room temperature, light, and multiple freeze-thaw cycles should be minimized to ensure sample integrity. A significant degradation pathway is the conversion of α-CEHC to α-tocopheronolactone, which can occur as an artifact during sample preparation for analysis, particularly during acid or enzymatic hydrolysis steps.[1]
Q3: What are the recommended storage conditions for plasma or serum samples for α-CEHC analysis?
A3: For short-term storage (up to 30 hours), refrigeration at 4°C is acceptable.[2][3] For long-term storage, samples should be kept frozen at -80°C, where α-CEHC has been shown to be stable for at least 6 months.[2][3] It is crucial to minimize the number of freeze-thaw cycles the samples undergo.
Q4: Does the choice of anticoagulant in blood collection tubes affect α-CEHC stability?
A4: Studies have shown that neither heparin nor EDTA as anticoagulants have a significant effect on the stability of α-CEHC in plasma samples.[2][3]
Q5: I need to measure conjugated α-CEHC. What precautions should I take during the deconjugation step?
A5: The deconjugation step, often involving acid or enzymatic hydrolysis, is a critical point where α-CEHC can degrade to α-tocopheronolactone. To minimize this, it is highly recommended to add an antioxidant, such as ascorbic acid, to the sample matrix before initiating the hydrolysis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable α-CEHC levels in stored samples | Sample degradation due to improper storage. | Ensure samples are promptly processed and stored at -80°C for long-term storage. Avoid prolonged exposure to room temperature. Review and validate your storage protocol. |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample. | |
| High variability in α-CEHC concentrations between replicate analyses of the same sample | Inconsistent sample handling during analysis. | Standardize the sample preparation procedure, ensuring consistent timing and addition of reagents for all samples. |
| Conversion of α-CEHC to α-tocopheronolactone during sample preparation. | Add an antioxidant like ascorbic acid to your samples before any hydrolysis step. Optimize the hydrolysis conditions (e.g., acid concentration, temperature, incubation time) to be as mild as possible while still achieving complete deconjugation. | |
| Presence of an unexpected peak corresponding to α-tocopheronolactone in the chromatogram | Artifactual formation from α-CEHC during sample processing. | This strongly indicates degradation during your analytical workflow. Implement the use of ascorbic acid during sample preparation, particularly before and during any heating or acidification steps, to prevent this conversion.[1] |
Data Presentation: α-CEHC Stability in Plasma
Table 1: Short-Term Stability of α-CEHC in Whole Blood Stored at 4°C
| Anticoagulant | Time (hours) | α-CEHC Concentration Change | Reference |
| EDTA | 30 | No significant loss | [2][3] |
| Li-Heparin | 30 | No significant loss | [2][3] |
| Na-Heparin | 30 | No significant loss | [2][3] |
Table 2: Long-Term Stability of α-CEHC in Plasma Stored at -80°C
| Anticoagulant | Time (months) | α-CEHC Concentration Change | Reference |
| EDTA, Heparin | 6 | No significant loss | [2][3] |
Table 3: Effect of Freeze-Thaw Cycles on Analytes in Plasma (General Guidance)
| Number of Freeze-Thaw Cycles | General Recommendation | Reference |
| Up to 5 | While some robust analytes show minimal degradation, it is best practice to limit cycles to avoid potential increases in variability and degradation of more sensitive molecules. For α-CEHC, specific data is limited, but minimizing cycles is prudent. | [4][5][6] |
Experimental Protocols
Protocol 1: Quantification of α-CEHC in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the sensitive quantification of α-CEHC.
1. Sample Preparation and Extraction: a. To 100 µL of plasma, add an internal standard (e.g., deuterated α-CEHC). b. To prevent lactonization, add 10 µL of a freshly prepared 10 mg/mL ascorbic acid solution. c. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. d. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for α-CEHC and the internal standard.
Protocol 2: Stability Testing of α-CEHC in Plasma
This protocol provides a framework for validating the stability of α-CEHC under specific laboratory conditions.
1. Sample Pooling and Aliquoting: a. Pool plasma from several healthy donors to create a homogenous sample stock. b. Aliquot the pooled plasma into multiple small-volume cryovials to avoid freeze-thaw cycles of the entire stock.
2. Baseline (T=0) Analysis: a. Immediately analyze a set of aliquots (n=3-5) to establish the baseline concentration of α-CEHC.
3. Stability Conditions: a. Temperature: Store aliquots at various temperatures (e.g., room temperature (20-25°C), 4°C, -20°C, and -80°C). b. Time Points: Analyze aliquots from each temperature condition at specified time points (e.g., 6h, 24h, 48h, 1 week, 1 month, 3 months, 6 months). c. Freeze-Thaw Cycles: Subject a set of aliquots to a specified number of freeze-thaw cycles (e.g., 1, 3, 5 cycles), where each cycle consists of freezing at -80°C for at least 12 hours and thawing at room temperature. d. Light Exposure: Expose a set of aliquots to ambient laboratory light for defined periods (e.g., 4h, 8h, 24h) while keeping a parallel set of aliquots protected from light.
4. Analysis and Data Evaluation: a. At each time point and for each condition, analyze the α-CEHC concentration using a validated method (e.g., Protocol 1). b. Calculate the percentage change from the baseline (T=0) concentration. A change of <15% is generally considered acceptable.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. econtent.hogrefe.com [econtent.hogrefe.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aefa.es [aefa.es]
optimization of LC-MS parameters for alpha-CEHC analysis
Welcome to the technical support center for the analysis of alpha-carboxyethyl-hydroxychroman (α-CEHC) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for α-CEHC analysis by LC-MS?
A1: Electrospray ionization (ESI) in the negative ion mode is the most effective and widely recommended method for the analysis of α-CEHC and other vitamin E metabolites.[1][2] This approach provides significantly stronger signals compared to positive mode ESI or other ionization techniques like atmospheric pressure chemical ionization (APCI).[1][3]
Q2: What are the typical precursor and product ions for α-CEHC in negative ESI mode?
A2: In negative ESI mode, α-CEHC is typically monitored as the deprotonated molecule [M-H]⁻. While specific MRM (Multiple Reaction Monitoring) transitions should be optimized for your instrument, you will be looking for the transition from the precursor ion (the deprotonated molecule) to a characteristic product ion. This optimization involves infusing a standard solution and varying the collision energy to find the transition that gives the most stable and intense signal.[4][5]
Q3: What type of LC column is suitable for α-CEHC separation?
A3: Reversed-phase columns are standard for α-CEHC analysis. C18 columns are very commonly used and effective.[2] For potentially better separation and resolution, especially when analyzing multiple vitamin E metabolites, a pentafluorophenyl (PFP) based core-shell column can also be an excellent choice.[6]
Q4: Can I analyze α-tocopherol and its metabolite α-CEHC in the same run?
A4: Yes, it is possible to develop a method for the simultaneous quantification of α-tocopherol and its metabolites like α-CEHC.[6] However, this presents a challenge due to the vastly different concentration ranges (µmol/L for α-tocopherol vs. nmol/L for α-CEHC).[6] To manage this, you might need to use techniques like MS³/MS² transitions for the highly concentrated α-tocopherol to avoid detector saturation while maintaining sensitivity for the low-level metabolites.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Secondary Interactions with Column: Residual silanol groups on the stationary phase can interact with the carboxyl group of α-CEHC, causing peak tailing.
-
Solution: Ensure the mobile phase pH is appropriately controlled. Using an acidic modifier like 0.1% formic acid or acetic acid can help suppress the ionization of silanol groups and improve peak shape.[2][7] Consider using a highly end-capped column or a column specifically designed for polar analytes.
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final sample extract in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.[8]
-
-
Column Overload: Injecting too much analyte can saturate the column, leading to broad or fronting peaks.
-
Solution: Dilute the sample or reduce the injection volume.[8]
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
-
Suboptimal Ion Source Parameters: Incorrect source settings can drastically reduce ionization efficiency.
-
Solution: Systematically optimize key MS source parameters. Infuse a standard solution of α-CEHC and adjust settings like capillary voltage, nebulizer gas flow, drying gas flow, and source temperature to maximize the signal.[2][4][9] For α-CEHC and other vitamin E metabolites, a capillary voltage of around 4,000 V has been used effectively.[2]
-
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of α-CEHC, leading to reduced or enhanced signal intensity.[10][11]
-
Solution 1: Improve sample preparation. Use a more rigorous cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][12]
-
Solution 2: Optimize chromatography. Adjust the LC gradient to achieve better separation between α-CEHC and the interfering compounds.[4]
-
Solution 3: Use a stable isotope-labeled internal standard (e.g., d6-α-CEHC). This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.[6]
-
-
Incorrect Mobile Phase Modifier: The choice and concentration of the mobile phase additive can impact ionization efficiency.
-
Solution: For negative mode ESI, modifiers like 0.1% acetic acid have been shown to provide better signal intensity for vitamin E metabolites compared to formic acid.[2] Experiment with different volatile buffers (e.g., ammonium acetate, ammonium formate) and acids to find the optimal conditions for your system.[13]
-
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to retention time shifts.
-
Solution: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is a good starting point.
-
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic component or degradation can affect retention.
-
Column Temperature Fluctuations: Changes in ambient temperature can affect viscosity and retention.
-
Solution: Use a column oven to maintain a constant and stable temperature (e.g., 50°C) throughout the analytical run.[2]
-
Issue 4: High Background Noise
Possible Causes & Solutions
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can lead to high background.
-
Solution: Use high-purity, LC-MS grade solvents and reagents.[14] Filter all mobile phases before use.
-
-
System Contamination: Buildup of non-volatile salts or other contaminants in the LC system or MS ion source.
-
Carryover: Analyte from a previous, high-concentration sample adsorbs to surfaces in the autosampler or column and elutes in subsequent runs.
-
Solution: Optimize the needle wash procedure in the autosampler, using a strong, appropriate solvent. If carryover persists, inject a blank solvent run after high-concentration samples.[16]
-
Experimental Protocols & Method Parameters
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for extracting α-CEHC from plasma or serum.
-
Spike Sample: To 100 µL of plasma/serum, add the internal standard (e.g., d6-α-CEHC).
-
Add Extraction Solvent: Add 600 µL of methanol (containing an antioxidant like 0.2 mg/mL ascorbic acid) and 1.2 mL of hexane.[1]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at 10,000 rpm for 2 minutes to separate the layers and pellet the precipitated protein.[1]
-
Separate Layers: Carefully transfer the upper hexane layer (which contains non-polar compounds like tocopherols) to a separate tube. Transfer the lower methanol/aqueous layer (containing the more polar CEHCs) to a clean tube.
-
Re-extract (Optional but Recommended): Add another 400 µL of methanol to the protein pellet, vortex, and centrifuge again. Combine this second methanol extract with the first one.[1]
-
Evaporate: Dry the combined methanol extracts under a stream of nitrogen gas at approximately 45°C.[2]
-
Reconstitute: Reconstitute the dried residue in 50-100 µL of the initial mobile phase (e.g., Methanol/Water with 0.1% Acetic Acid). Vortex, sonicate briefly, and centrifuge to pellet any remaining particulates before transferring to an HPLC vial.[2]
Data Tables: LC-MS Parameters
Table 1: Recommended LC Parameters for α-CEHC Analysis
| Parameter | Recommended Setting | Source |
| Column | ACQUITY BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent | [2] |
| Mobile Phase A | Ultrapure water with 0.1% acetic acid | [2] |
| Mobile Phase B | Methanol with 0.1% acetic acid | [2] |
| Flow Rate | 250 µL/min | [2] |
| Column Temp. | 50°C | [2] |
| Gradient | Start at 5% B, increase to 98% B over 8-10 min, hold, then re-equilibrate. | [2] |
Table 2: Recommended MS Parameters for α-CEHC Analysis
| Parameter | Recommended Setting | Source |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1][2] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | [2] |
| Capillary Voltage | 4,000 V | [2] |
| Source Temp. | 300°C | [2] |
| Cone Temp. | 300°C | [2] |
| Nebulizer Gas | Nitrogen, Flow at ~45 a.u. | [2] |
| Collision Gas | Argon | [2] |
Note: Gas flows and temperatures are instrument-dependent and should be optimized.[4]
Table 3: Example Quantitative Performance Data
| Parameter | Reported Value (α-CEHC) | Matrix | Source |
| Limit of Detection (LOD) | 2.5 nmol/L | Plasma | [17][18] |
| Linearity Range | 0.0025 - 1 µM | Plasma | [17][18] |
| Extraction Efficacy | 89% | FBS | [1] |
| Interday CV% | 11% | FBS | [1] |
Visual Workflows
References
- 1. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Usage and limitations of liquid chromatography-tandem mass spectrometry (LC-MS/MS) in clinical routine laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. myadlm.org [myadlm.org]
- 15. zefsci.com [zefsci.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Quantification of α-CEHC in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of alpha-carboxyethyl hydroxychroman (α-CEHC) in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect α-CEHC quantification in plasma?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as α-CEHC, by co-eluting components present in the sample matrix (e.g., plasma).[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In plasma, common sources of matrix effects include phospholipids, salts, and proteins that were not completely removed during sample preparation.[1][2]
Q2: How can I determine if my α-CEHC assay is experiencing matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike method.[1][4]
-
Post-Column Infusion: A constant flow of a standard solution of α-CEHC is introduced into the mass spectrometer after the analytical column. A blank plasma extract is then injected. A dip or peak in the baseline signal at the retention time of α-CEHC indicates the presence of ion suppression or enhancement, respectively.[5][6]
-
Post-Extraction Spike: The response of α-CEHC in a neat solution is compared to the response of α-CEHC spiked into an extracted blank plasma sample at the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects.[3][4]
Q3: What is the most effective way to compensate for matrix effects in α-CEHC quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7][8][9] A SIL-IS for α-CEHC, such as deuterated α-CEHC (d-α-CEHC), has nearly identical physicochemical properties to the analyte.[9] This means it will co-elute and experience the same degree of ion suppression or enhancement as the endogenous α-CEHC.[7][8] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively normalized.[7]
Troubleshooting Guide
Problem: Poor sensitivity and inconsistent results for α-CEHC quantification.
This issue is often a primary indicator of significant matrix effects, particularly ion suppression.
Troubleshooting Workflow
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal intensity for alpha-CEHC in GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity when analyzing alpha-Carboxyethyl-Hydroxychroman (alpha-CEHC), a key metabolite of vitamin E, using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide: Low Signal Intensity for this compound
Low signal intensity for this compound is a common challenge, often stemming from its low physiological concentrations, susceptibility to degradation, and the multi-step sample preparation required for GC-MS analysis. This guide provides a systematic approach to diagnosing and resolving the issue.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is very small or undetectable. What are the most common causes?
A1: Low signal intensity for this compound in GC-MS analysis can typically be traced back to one or more of the following areas:
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Sample Integrity and Handling: this compound is susceptible to oxidative degradation. Improper sample collection, storage, or processing without antioxidants can lead to significant analyte loss.
-
Inefficient Extraction: The recovery of this compound from the biological matrix (e.g., plasma, urine) may be poor. The extraction protocol needs to be optimized to ensure efficient partitioning of the analyte into the organic solvent.
-
Incomplete or Failed Derivatization: this compound is a polar molecule that requires derivatization (typically silylation) to become volatile enough for GC analysis. An incomplete reaction will result in a very low signal.
-
Suboptimal GC-MS Parameters: Incorrect settings for the injector, column temperature program, or mass spectrometer detector can lead to poor sensitivity.
-
Instrument Contamination: Active sites in the GC inlet liner, column, or ion source can cause analyte adsorption and degradation, leading to peak tailing and reduced signal intensity.
Q2: How can I determine if my silylation derivatization of this compound was successful?
A2: To verify the success of your silylation reaction:
-
Analyze a Derivatized Standard: Prepare a known concentration of an this compound standard and derivatize it alongside your samples. A strong signal from the standard indicates the derivatization chemistry is working.
-
Check for Derivatizing Reagent Peaks: In your chromatogram, you should see a large peak for the silylating reagent (e.g., MSTFA, BSTFA). If this peak is absent or very small, it may indicate reagent degradation, often due to moisture exposure.
-
Look for Expected Mass Fragments: In the mass spectrum of your this compound peak, you should see characteristic ions for the di-trimethylsilyl (TMS) derivative. Based on the structure of this compound and fragmentation patterns of similar molecules, the molecular ion ([M]+) for the di-TMS derivative is expected at a mass-to-charge ratio (m/z) of 422. A key fragment ion resulting from the cleavage of the bond between the chroman ring and the carboxyethyl side chain is expected around m/z 237.
Q3: What are the critical steps to prevent this compound degradation during sample preparation?
A3: To minimize analyte degradation:
-
Use Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) or ascorbic acid to your extraction solvent.[1]
-
Work Quickly and on Ice: Perform sample preparation steps, particularly after thawing, on ice to minimize enzymatic activity and chemical degradation.
-
Protect from Light: Vitamin E and its metabolites can be light-sensitive. Work in a dimly lit environment or use amber vials.
-
Proper Storage: Store plasma or serum samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: I see a peak at the expected retention time, but it is broad and tailing. What could be the cause?
A4: Peak tailing for silylated compounds is often due to:
-
Active Sites in the GC System: Free silanol groups in the injector liner, the front of the GC column, or in the transfer line can interact with your analyte. Consider using a deactivated liner and trimming the first few centimeters of your column.
-
Incomplete Derivatization: The presence of underivatized, polar this compound will lead to strong interactions with the stationary phase.
-
Co-eluting Interferences: Matrix components can co-elute with your analyte and cause peak distortion. Optimize your extraction and cleanup steps.
Quantitative Data Summary
This table provides a summary of typical concentrations and limits of detection (LOD) and quantification (LOQ) for this compound in human plasma reported in the literature. These values can serve as a benchmark for your own experimental results.
| Parameter | Matrix | Value | Method | Reference |
| Concentration | Human Plasma (unsupplemented) | 12.6 ± 7.5 nmol/L | GC-MS | Galli, F., et al. (2002)[1] |
| Limit of Detection (LOD) | Human Plasma | 2.5 nmol/L | GC-MS | Galli, F., et al. (2002)[1] |
| Limit of Quantification (LOQ) | Human Plasma | Not explicitly stated, but linearity was observed from 2.5 nmol/L | GC-MS | Galli, F., et al. (2002)[1] |
Experimental Protocols
Protocol 1: Extraction and Derivatization of this compound from Human Plasma for GC-MS Analysis
This protocol is a composite based on established methods for vitamin E metabolite analysis.
Materials:
-
Human plasma
-
Deuterated this compound internal standard (e.g., d3-alpha-CEHC)
-
Butylated Hydroxytoluene (BHT)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Nitrogen gas
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add a known amount of deuterated this compound internal standard.
-
Add 10 µL of BHT solution (e.g., 1 mg/mL in ethanol) to prevent oxidation.
-
-
Acidification and Extraction:
-
Acidify the plasma sample to approximately pH 2 by adding 1M HCl.
-
Add 2 mL of a hexane:ethyl acetate (1:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step on the aqueous layer with another 2 mL of the solvent mixture and combine the organic layers.
-
-
Drying:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS (or MSTFA).
-
Cap the vial tightly and vortex briefly.
-
Heat the mixture at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection into the GC-MS.
-
Protocol 2: GC-MS Analysis of Derivatized this compound
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or similar
-
Mass Spectrometer: Agilent 5977A MSD or similar
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector:
-
Mode: Splitless
-
Temperature: 270°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Mass Spectrometer:
-
Mode: Selected Ion Monitoring (SIM)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Ions to Monitor (for di-TMS-alpha-CEHC):
-
Quantifier Ion: m/z 422 (Molecular Ion, [M]+)
-
Qualifier Ion 1: m/z 237 (Fragment)
-
Qualifier Ion 2: m/z 407 ([M-15]+, loss of a methyl group)
-
-
Visualizations
Caption: A logical workflow for troubleshooting low this compound signal intensity.
Caption: Experimental workflow for this compound analysis by GC-MS.
References
Technical Support Center: Method Refinement for Distinguishing Alpha- and Gamma-CEHC Isomers
Welcome to the technical support center for the analysis of α- and γ-carboxyethyl-hydroxychroman (CEHC) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for distinguishing between α-CEHC and γ-CEHC isomers?
A1: The primary methods for resolving and quantifying α-CEHC and γ-CEHC isomers are based on chromatographic techniques coupled with sensitive detection methods. These include:
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High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) or Fluorescence Detection (FLD): HPLC provides the necessary separation of the isomers, while ECD and FLD offer high sensitivity for their detection.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and mass spectrometric detection for definitive identification and quantification. Derivatization of the analytes is typically required to increase their volatility.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method that combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.[1][6][7]
Q2: What are the key differences in the metabolic pathways of α-tocopherol and γ-tocopherol that lead to their respective CEHCs?
A2: Both α-tocopherol and γ-tocopherol are metabolized in the liver through a side-chain degradation pathway to their respective water-soluble metabolites, α-CEHC and γ-CEHC.[5][8] Supplementation with α-tocopherol has been shown to significantly increase plasma levels of α-CEHC, while simultaneously decreasing the levels of γ-tocopherol.[8] This suggests a competitive interaction in their metabolic pathways.
Q3: Are there known differences in the biological activities of α-CEHC and γ-CEHC?
A3: While much of the research has focused on the parent vitamin E isoforms, emerging evidence suggests their metabolites also possess biological activity. For instance, studies on the parent compounds have shown that α-tocopherol and γ-tocopherol can differentially modulate signaling pathways involved in inflammation, such as the NF-κB pathway.[9] It is plausible that their respective CEHC metabolites also exhibit distinct biological effects. Further research is needed to fully elucidate the specific activities of each CEHC isomer.
Troubleshooting Guides
Chromatographic Separation
Issue: Peak Splitting or Tailing
Peak splitting is a common issue when analyzing isomers, which can lead to inaccurate quantification.[10][11][12][13]
| Possible Cause | Troubleshooting Steps |
| Column Overload | Injecting too high a concentration of the sample can saturate the column. Dilute the sample and re-inject.[10] |
| Inappropriate Sample Solvent | The solvent used to dissolve the sample may be too strong, causing the peak to split. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Void | Particulates from the sample or mobile phase can block the column inlet frit, or a void can form at the head of the column.[12] Try back-flushing the column. If the problem persists, the column may need to be replaced. |
| Co-elution of Isomers | The isomers may not be fully resolved under the current chromatographic conditions. Optimize the mobile phase composition, gradient, or temperature. Consider using a different column chemistry. |
| Large Dead Volume | Excessive tubing length or improper connections can lead to peak distortion.[10] Ensure all fittings are secure and minimize the length of tubing between the injector, column, and detector. |
Mass Spectrometry Detection
Issue: Difficulty in Differentiating Isomers by Mass Spectra
α-CEHC and γ-CEHC are structural isomers, meaning they have the same mass-to-charge ratio (m/z) and can produce very similar fragmentation patterns in the mass spectrometer, making their individual identification challenging.[14][15]
| Possible Cause | Troubleshooting Steps |
| Identical m/z Values | Standard mass spectrometry will not differentiate between isomers based on m/z alone. |
| Similar Fragmentation Patterns | The core chromanol structure is the same, leading to many common fragment ions. |
| Solution: High-Resolution Chromatography | The most reliable way to differentiate the isomers is to achieve baseline separation using chromatography before they enter the mass spectrometer. This ensures that the mass spectrometer is analyzing only one isomer at a time. |
| Solution: Tandem MS (MS/MS) | While fragmentation patterns can be similar, careful optimization of collision energy in MS/MS may reveal subtle differences in the relative abundance of certain fragment ions that can be used for differentiation. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for different analytical methods used to measure α-CEHC and γ-CEHC.
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Plasma Concentration (unsupplemented) |
| GC-MS | α-CEHC | 0.0025 - 1 µM | 2.5 nmol/L | Not Specified | 12.6 ± 7.5 nmol/L |
| γ-CEHC | 0.0025 - 1 µM | 5 nmol/L | Not Specified | 160.7 ± 44.9 nmol/L | |
| LC-MS/MS | α-CEHC | Not Specified | Not Specified | Not Specified | Not Specified |
| γ-CEHC | Not Specified | Not Specified | Not Specified | Not Specified | |
| HPLC-FLD | α-Tocopherol | >0.999 | 50 pg | Not Specified | Not Specified |
Data compiled from multiple sources.[4][5][16]
Experimental Protocols
Sample Preparation from Biological Matrices
A crucial step in the analysis of CEHC isomers is the efficient extraction from complex biological samples such as plasma, urine, or feces.
Protocol: Liquid-Liquid Extraction from Plasma/Serum [2]
-
To 0.5 mL of serum or plasma, add 0.5 mL of ethanol containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.
-
Vortex the mixture for 1 minute.
-
Add 1.5 mL of hexane and vortex for an additional 10 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction on the remaining aqueous layer.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for analysis.
GC-MS Analysis Protocol
1. Sample Derivatization:
-
CEHCs are not sufficiently volatile for direct GC analysis and require derivatization. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.
-
To the dried sample extract, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is typically used.
-
Injection: Use a splitless or split injection mode, depending on the sample concentration.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp to a higher temperature (e.g., 280-300°C) to elute the derivatized CEHCs.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to improve sensitivity and specificity by monitoring characteristic fragment ions of the derivatized α- and γ-CEHC.
LC-MS/MS Analysis Protocol
1. Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
2. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for CEHCs.
-
Detection: Use multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity and reduces background noise.
References
- 1. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A metabolomic investigation of the effects of vitamin E supplementation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Modulation of NF-κB and Nrf2 control of inflammatory responses in FHs 74 Int cell line is tocopherol isoform-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uhplcs.com [uhplcs.com]
- 11. support.waters.com [support.waters.com]
- 12. lctsbible.com [lctsbible.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stability of alpha-CEHC in Different Solvent Systems
I have completed the initial search for information on the stability of alpha-CEHC. The search results provide good information on the general stability of this compound and its parent compound, alpha-tocopherol, in biological samples (blood, plasma, urine) under various storage conditions. It also provides solubility data for this compound in a few organic solvents.
However, the search did not yield specific quantitative data on the degradation kinetics (e.g., degradation rates, half-lives) of this compound in a systematic study across a range of different solvent systems, which would be crucial for a detailed troubleshooting guide. There is also limited information on the specific degradation products of this compound in different solvents and the mechanisms of degradation.
Therefore, I need to adjust the plan to focus on leveraging the available information to create a practical technical support center, while acknowledging the limitations in the publicly available quantitative data. The plan will now focus on providing best practices for handling and storage, troubleshooting common issues based on the known properties of chromanols, and outlining the methodologies for stability testing that a researcher could perform themselves.
Here is the updated plan:
I. Frequently Asked Questions (FAQs)
-
Q1: What is this compound and why is its stability important?
-
Q2: What are the general recommendations for storing this compound?
-
Q3: In which solvents is this compound soluble?
-
Q4: What are the main factors that can affect the stability of this compound in solution?
-
Q5: How can I tell if my this compound has degraded?
-
Q6: Are there any known incompatible solvents or reagents to avoid?
-
Q7: What is the stability of this compound in biological samples like plasma or urine?
II. Troubleshooting Guide
-
Problem 1: Unexpectedly low or no signal of this compound in my analytical run (e.g., HPLC, LC-MS).
-
Possible Cause 1a: Degradation during sample preparation.
-
Troubleshooting Steps 1a:
-
Possible Cause 1b: Degradation in the autosampler.
-
Troubleshooting Steps 1b:
-
Possible Cause 1c: Inappropriate solvent choice leading to precipitation.
-
Troubleshooting Steps 1c:
-
-
Problem 2: Appearance of unknown peaks in my chromatogram.
-
Possible Cause 2a: Formation of degradation products.
-
Troubleshooting Steps 2a:
-
Possible Cause 2b: Contamination from the solvent or container.
-
Troubleshooting Steps 2b:
-
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 3a: Inconsistent storage and handling of stock solutions.
-
Troubleshooting Steps 3a:
-
Possible Cause 3b: Variability in the solvent quality.
-
Troubleshooting Steps 3b:
-
III. Experimental Protocols
-
Protocol 1: Preparation of this compound Stock Solutions.
-
Protocol 2: General Procedure for a Short-Term Stability Study of this compound in a Specific Solvent.
-
Protocol 3: Analytical Method for Assessing this compound Stability by HPLC-UV.
IV. Data Presentation
-
Table 1: Solubility of this compound in Common Laboratory Solvents.
-
Table 2: Summary of this compound Stability in Biological Matrices Under Different Storage Conditions.
V. Mandatory Visualizations
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Diagram 1: Potential Degradation Pathway of this compound. (DOT script to be created)
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Diagram 2: Troubleshooting Workflow for this compound Stability Issues. (DOT script to be created)
I will now proceed with generating the content for each section based on this revised plan and the information gathered from the initial Google search. Since I lack specific quantitative data on degradation in various organic solvents, I will create tables with the available solubility and biological matrix stability data and provide a protocol for how a researcher could generate such data for their specific solvent system of interest.## Technical Support Center: Stability of α-CEHC in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of alpha-carboxyethyl hydroxychroman (α-CEHC) in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is α-CEHC and why is its stability important?
A1: α-CEHC, or 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, is a major water-soluble metabolite of alpha-tocopherol (vitamin E).[1][2] Its stability is crucial for accurate quantification in biological samples and for maintaining its integrity in in vitro studies, where it is investigated for its antioxidant properties.[1] Degradation can lead to inaccurate experimental results and misinterpretation of its physiological roles.
Q2: What are the general recommendations for storing α-CEHC?
A2: Solid α-CEHC should be stored at -20°C for long-term stability, where it can be stable for at least four years.[3] For short-term storage, refrigeration at 4°C is acceptable. It is important to protect it from light and moisture. Stock solutions should also be stored at low temperatures (-20°C or -80°C) and used as quickly as possible.
Q3: In which solvents is α-CEHC soluble?
A3: α-CEHC is soluble in a variety of organic solvents. The following table summarizes its solubility in common laboratory solvents.
Q4: What are the main factors that can affect the stability of α-CEHC in solution?
A4: The stability of α-CEHC, a chromanol derivative, can be influenced by several factors, including:
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Oxidation: The phenolic hydroxyl group on the chroman ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.
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pH: The stability of the molecule can be pH-dependent. Acidic or basic conditions can potentially catalyze degradation.
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Temperature: Higher temperatures generally increase the rate of chemical degradation.
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Solvent Type: The choice of solvent can impact stability. Protic solvents might participate in degradation reactions, while aprotic solvents may offer better stability.
Q5: How can I tell if my α-CEHC has degraded?
A5: Degradation of α-CEHC can be detected by:
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Appearance of new peaks: When analyzed by chromatography (e.g., HPLC or LC-MS), the emergence of new peaks that were not present in the initial analysis of the standard is a strong indicator of degradation.
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Decrease in the main peak area: A reduction in the peak area of the intact α-CEHC over time suggests its degradation.
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Color change: A noticeable change in the color of the solution may indicate chemical degradation.
Q6: Are there any known incompatible solvents or reagents to avoid?
A6: Avoid strong oxidizing agents, as they can readily oxidize the phenolic hydroxyl group of α-CEHC.[4] Also, be cautious with highly acidic or basic solutions, as they can promote degradation. The presence of transition metal ions can also catalyze oxidation, so using high-purity solvents and clean glassware is recommended.
Q7: What is the stability of α-CEHC in biological samples like plasma or urine?
A7: α-CEHC is relatively stable in whole blood stored at 4°C for up to 30 hours before plasma isolation.[5] Studies have shown that plasma concentrations of α-CEHC are not significantly affected by overnight storage of whole blood.[5] For longer-term storage of plasma or serum, -80°C is recommended to minimize degradation.[6] In urine, α-CEHC can be present as conjugates (glucuronide and sulfate), and deconjugation methods using acid or enzymes can sometimes lead to the formation of artifacts like α-tocopheronolactone.[7]
Troubleshooting Guide
Problem 1: Unexpectedly low or no signal of α-CEHC in my analytical run (e.g., HPLC, LC-MS).
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Possible Cause 1a: Degradation during sample preparation.
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Troubleshooting Steps:
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Minimize exposure of the sample to light and heat. Prepare samples on ice.
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Use freshly prepared solutions.
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Work quickly to minimize the time between sample preparation and analysis.
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Possible Cause 1b: Degradation in the autosampler.
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Troubleshooting Steps:
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Use a cooled autosampler (e.g., set to 4°C).
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Reduce the residence time of the sample in the autosampler by optimizing the injection sequence.
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Possible Cause 1c: Inappropriate solvent choice leading to precipitation.
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Troubleshooting Steps:
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Ensure the injection solvent is compatible with the mobile phase to prevent precipitation on the column.
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Refer to the solubility table and test the solubility of α-CEHC in your chosen solvent at the desired concentration.
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Problem 2: Appearance of unknown peaks in my chromatogram.
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Possible Cause 2a: Formation of degradation products.
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Troubleshooting Steps:
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Review the sample handling and storage procedures.
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Conduct a forced degradation study (e.g., by exposing the sample to heat, light, acid, base, or an oxidizing agent) to intentionally generate degradation products and compare their retention times with the unknown peaks.
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Possible Cause 2b: Contamination from the solvent or container.
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Troubleshooting Steps:
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Analyze a blank solvent injection to check for contaminants.
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Use high-purity solvents and thoroughly clean all glassware and containers.
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Problem 3: Inconsistent results between experiments.
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Possible Cause 3a: Inconsistent storage and handling of stock solutions.
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Troubleshooting Steps:
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Prepare fresh stock solutions for each experiment or prepare aliquots from a large stock solution and store them at -80°C to avoid repeated freeze-thaw cycles.
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Always protect stock solutions from light.
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Possible Cause 3b: Variability in the solvent quality.
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Troubleshooting Steps:
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Use solvents from the same lot for a series of experiments.
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Ensure solvents are properly degassed to prevent oxidation.
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Data Presentation
Table 1: Solubility of α-CEHC in Common Laboratory Solvents
| Solvent | Solubility |
| DMF | 20 mg/mL[3] |
| DMSO | 20 mg/mL[3] |
| Ethanol | 10 mg/mL[3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.25 mg/mL[3] |
Table 2: Summary of α-CEHC Stability in Biological Matrices Under Different Storage Conditions
| Matrix | Storage Condition | Duration | Stability | Reference |
| Whole Blood | 4°C | Up to 30 hours | Stable | [5] |
| Plasma/Serum | -20°C | Up to 1 month | Generally stable, but some variability observed | [6] |
| Plasma/Serum | -80°C | Up to 3 months | Stable | [6] |
Experimental Protocols
Protocol 1: Preparation of α-CEHC Stock Solutions
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Allow the solid α-CEHC to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
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Weigh the required amount of α-CEHC in a clean, tared vial.
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Add the desired solvent (e.g., ethanol or DMSO) to achieve the target concentration.
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Vortex or sonicate briefly to ensure complete dissolution.
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Store the stock solution in an amber vial at -20°C or -80°C.
Protocol 2: General Procedure for a Short-Term Stability Study of α-CEHC in a Specific Solvent
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Prepare a solution of α-CEHC in the solvent of interest at a known concentration.
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Divide the solution into several aliquots in amber vials.
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Store the aliquots under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.
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Analyze the samples immediately by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of α-CEHC.
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Compare the concentration at each time point to the initial concentration (time 0) to assess stability.
Protocol 3: Analytical Method for Assessing α-CEHC Stability by HPLC-UV
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Column: A C18 reverse-phase column is commonly used.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at approximately 291 nm.[3]
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Procedure:
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Inject a known concentration of a freshly prepared α-CEHC standard to determine its retention time and peak area.
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Inject the samples from the stability study.
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Monitor for a decrease in the peak area of α-CEHC and the appearance of new peaks, which would indicate degradation.
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Mandatory Visualization
Caption: Factors influencing the degradation of α-CEHC.
Caption: Troubleshooting workflow for α-CEHC stability issues.
References
- 1. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Stability of antioxidant vitamins in whole human blood during overnight storage at 4 °C and frozen storage up to 6 months - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and analysis of conjugates of the major vitamin E metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Deconjugation of α-CEHC Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic deconjugation of alpha-carboxyethyl hydroxychroman (α-CEHC) metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Issue 1: Incomplete or Low Yield of Deconjugated α-CEHC
Question: My recovery of free α-CEHC after enzymatic hydrolysis is consistently low. What are the potential causes and how can I improve the yield?
Answer: Low recovery of α-CEHC is a common issue and can stem from several factors. The most prevalent cause is the presence of interfering substances in the sample matrix that inhibit enzyme activity. A systematic approach to troubleshooting this issue is recommended.
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Matrix Effects: Biological matrices like plasma and urine contain proteins and lipids that can significantly hinder the access of the enzyme to the conjugated metabolite.[1] A critical step to mitigate this is to perform a sample clean-up prior to enzymatic hydrolysis. An extraction with a methanol/hexane mixture has been shown to be effective in removing these interfering substances, leading to a more complete deconjugation.[2] Direct enzymatic hydrolysis of whole plasma has been reported to underestimate conjugated metabolites by at least three-fold.[2]
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Suboptimal Reaction Conditions: The efficiency of β-glucuronidase and sulfatase is highly dependent on pH, temperature, and incubation time. For enzymes derived from Helix pomatia, a common source for deconjugation, the optimal pH is typically around 5.0.[1][3][4][5] Hydrolysis rates can often be improved by increasing the temperature from 37°C to 45°C.[1] However, it is crucial to note that plasma samples may require a significantly longer incubation time (e.g., 16 hours or overnight) compared to urine samples (which may be completely hydrolyzed within 2 hours) to ensure complete deconjugation.[1][2]
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Insufficient Enzyme Concentration: The amount of enzyme used should be optimized for the specific sample type and expected concentration of conjugated metabolites. If the concentration of conjugated α-CEHC is high, the amount of enzyme may become a limiting factor. It is advisable to perform pilot experiments with varying enzyme concentrations to determine the optimal amount for your specific application. Doubling the enzyme concentration can, in some cases, reduce the required hydrolysis time.[1]
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Enzyme Inhibition: The sample matrix may contain endogenous or exogenous compounds that act as inhibitors of β-glucuronidase. It is important to be aware of potential co-administered drugs or dietary components that could interfere with the assay.
Issue 2: High Variability in Results Between Replicates
Question: I am observing significant variability in my α-CEHC concentrations between replicate samples. What could be causing this inconsistency?
Answer: High variability between replicates can be frustrating and can compromise the integrity of your data. The source of this variability can often be traced back to inconsistencies in sample preparation and handling.
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Inconsistent Sample Preparation: Ensure that all steps of the sample preparation, including the initial extraction and the addition of reagents, are performed with high precision and consistency for all replicates.
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Analyte Stability: While α-CEHC is generally stable in plasma when stored appropriately (e.g., at -80°C), its stability during sample processing at room temperature or 4°C for extended periods should be considered.[6] It is recommended to keep samples on ice during processing and to minimize the time between thawing and analysis. The addition of an antioxidant, such as ascorbic acid, during sample preparation can help prevent the degradation of α-CEHC.[2]
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LC-MS System Variability: Inconsistent performance of the liquid chromatography-mass spectrometry (LC-MS) system can also lead to variability. This can include fluctuations in the autosampler, pump, or detector. Regular system maintenance and the use of an internal standard are crucial for monitoring and correcting for system variability.
Issue 3: Unexpected Peaks or Interferences in the Chromatogram
Question: My chromatograms show unexpected peaks that are interfering with the quantification of α-CEHC. What is the source of these peaks and how can I eliminate them?
Answer: The presence of extraneous peaks can be due to a number of factors, ranging from contaminated reagents to issues with the analytical column.
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Enzyme Contamination: Commercially available β-glucuronidase/sulfatase preparations, particularly those from Helix pomatia, have been reported to be contaminated with other compounds, including phytoestrogens.[1] It is good practice to run an "enzyme blank" (a reaction with no sample) to identify any peaks originating from the enzyme preparation itself. If contamination is detected, it may be necessary to purify the enzyme or to use a recombinant enzyme from a different source, such as E. coli, which has been shown to have lower levels of contamination.[1]
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Sample Matrix Interferences: Despite sample clean-up, some matrix components may still co-elute with α-CEHC. Optimizing the chromatographic separation, for instance by adjusting the mobile phase gradient or using a different column chemistry, can help to resolve these interfering peaks.
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Carryover: If a high-concentration sample is followed by a low-concentration sample, carryover in the autosampler can lead to the appearance of a false peak. Implementing a robust wash protocol for the autosampler needle and injection port between samples can minimize this issue.
Frequently Asked Questions (FAQs)
Q1: What is the best enzyme source for the deconjugation of α-CEHC?
A1: The most commonly used enzyme preparation for the deconjugation of vitamin E metabolites is a crude mixture of β-glucuronidase and arylsulfatase from Helix pomatia (Roman snail). This preparation is effective because it contains both enzymes necessary to cleave glucuronide and sulfate conjugates. However, as mentioned in the troubleshooting guide, these preparations can have batch-to-batch variations and may be contaminated with other compounds. For applications requiring high sensitivity and specificity, the use of purified or recombinant enzymes may be more appropriate.
Q2: How can I be sure that the deconjugation is complete?
A2: To ensure complete deconjugation, it is recommended to perform a time-course experiment. Analyze samples at several time points during the incubation (e.g., 2, 4, 8, 16, and 24 hours) to determine the point at which the concentration of free α-CEHC no longer increases. For plasma samples, an overnight (16-24 hours) incubation is often necessary for complete hydrolysis.[2]
Q3: Is a sample clean-up step always necessary before enzymatic hydrolysis?
A3: For complex matrices like plasma, a sample clean-up step is highly recommended and often critical for achieving complete and reproducible deconjugation.[2] For cleaner matrices like urine, direct hydrolysis may be possible, but this should be validated by comparing the results with and without a clean-up step.
Q4: How should I store my samples to ensure the stability of α-CEHC conjugates?
A4: For long-term storage, it is recommended to store plasma and urine samples at -80°C. Studies have shown that α-CEHC concentrations in plasma are stable under these conditions.[6] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.
Data Presentation
Table 1: Optimization of Enzymatic Hydrolysis Conditions for α-CEHC Deconjugation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommendation |
| Enzyme Source | Helix pomatia (crude) | Helix pomatia (purified) | Recombinant E. coli β-glucuronidase | Helix pomatia is effective, but consider recombinant enzymes for high-sensitivity applications to avoid contamination. |
| pH | 4.5 | 5.0 | 6.0 | A pH of 5.0 in a sodium acetate buffer is generally optimal for Helix pomatia enzymes.[1][3][4][5] |
| Temperature | 37°C | 45°C | 55°C | 37°C is standard, but increasing to 45°C may improve hydrolysis rates without denaturing the enzyme.[1] |
| Incubation Time | 2 hours | 8 hours | 16-24 hours (overnight) | For plasma, an overnight incubation is strongly recommended for complete deconjugation.[2] Urine may require shorter times.[1] |
| Enzyme Conc. | 1000 units | 2000 units | 4000 units | This is substrate and matrix-dependent. An enzyme concentration of ~1.25 mg per sample has been used effectively.[2] |
Table 2: Troubleshooting Guide Summary
| Symptom | Potential Cause | Recommended Action |
| Low Recovery | Matrix Effects (Protein/Lipid Interference) | Perform a methanol/hexane extraction prior to hydrolysis.[2] |
| Suboptimal pH, Temperature, or Time | Optimize reaction conditions (pH 5.0, 37-45°C, overnight incubation for plasma).[1][2] | |
| Insufficient Enzyme | Increase enzyme concentration. | |
| High Variability | Inconsistent Sample Handling | Standardize all pipetting and timing steps. Keep samples on ice. |
| Analyte Instability | Add an antioxidant like ascorbic acid to samples.[2] | |
| LC-MS System Drift | Use an internal standard and perform regular system maintenance. | |
| Interfering Peaks | Enzyme Contamination | Run an enzyme blank. Consider using a purified or recombinant enzyme.[1] |
| Matrix Interferences | Optimize LC separation (gradient, column). | |
| Sample Carryover | Implement a thorough autosampler wash protocol. |
Experimental Protocols
Protocol 1: Enzymatic Deconjugation of α-CEHC in Human Plasma
This protocol is adapted from the method described by Freiser and Jiang (2009) for γ-CEHC, which is directly applicable to α-CEHC.[2]
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Sample Preparation:
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To 100 µL of plasma, add 8 µL of 60 mM ascorbic acid to prevent oxidation.
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Add 2 mL of methanol, vortex thoroughly.
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Add 100 µL of water and 5 mL of hexane.
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Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.
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Carefully collect 1.8 mL of the lower methanol/water layer and transfer to a new tube.
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Dry the extract under a stream of nitrogen gas.
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Enzymatic Hydrolysis:
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Prepare a 0.1 M sodium acetate buffer (pH 5.0).
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Reconstitute the dried extract in 100 µL of water and add 125 µL of the enzyme solution. The enzyme solution should contain β-glucuronidase/sulfatase from Helix pomatia (e.g., 1.25 mg of Type H-1 per sample) reconstituted in the sodium acetate buffer.
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Incubate the samples overnight (16-24 hours) at 37°C.
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Post-Hydrolysis Extraction:
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After incubation, acidify the samples to a pH of 3-4 by adding approximately 15 µL of glacial acetic acid.
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Extract the free α-CEHC by adding 1 mL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction twice.
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Combine the ethyl acetate layers and dry under a stream of nitrogen gas.
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Reconstitute the final extract in a suitable solvent (e.g., methanol/water) for LC-MS analysis.
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Mandatory Visualization
Caption: Workflow for α-CEHC deconjugation and analysis.
Caption: Decision tree for troubleshooting low α-CEHC recovery.
Caption: Metabolic pathway of α-Tocopherol to α-CEHC.
References
- 1. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks [frontiersin.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stability of antioxidant vitamins in whole human blood during overnight storage at 4 °C and frozen storage up to 6 months - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of α-Carboxyethyl-Hydroxychroman (α-CEHC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sample preparation and analysis of α-CEHC, a key metabolite of vitamin E. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results while avoiding common pitfalls such as artifact formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and analysis of α-CEHC samples.
| Problem | Potential Cause | Recommended Solution |
| Low or no α-CEHC signal | Incomplete hydrolysis of conjugated α-CEHC. | Optimize the enzymatic (β-glucuronidase/sulfatase) or acid hydrolysis step. Ensure the enzyme is active and the incubation time and temperature are sufficient. For acid hydrolysis, ensure the acid concentration and heating are adequate.[1][2] |
| Degradation of α-CEHC during sample preparation. | Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to all solutions used during extraction.[1][3] Protect samples from light and keep them on ice or at 4°C whenever possible. | |
| Poor extraction recovery. | Ensure the pH of the sample is acidic (around 4-5) before liquid-liquid extraction with a solvent like diethyl ether or a mixture containing hexane.[4] For solid-phase extraction (SPE), ensure the column is properly conditioned and the elution solvent is appropriate for α-CEHC. | |
| Presence of a peak corresponding to α-tocopheronolactone | Artifact formation from α-CEHC during acid hydrolysis. | Minimize the harshness of the acid hydrolysis conditions (time, temperature, acid concentration). The addition of ascorbic acid (e.g., 2% solution) before hydrolysis can significantly reduce the conversion of α-CEHC to α-tocopheronolactone.[2] Alternatively, use enzymatic hydrolysis, which is a milder deconjugation method.[1][4] |
| High background noise in chromatogram | Contaminated reagents or solvents. | Use HPLC or LC-MS grade solvents and reagents. Filter all mobile phases and sample extracts through a 0.22 µm filter before analysis. |
| Endogenous interference from the biological matrix. | Optimize the sample cleanup procedure. This may involve using a more selective solid-phase extraction (SPE) column or a more rigorous liquid-liquid extraction protocol. | |
| Variable retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature throughout the analysis. | |
| Column degradation. | Use a guard column to protect the analytical column from contaminants. If the column performance deteriorates, it may need to be washed or replaced. | |
| Poor peak shape (tailing or fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Mismatch between injection solvent and mobile phase. | Whenever possible, dissolve the final extract in the initial mobile phase. If a stronger solvent is used for reconstitution, inject a smaller volume. | |
| Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate for α-CEHC, which is an acidic compound. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase can improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in preventing artifact formation during α-CEHC sample preparation?
A1: The most critical step is the deconjugation of glucuronidated and sulfated forms of α-CEHC. Acid hydrolysis, while effective, can lead to the formation of α-tocopheronolactone, an artifact that can skew quantification.[5] To mitigate this, it is crucial to include an antioxidant like ascorbic acid in the sample mixture before adding the acid.[2] Alternatively, using a gentler enzymatic hydrolysis method can prevent this artifact formation altogether.[1][4]
Q2: Should I use enzymatic or acid hydrolysis for my samples?
A2: The choice depends on your specific experimental needs. Enzymatic hydrolysis with β-glucuronidase and sulfatase is a milder method that minimizes the risk of artifact formation.[1][4] However, it can be more time-consuming and expensive. Acid hydrolysis is faster and less expensive but carries a higher risk of converting α-CEHC to α-tocopheronolactone.[2][5] If using acid hydrolysis, the inclusion of ascorbic acid is highly recommended.[2]
Q3: How should I store my biological samples before α-CEHC analysis?
A3: For long-term storage, samples such as plasma and urine should be kept at -80°C to ensure the stability of α-CEHC.[1] For short-term storage (up to a few months), -20°C may be adequate, but -80°C is preferable to minimize any potential degradation.[6] It is also advisable to minimize freeze-thaw cycles.
Q4: What are the recommended analytical techniques for α-CEHC quantification?
A4: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods for α-CEHC quantification.[3][7][8] HPLC-ECD offers high sensitivity, while LC-MS/MS provides excellent specificity and the ability to use stable isotope-labeled internal standards for accurate quantification.[3]
Q5: Can I measure both free and total α-CEHC?
A5: Yes. To measure total α-CEHC (free and conjugated forms), a hydrolysis step (enzymatic or acidic) is required before extraction. To measure only the free, unconjugated form, you can omit the hydrolysis step and proceed directly to the extraction.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various α-CEHC analysis protocols.
| Parameter | Value | Matrix | Method | Reference |
| Recovery | 80% for Vitamin A, 110% for Vitamin E (related compounds) | Animal Feed | Solid-Phase Extraction | [9] |
| Limit of Detection (LOD) | 10 fmol | Urine | HPLC-ECD | [4][8] |
| 8-330 pg/mL | Equine Plasma/Serum | LC-MS/MS | [3] | |
| Linearity (r²) | > 0.98 | Urine | HPLC-ECD | [4][8] |
| Inter-sample Variability | 2-5% | Urine | HPLC-ECD | [4][8] |
Experimental Protocols
Protocol 1: Total α-CEHC Analysis in Human Urine using Enzymatic Hydrolysis and HPLC-ECD
This protocol is adapted from methods described for the analysis of vitamin E metabolites in urine.[1][4]
1. Sample Preparation: a. Thaw frozen urine samples on ice. b. To a 5 mL aliquot of urine, add an internal standard (e.g., Trolox). c. Add 12.5 µL of ascorbic acid (0.1 mg/mL).[1] d. Add 25 µL of β-glucuronidase/sulfatase solution (from Helix pomatia).[1] e. Incubate the mixture at 37°C for 2 hours with gentle shaking.
2. Extraction: a. After incubation, cool the samples on ice. b. Acidify the mixture to approximately pH 4-5 with acetic acid.[1] c. Extract the α-CEHC twice with 5 mL of diethyl ether by vortexing for 2 minutes. d. Pool the ether layers and evaporate to dryness under a gentle stream of nitrogen.
3. Analysis: a. Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the HPLC mobile phase. b. Inject an aliquot into the HPLC-ECD system for analysis.
Protocol 2: Total α-CEHC Analysis in Plasma using Acid Hydrolysis and LC-MS/MS
This protocol is based on methods that utilize acid hydrolysis for deconjugation.[2]
1. Sample Preparation: a. To 200 µL of plasma, add a stable isotope-labeled internal standard (e.g., d6-α-CEHC). b. Add 0.5 mL of a 2% ascorbic acid solution.[2] c. Add 0.5 mL of 6N HCl.[2] d. Incubate at 60°C for 1 hour.[2]
2. Extraction: a. Cool the samples on ice. b. Extract the metabolites with 4 mL of diethyl ether. c. Transfer the ether layer to a clean tube and evaporate to dryness under nitrogen.
3. Analysis: a. Reconstitute the residue in the initial mobile phase. b. Analyze using an LC-MS/MS system with a suitable C18 column and a mobile phase gradient.
Visualizations
Caption: Recommended workflow for α-CEHC sample preparation and analysis.
Caption: Conversion of α-CEHC to an artifact under harsh acidic conditions.
References
- 1. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the vitamin E metabolites, carboxyethyl hydroxychromans (CEHCs), in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid method for the extraction and determination of vitamin E metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing α-CEHC Extraction Efficiency from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of alpha-carboxyethyl hydroxychroman (α-CEHC) from various tissue types.
Frequently Asked Questions (FAQs)
Q1: What is α-CEHC and why is its extraction from tissues important?
A1: Alpha-CEHC (α-carboxyethyl hydroxychroman) is a water-soluble metabolite of α-tocopherol, a form of Vitamin E.[1][2] Its concentration in tissues is significantly lower than that of its parent compound, α-tocopherol, making its accurate measurement challenging but crucial for understanding Vitamin E metabolism, assessing vitamin E status, and investigating its potential biological activities.[3]
Q2: What are the main challenges in extracting α-CEHC from tissues?
A2: The primary challenges include:
-
Low Concentrations: α-CEHC is present in tissues at concentrations that can be a thousand times lower than α-tocopherol.[3]
-
Conjugation: A significant portion of α-CEHC in biological samples exists in conjugated forms (glucuronides or sulfates), which are not directly extractable with organic solvents.[4]
-
Chemical Instability: α-CEHC can be susceptible to degradation or conversion to other compounds, such as α-tocopheronolactone, during the extraction process, especially under harsh conditions.
-
Matrix Effects: The complex composition of tissue matrices, particularly the high lipid content in tissues like adipose, can interfere with extraction efficiency and subsequent analysis.
Q3: Why is a hydrolysis step necessary for α-CEHC extraction?
A3: In biological systems, α-CEHC is often conjugated to glucuronic acid or sulfate to increase its water solubility for excretion. These conjugated forms are not efficiently extracted by organic solvents. A hydrolysis step, either enzymatic (using β-glucuronidase and sulfatase) or acidic (using hydrochloric acid), is required to cleave these conjugates and release the free, extractable form of α-CEHC.[5]
Q4: Which is more effective for hydrolysis: enzymatic or acidic methods?
A4: While both methods can be used, acidic hydrolysis with hydrochloric acid (HCl) has been reported to be more efficient than enzymatic hydrolysis for releasing conjugated α-CEHC in some instances.[5] However, acidic hydrolysis needs to be carefully controlled to prevent the degradation of α-CEHC. The addition of an antioxidant like ascorbic acid during acid hydrolysis can help minimize this degradation.[5]
Q5: What is the purpose of using an internal standard in the extraction protocol?
A5: An internal standard, such as Trolox (a water-soluble analog of vitamin E), is added to the sample before extraction to account for losses of α-CEHC during sample processing and analysis. By comparing the recovery of the internal standard to a known amount, the extraction efficiency can be calculated and the final quantified amount of α-CEHC can be corrected for any losses, ensuring more accurate results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Detectable α-CEHC | Incomplete hydrolysis of conjugated α-CEHC. | Optimize the hydrolysis step. If using enzymatic hydrolysis, ensure the activity of the β-glucuronidase/sulfatase enzymes. If using acid hydrolysis, consider increasing the HCl concentration or incubation time, while monitoring for α-CEHC degradation. Pre-treatment with HCl at 60°C in the presence of ascorbate has been shown to be effective.[5] |
| Inefficient extraction from the tissue matrix. | Ensure thorough homogenization of the tissue. For high-lipid tissues like adipose, a robust homogenization method is crucial. Consider using a bead-based homogenizer. Optimize the solvent system; a mixture of polar and non-polar solvents may be necessary to disrupt the tissue matrix and extract the analyte. | |
| Degradation of α-CEHC during sample processing. | Minimize exposure to light and high temperatures. Add antioxidants like ascorbic acid or BHT to the extraction solvents.[5] Process samples promptly after collection or ensure they are stored properly at -80°C. | |
| High Variability Between Replicates | Inconsistent homogenization. | Standardize the homogenization procedure, ensuring each sample is treated identically in terms of time and intensity. |
| Incomplete phase separation (for liquid-liquid extractions). | After adding the extraction solvent and vortexing, ensure complete separation of the aqueous and organic phases by adequate centrifugation. In high-lipid samples, a stubborn emulsion layer may form; techniques like adding salt or using a different solvent system can help break this emulsion. | |
| Inconsistent sample collection and storage. | Standardize the tissue collection and freezing protocol. Rapidly freeze tissues in liquid nitrogen immediately after collection and store at -80°C to minimize enzymatic activity and degradation. | |
| Poor Recovery of Internal Standard | Inefficient extraction. | Re-evaluate the extraction solvent and protocol. A second extraction of the aqueous phase may improve recovery. |
| Matrix effects suppressing the signal during analysis (e.g., LC-MS). | Dilute the final extract to reduce the concentration of interfering matrix components. Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before analysis. | |
| Clogged Syringes or Columns During Analysis | High lipid content in the final extract, especially from adipose tissue. | Include a lipid removal step in the protocol. This can involve a pre-extraction with a non-polar solvent like hexane to remove the bulk of the lipids, followed by the main extraction. Alternatively, a post-extraction cleanup using techniques like solid-phase extraction (SPE) can be employed. |
Data Presentation: Comparison of Extraction Methods for Vitamin E
While specific quantitative data for α-CEHC extraction efficiency across different methods and tissues is limited in the literature, data for its parent compound, α-tocopherol, can provide valuable insights. The following table summarizes the extraction yields of different methods for tocopherols from liver tissue, which is a primary site of α-CEHC production.[6][7]
| Extraction Method | Description | Extraction Yield (Liver) | Advantages | Disadvantages |
| Solvent (SOL) | Direct extraction with an organic solvent (e.g., hexane). | 95%[7] | Simple and fast. | May not efficiently extract tocopherols tightly bound to the matrix.[7] |
| Ultrasound Assisted (UA) | Solvent extraction enhanced by ultrasonication. | 104%[7] | High extraction efficiency and good reproducibility.[7] | Requires specialized equipment. |
| Saponification + Solvent (SP) | Alkaline hydrolysis to break ester bonds, followed by solvent extraction. | 65%[7] | Can release esterified forms of vitamin E. | Can lead to degradation of tocopherols.[7] |
| Saponification + UA (SP-UA) | Saponification followed by ultrasound-assisted solvent extraction. | 62%[7] | - | Lower yield and potential for degradation.[7] |
Experimental Protocols
Protocol 1: General α-CEHC Extraction from Tissues (e.g., Liver, Kidney)
This protocol is a generalized procedure adaptable for tissues like the liver and kidney.
-
Sample Preparation:
-
Accurately weigh approximately 100-200 mg of frozen tissue.
-
Place the tissue in a homogenization tube.
-
Add an appropriate amount of internal standard (e.g., Trolox in ethanol).
-
-
Homogenization:
-
Add 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue thoroughly using a mechanical homogenizer or a bead beater until no visible tissue fragments remain.
-
-
Hydrolysis (Acidic):
-
Extraction:
-
After cooling the sample, add 4 mL of diethyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer (diethyl ether) and transfer it to a clean tube.
-
Repeat the extraction step with another 4 mL of diethyl ether and combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of the mobile phase used for your analytical method (e.g., methanol/water mixture).
-
-
Analysis:
-
Analyze the reconstituted sample using a sensitive method like HPLC with electrochemical detection (ECD) or LC-MS/MS.
-
Protocol 2: Modified α-CEHC Extraction from Adipose Tissue
This protocol is specifically adapted for high-lipid content adipose tissue.
-
Sample Preparation:
-
Accurately weigh approximately 200-300 mg of frozen adipose tissue.
-
Place the tissue in a homogenization tube with ceramic beads.
-
Add an appropriate amount of internal standard (e.g., Trolox in ethanol).
-
-
Homogenization and Initial Delipidation:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenize thoroughly using a bead beater.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C. This will separate the sample into a top lipid layer, a middle aqueous/methanol layer, and a bottom chloroform layer with the tissue pellet.
-
-
Aqueous Metabolite Extraction:
-
Carefully collect the upper aqueous/methanol layer containing the polar metabolites, including α-CEHC.
-
-
Hydrolysis (Acidic):
-
To the collected aqueous layer, add 0.5 mL of 6N HCl and 0.5 mL of 2% ascorbic acid.
-
Incubate at 60°C for 1 hour.
-
-
Extraction:
-
Add 4 mL of diethyl ether to the hydrolyzed sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the upper organic layer.
-
Repeat the extraction and combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the extract in a suitable volume of mobile phase.
-
-
Analysis:
-
Proceed with LC-MS/MS or HPLC-ECD analysis.
-
Visualizations
Caption: General workflow for the extraction of α-CEHC from tissues.
Caption: Metabolic pathway of α-tocopherol to α-CEHC.
References
- 1. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A metabolomic study of adipose tissue in mice with a disruption of the circadian system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms [frontiersin.org]
calibration curve issues in quantitative alpha-CEHC analysis
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with calibration curves in the quantitative analysis of alpha-Carboxyethyl Hydroxychroman (α-CEHC), a major metabolite of Vitamin E.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor linearity in an α-CEHC calibration curve?
A1: Poor linearity in your α-CEHC calibration curve can stem from several factors. These include detector saturation at high concentrations, issues with the stability of α-CEHC, incomplete derivatization reactions (if used), and significant matrix effects from complex biological samples that can interfere with the analyte signal.[1] It is also crucial to ensure that the chosen calibration range is appropriate for the expected sample concentrations and the linear range of the instrument.[2][3]
Q2: How can I determine if matrix effects are impacting my α-CEHC analysis?
A2: Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[1][4] You can assess their presence quantitatively by comparing the peak area of α-CEHC in a standard solution (neat solution) to the peak area of α-CEHC spiked into a blank matrix extract after the extraction procedure.[4] The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[4][5]
Q3: What is an appropriate internal standard (IS) for α-CEHC analysis?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterium-labeled α-CEHC (e.g., d6-α-CEHC).[6] Using a stable isotope-labeled IS is the most effective way to compensate for variability during sample preparation and for matrix effects, as it shares very similar chemical and physical properties with the analyte.[7][8][9] If a labeled version is unavailable, a structural analog that does not occur in the samples and has similar chromatographic behavior and ionization efficiency may be considered, though this is less ideal.[10]
Q4: Why is deconjugation necessary for α-CEHC analysis in urine or plasma?
A4: In biological matrices like urine and plasma, α-CEHC is often present as glucuronide and sulfate conjugates.[11][12] To accurately quantify the total amount of the metabolite, these conjugates must be cleaved through enzymatic hydrolysis (deconjugation) using enzymes like β-glucuronidase and sulfatase to release the free, unconjugated α-CEHC prior to extraction and analysis.[6][12] Direct analysis without this step would lead to an underestimation of the total α-CEHC concentration.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can lead to inaccurate quantification.[1] If you observe a curve that is not linear within your desired concentration range, follow these troubleshooting steps.
-
Symptom: The coefficient of determination (R²) is below the acceptable value for your assay (typically >0.99). The curve may appear flattened at higher concentrations or show significant deviation from a straight line.
-
Possible Causes & Solutions:
-
Detector Saturation: High concentrations of the analyte can saturate the detector, leading to a non-linear response.[1]
-
Solution: Dilute your higher concentration standards and samples to fall within the linear range of the detector. Alternatively, adjust the calibration range to a lower, more linear portion of the response curve.[1]
-
-
Inappropriate Regression Model: Forcing the calibration curve through zero when there is a significant y-intercept can cause non-linearity, especially at the lower end.[13]
-
Matrix Effects: As discussed in the FAQs, matrix components can suppress or enhance the analyte signal, leading to non-linearity.[1]
-
Solution: Prepare matrix-matched calibration standards by spiking known concentrations of α-CEHC into a blank matrix that is free of the analyte. This ensures that standards and samples experience similar matrix effects.[4]
-
-
Analyte Instability: α-CEHC may be prone to degradation under certain conditions.
-
Issue 2: High Variability in Quality Control (QC) Samples
Inconsistent results for QC samples indicate a lack of precision and reliability in the assay.
-
Symptom: The calculated concentrations of your low, mid, and high QC samples fall outside the acceptable accuracy and precision limits (e.g., ±15% of the nominal value).[16]
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or enzymatic hydrolysis can lead to inconsistent results.
-
Solution: Ensure a robust and standardized protocol for all samples and standards.[1] Use a stable isotope-labeled internal standard (IS) to correct for variations in sample processing and recovery.[8] Monitor the IS peak area across the analytical run; significant deviation may indicate a problem.[9]
-
-
Poor Mixing of Internal Standard: Inadequate vortexing after adding the IS can lead to a non-homogenous sample.[15]
-
Solution: Implement and validate a consistent mixing step (e.g., vortex for a specific duration) after adding the internal standard to all samples, standards, and QCs.
-
-
Instrument Fluctuation: Changes in the LC-MS/MS system's performance during the run can cause variability.
-
Solution: Check the system's stability by monitoring parameters like pump pressure and spray stability. Ensure the system is properly equilibrated before starting the run. Monitoring the IS response can also help detect instrument drift.[9]
-
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for α-CEHC analysis reported in the literature. These values can serve as a benchmark for method development and validation.
| Parameter | Matrix | Linearity Range | R² | Reference |
| Linearity | Plasma | 0.0025 - 1 µM | >0.99 | [17] |
| Linearity | Serum/Plasma | 0.1 - 35 µg/L | >0.99 | [6] |
| Linearity | Serum | Physiologically Relevant Range | Excellent | [18] |
| Parameter | Matrix | Limit of Detection (LOD) | Limit of Quantification (LLOQ) | Reference |
| Sensitivity | Plasma | 2.5 nmol/L | Not Specified | [17] |
| Sensitivity | Serum/Plasma | Improved by 15-20x vs. older methods | Within FDA guidelines | [6] |
| Sensitivity | Serum (GC-MS) | 40 pg (TMS-derivative) | Not Specified | [18] |
| Analyte | Matrix | Concentration in Unsupplemented Healthy Subjects | Reference |
| α-CEHC | Plasma | 12.6 ± 7.5 nmol/L | [17][19] |
| α-CEHC | Urine | Plateau at ~1.39 µmol/g creatinine | [20] |
Experimental Protocols
Protocol 1: Quantitative Analysis of α-CEHC in Human Plasma/Serum by LC-MS/MS
This protocol provides a general workflow adapted from established methods for α-CEHC analysis.[6][12]
1. Materials and Reagents:
-
α-CEHC certified reference standard
-
Deuterium-labeled α-CEHC (e.g., d6-α-CEHC) for internal standard (IS)
-
Human plasma/serum (blank and study samples)
-
β-Glucuronidase/Sulfatase enzyme mixture (e.g., from Helix pomatia)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Ascorbic acid
-
Acetonitrile (ACN) with 1% formic acid (FA)
-
Methanol (MeOH)
-
Solid Phase Extraction (SPE) cartridges (e.g., HybridSPE®)[6]
2. Preparation of Calibration Standards and QC Samples:
-
Prepare a primary stock solution of α-CEHC and the IS in methanol.
-
Create a series of working standard solutions by serially diluting the α-CEHC stock.
-
Prepare calibration standards by spiking the appropriate amount of each working solution into blank plasma/serum to achieve the desired concentration range (e.g., 0.1-35 µg/L).[6]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
Thaw plasma/serum samples, calibration standards, and QCs on ice.
-
To a 250 µL aliquot of each sample, add the IS solution (to a consistent final concentration).
-
Add ascorbic acid to prevent oxidation.[6]
-
Add 200 µL of sodium acetate buffer (pH 5.0) and the β-glucuronidase/sulfatase enzyme mixture.[6][12]
-
Incubate the mixture (e.g., for 2 hours at 37°C or overnight) to ensure complete deconjugation.[6][12]
-
Stop the reaction and precipitate proteins by adding ~1.4 mL of cold ACN with 1% FA. Vortex and centrifuge (e.g., 5 min at 13,000 rpm).[6]
-
Load the supernatant onto a pre-conditioned SPE column.
-
Elute the analyte, evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 200 µL of 70% methanol).[6]
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or pentafluorophenyl (PFP) column suitable for separating the analyte from matrix components.[6]
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Optimize and monitor at least two multiple reaction monitoring (MRM) transitions for both α-CEHC and its labeled internal standard to ensure selectivity and accurate quantification.
5. Data Analysis:
-
Integrate the peak areas for the α-CEHC and IS MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting to determine the slope, intercept, and R² value.
-
Use the regression equation to calculate the concentration of α-CEHC in the QC and unknown samples.
Visualizations
Caption: Experimental workflow for quantitative α-CEHC analysis.
Caption: Troubleshooting logic for calibration curve inaccuracies.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welchlab.com [welchlab.com]
- 11. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uknml.com [uknml.com]
- 15. benchchem.com [benchchem.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of alpha-CEHC and gamma-CEHC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant capacities of two major water-soluble metabolites of vitamin E, alpha-carboxyethyl-hydroxychroman (alpha-CEHC) and gamma-carboxyethyl-hydroxychroman (gamma-CEHC). The information presented is collated from experimental data to assist researchers in evaluating the relative antioxidant potential of these two compounds in various oxidative stress models.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and gamma-CEHC have been evaluated using several in vitro models, including the inhibition of lipid peroxidation in plasma and low-density lipoprotein (LDL), and the scavenging of reactive nitrogen species. The following table summarizes the key quantitative findings from comparative studies.
| Antioxidant Assay | Pro-oxidant | Analyte | Concentration | Result | Reference |
| LDL Oxidation | 2.5 µM Cu²+ | LDL | 1 µM | This compound & gamma-CEHC showed similar significant inhibition. | [1][2] |
| 1 mM AAPH | LDL | 1 µM | This compound & gamma-CEHC showed similar significant inhibition. | [1][2] | |
| Human Macrophages (4 x 10⁵ cells) | LDL | 1 µM | gamma-CEHC showed a slightly but significantly higher inhibition than this compound. | [1][2] | |
| Plasma Lipid Oxidation | 50 µM Cu²+ | Diluted Plasma | 0.015-5 µM | This compound & gamma-CEHC showed similar concentration-dependent inhibition. | [1] |
| Peroxynitrite Scavenging | Peroxynitrite (ONOO⁻) | Tyrosine Nitration | Not specified | gamma-CEHC has a fairly higher potency than this compound. | [1][2] |
| Radical Scavenging in Organic Solution | Radicals | Lipid Peroxidation | Not specified | This compound and gamma-CEHC have the same reactivities and antioxidant activities as their parent tocopherols. | [3] |
| Aqueous Radical Scavenging | Aqueous Radicals | Not specified | Not specified | This compound and gamma-CEHC are more efficient scavengers than their parent tocopherols. | [3] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
LDL Oxidation Assays
a) Copper (Cu²⁺)- and AAPH-Induced LDL Oxidation
-
Objective: To assess the ability of CEHCs to inhibit LDL oxidation initiated by a metal ion (Cu²⁺) or a peroxyl radical generator (AAPH).
-
Protocol:
-
Human LDL is isolated from the plasma of healthy donors.
-
A suspension of LDL (100 µg protein/mL) is pre-incubated with either this compound or gamma-CEHC at a final concentration of 1 µM. A control sample without any added antioxidant is also prepared.
-
Oxidation is initiated by the addition of either 2.5 µM copper chloride (CuCl₂) or 1 mM 2,2'-Azobis(2-amidinopropane) hydrochloride (AAPH).
-
The reaction mixture is incubated at 37°C.
-
The formation of conjugated dienes, an indicator of lipid peroxidation, is monitored by measuring the absorbance at 234 nm over time.
-
The antioxidant capacity is evaluated by determining the length of the lag phase (the time before rapid oxidation begins) and the rate of propagation of the oxidation reaction.[1][2]
-
b) Macrophage-Induced LDL Oxidation
-
Objective: To evaluate the efficacy of CEHCs in a more biologically relevant model of cell-mediated LDL oxidation.
-
Protocol:
-
Human monocytes are isolated from peripheral blood and differentiated into macrophages.
-
A suspension of LDL (100 µg protein/mL) is incubated with 4 x 10⁵ human macrophages in the presence or absence of 1 µM this compound or gamma-CEHC.
-
The co-culture is maintained at 37°C.
-
Lipid peroxidation is monitored by measuring the formation of conjugated dienes at 234 nm.
-
The antioxidant effect is quantified by comparing the lag phase and the propagation rate of LDL oxidation in the presence of CEHCs to the control.[1][2]
-
Peroxynitrite Scavenging Assay
-
Objective: To determine the capacity of CEHCs to scavenge peroxynitrite (ONOO⁻), a potent reactive nitrogen species.
-
Protocol:
-
The assay is based on the ability of the test compound to inhibit the peroxynitrite-mediated nitration of tyrosine.
-
A reaction mixture containing tyrosine is prepared.
-
This compound or gamma-CEHC is added to the reaction mixture at various concentrations.
-
Peroxynitrite is then added to initiate the tyrosine nitration reaction.
-
The formation of 3-nitrotyrosine is quantified, typically using high-performance liquid chromatography (HPLC).
-
The scavenging activity of the CEHCs is determined by the degree of inhibition of 3-nitrotyrosine formation compared to a control without the antioxidant. It has been observed that gamma-CEHC is more potent in this assay due to the formation of a 5-nitro-gamma-CEHC congener.[1][2]
-
Visualized Experimental Workflow
Caption: Workflow for Macrophage-Induced LDL Oxidation Assay.
Signaling Pathway and Mechanism of Action
While a detailed signaling pathway for the antioxidant activity of CEHCs is not fully elucidated, their primary mechanism involves direct radical scavenging. The phenolic hydroxyl group on the chromanol ring is crucial for this activity.
References
- 1. A comparison between the antioxidant and peroxynitrite-scavenging functions of the vitamin E metabolites alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative bioavailability of RRR- vs all-rac-alpha-tocopherol and alpha-CEHC excretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability and metabolic fate of the two primary forms of alpha-tocopherol: the naturally occurring RRR-alpha-tocopherol and the synthetically produced all-rac-alpha-tocopherol. The information presented is supported by experimental data from human studies to aid in research and development decisions.
Executive Summary
The bioavailability of vitamin E is critically dependent on its stereochemistry. RRR-alpha-tocopherol, the natural form, is preferentially retained and utilized by the human body compared to the synthetic mixture of eight stereoisomers, all-rac-alpha-tocopherol. This preferential treatment is primarily mediated by the hepatic alpha-tocopherol transfer protein (α-TTP), which exhibits a higher affinity for the RRR-form. Consequently, the non-RRR stereoisomers present in the synthetic form are more readily metabolized and excreted. A key urinary metabolite, alpha-carboxyethylhydroxychroman (α-CEHC), is excreted in significantly higher amounts following the consumption of synthetic vitamin E, indicating its lower bioavailability. Recent studies using deuterium-labeled isotopes suggest that the bioavailability of RRR-alpha-tocopherol is approximately twice that of all-rac-alpha-tocopherol, a more significant difference than the historically accepted biopotency ratio of 1.36:1.[1][2][3][4]
Data Presentation
Table 1: Comparative Pharmacokinetics of RRR- vs. all-rac-alpha-tocopherol
| Parameter | RRR-alpha-tocopherol | all-rac-alpha-tocopherol | Ratio (RRR:all-rac) | Study Population | Dosage | Citation |
| Plasma AUC0-96h | Significantly greater | Lower | >1 | 12 healthy men | 800 mg single dose | [5] |
| Plasma Cmax | Significantly greater | Lower | >1 | 12 healthy men | 800 mg single dose | [5] |
| Red Blood Cell AUC0-96h | Significantly greater | Lower | >1 | 12 healthy men | 800 mg single dose | [5] |
| Red Blood Cell Cmax | 4.8 µg/mL | 4.0 µg/mL | 1.2 | 12 healthy men | 800 mg single dose | [5] |
| Plasma d3-RRR- to d6-all-rac-α-tocopherol Ratio | - | - | ~2:1 | Adults | 30 mg or 300 mg daily doses | [4] |
| Tissue d3-RRR- to d6-all-rac-α-tocopherol Ratio (autopsy) | - | - | 1.71 to 2.01 | 2 terminally ill patients | 30 mg or 300 mg daily | [4] |
| Plasma AUC Ratio (non-competitive) | - | - | 1.3:1 | Non-smokers | 150 mg deuterated forms | [6] |
| Plasma AUC Ratio (non-competitive) | - | - | 0.9:1 | Smokers | 150 mg deuterated forms | [6] |
AUC: Area Under the Curve; Cmax: Maximum Concentration
Table 2: Comparative α-CEHC Excretion
| Parameter | RRR-alpha-tocopherol | all-rac-alpha-tocopherol | Ratio of Excretion (all-rac:RRR) | Study Details | Citation |
| Urinary α-CEHC Excretion | Lower | Preferentially excreted | ~3:1 | Simultaneous consumption of deuterium-labeled forms | [1] |
| Urinary α-CEHC from deuterated forms | Lower | Higher | Not specified | 6 humans, 150 mg each of d3-RRR- and d6-all-rac-α-tocopheryl acetates | [7] |
Experimental Protocols
Comparative Bioavailability Study using Deuterium-Labeled Isotopes
This protocol outlines a typical design for a clinical trial comparing the bioavailability of RRR- and all-rac-alpha-tocopherol.
Objective: To determine the relative plasma and tissue concentrations of RRR- and all-rac-alpha-tocopherol after oral administration.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include smoking, use of vitamin supplements, and any medical conditions affecting lipid metabolism.
-
Study Design: A randomized, double-blind, crossover design is often employed.[5] Participants are randomly assigned to receive either RRR- or all-rac-alpha-tocopherol for a specified period. After a washout period, they receive the other formulation.
-
Test Articles: Deuterium-labeled versions of the tocopherols are used to distinguish the administered vitamin E from the subjects' existing body stores. For example, d3-RRR-alpha-tocopheryl acetate and d6-all-rac-alpha-tocopheryl acetate can be administered simultaneously.[4]
-
Dosing Regimen: Subjects receive a standardized dose of the labeled tocopheryl acetates, often with a meal to enhance absorption. Dosages in studies have ranged from 30 mg to 800 mg.[4][5]
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., baseline, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours) to determine the pharmacokinetic profile.[5] Urine samples are also collected to measure metabolite excretion.
-
Sample Analysis:
-
Plasma/Tissue Preparation: Plasma is separated from whole blood by centrifugation. Tissues, if available from biopsy or autopsy, are homogenized.
-
Extraction: Tocopherols are extracted from plasma or tissue homogenates using an organic solvent (e.g., hexane).
-
Analysis: The concentrations of the deuterated and non-deuterated tocopherols are determined using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] This allows for the precise quantification of each stereoisomer.
-
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax) are calculated for both RRR- and all-rac-alpha-tocopherol.
Analysis of Urinary α-CEHC Excretion
Objective: To quantify the urinary excretion of the alpha-tocopherol metabolite, α-CEHC, following administration of RRR- and all-rac-alpha-tocopherol.
Methodology:
-
Urine Collection: 24-hour urine samples are collected from subjects at baseline and at specified intervals following the administration of the test tocopherols.
-
Sample Preparation:
-
An internal standard is added to a measured volume of urine.
-
The urine is treated with β-glucuronidase/sulfatase to hydrolyze any conjugated metabolites.
-
The sample is then acidified and the α-CEHC is extracted using an organic solvent (e.g., ethyl acetate).
-
-
Derivatization (for GC-MS): The extracted α-CEHC is often derivatized (e.g., silylated) to improve its volatility and chromatographic properties for GC-MS analysis.
-
Analysis: The concentration of α-CEHC is quantified using either HPLC with electrochemical detection or, more commonly, GC-MS. When using deuterium-labeled tocopherols, the corresponding labeled α-CEHC metabolites can be distinguished and quantified.
-
Data Analysis: The total amount of α-CEHC excreted over a 24-hour period is calculated and compared between the RRR- and all-rac-alpha-tocopherol treatment groups.
Mandatory Visualizations
Caption: Alpha-tocopherol metabolic pathway.
Caption: Comparative bioavailability study workflow.
Caption: Bioavailability and excretion relationship.
References
- 1. Human vitamin E requirements assessed with the use of apples fortified with deuterium-labeled alpha-tocopheryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dietary RRR α-tocopherol vs all-racemic α-tocopherol on health outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is all-rac-alpha-tocopherol different from RRR-alpha-tocopherol regarding cardiovascular efficacy? A meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-tocopherol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of supplementation of RRR-alpha-tocopherol and racemic alpha-tocopherol in humans. Effects on lipid levels and lipoprotein susceptibility to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Validating Urinary Alpha-CEHC as a Biomarker of Vitamin E Status: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urinary alpha-carboxyethyl hydroxychroman (α-CEHC) as a biomarker for vitamin E status against traditional markers like plasma α-tocopherol. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid researchers in their study design and data interpretation.
Introduction to Vitamin E Biomarkers
Assessing vitamin E status is crucial in various research and clinical settings, from nutritional studies to drug development programs where antioxidant status is a key parameter. While plasma α-tocopherol has been the conventional biomarker, it has limitations, particularly in reflecting tissue concentrations and changes in response to supplementation in well-nourished individuals. Urinary α-CEHC, a water-soluble metabolite of α-tocopherol, has emerged as a promising, non-invasive biomarker that may better reflect the body's processing and utilization of vitamin E.[1][2]
Comparative Analysis of Biomarkers
Urinary α-CEHC offers a dynamic measure of vitamin E metabolism.[3][4] Unlike plasma α-tocopherol, which can plateau, urinary α-CEHC excretion increases with higher vitamin E intake, potentially providing a more sensitive indicator of status in supplemented individuals.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies comparing urinary α-CEHC and plasma α-tocopherol.
| Parameter | Urinary α-CEHC | Plasma α-Tocopherol | Key Findings & Citations |
| Correlation with Vitamin E Intake | Positively correlated (R = 0.42, P < 0.001)[1]. The sum of 24-hour urinary α- and γ-CEHC excretion is also positively associated with dietary vitamin E intake.[2] | Positively correlated (R = 0.40, P < 0.001)[1]. However, this correlation can be weaker and may not reflect intake at higher levels. | Urinary α-CEHC shows a strong and consistent correlation with vitamin E intake, making it a reliable indicator of dietary consumption.[1][5] |
| Response to Supplementation | Dose-dependent increase observed.[3][6] Synthetic vitamin E (all-rac-α-tocopherol) is preferentially metabolized to α-CEHC and excreted compared to the natural form (RRR-α-tocopherol).[7][8] | Levels increase with supplementation but can plateau, especially in individuals with adequate baseline status. | Urinary α-CEHC is a sensitive marker of increased vitamin E intake through supplementation.[3] |
| Threshold for Excretion | Excretion significantly increases when plasma α-tocopherol levels exceed a certain threshold, suggesting it reflects surplus vitamin E.[3][9] A plateau in excretion is observed at lower intakes, with a significant increase after dietary α-tocopherol exceeds ~9-12.8 mg/day.[1][10] | No clear excretion threshold as it is the primary circulating form. | The threshold effect of α-CEHC excretion makes it a potential marker for identifying adequate or high vitamin E status.[1][3] |
| Sample Type | 24-hour or spot urine[1][2] | Plasma or serum[1][9] | Urine collection is non-invasive and can be more practical for large-scale or field studies. |
| Analytical Methods | LC-MS/MS, HPLC-ECD, GC-MS[10][11][12] | HPLC with fluorescence or UV detection, LC-MS/MS[10] | Both biomarkers can be reliably measured with established analytical techniques. |
Experimental Protocols
Measurement of Urinary α-CEHC by LC-MS
This protocol is a modified version based on methods described in the literature.[10][11]
1. Sample Preparation:
-
To a 100 μL aliquot of urine, add 100 μL of 1% ascorbic acid to prevent oxidation.
-
For total α-CEHC (free and conjugated), acid hydrolysis is required. Add a strong acid (e.g., 6N HCl) and incubate at 60°C for 1 hour to hydrolyze sulfate and glucuronide conjugates.[11][13] The inclusion of ascorbate during this step is crucial to minimize the conversion of α-CEHC to α-tocopheronolactone.[13]
-
Add an internal standard (e.g., deuterated α-CEHC or Trolox).[14]
-
Extract the metabolites with an organic solvent such as diethyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small percentage of formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) for quantification, monitoring the specific precursor-product ion transitions for α-CEHC and the internal standard.
Measurement of Plasma α-Tocopherol by HPLC
This is a standard protocol for plasma vitamin E analysis.[10]
1. Sample Preparation:
-
To a 100 μL plasma sample, add an internal standard (e.g., α-tocopheryl acetate).
-
Precipitate proteins by adding a solvent like ethanol or acetonitrile.
-
Extract α-tocopherol with a non-polar solvent such as hexane.
-
Evaporate the hexane layer to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC Analysis:
-
Chromatography: Use a normal-phase or reverse-phase C18 column.
-
Mobile Phase: For normal-phase, a mixture of hexane and a polar solvent like isopropanol. For reverse-phase, a mixture of methanol, acetonitrile, and dichloromethane.
-
Detection: Fluorescence detection (Excitation: ~295 nm, Emission: ~330 nm) is highly sensitive and specific. UV detection can also be used.
Visualizations
Vitamin E Metabolism to α-CEHC
The following diagram illustrates the major metabolic pathway for the conversion of α-tocopherol to its urinary metabolite, α-CEHC. This process primarily occurs in the liver.[4]
Caption: α-Tocopherol metabolism to α-CEHC for urinary excretion.
Experimental Workflow for Biomarker Validation
This diagram outlines a typical experimental workflow for validating urinary α-CEHC as a biomarker of vitamin E status.
Caption: Workflow for validating urinary α-CEHC as a vitamin E biomarker.
Conclusion
Urinary α-CEHC is a valid and sensitive biomarker of vitamin E status, particularly for assessing dietary intake and response to supplementation.[1] Its non-invasive nature and ability to reflect metabolic turnover provide distinct advantages over traditional plasma α-tocopherol measurements. For researchers in nutrition, clinical trials, and drug development, incorporating the analysis of urinary α-CEHC can offer a more nuanced understanding of vitamin E metabolism and status. The methodologies and comparative data presented in this guide can aid in the design and implementation of studies utilizing this valuable biomarker.
References
- 1. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic as compared with natural vitamin E is preferentially excreted as this compound in human urine: studies using deuterated alpha-tocopheryl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Urinary alpha-tocopherol metabolites in alpha-tocopherol transfer protein-deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
α-Tocopherol vs. α-CEHC in Preventing LDL Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxidation of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis. Consequently, antioxidants that can inhibit this process are of significant interest in the development of preventative and therapeutic strategies for cardiovascular disease. This guide provides a detailed comparison of the efficacy of alpha-tocopherol (α-Toc), the most abundant form of Vitamin E in lipoproteins, and its primary water-soluble metabolite, alpha-carboxyethyl-hydroxychroman (α-CEHC), in preventing LDL oxidation.
At a Glance: Key Performance Differences
While both α-tocopherol and α-CEHC exhibit antioxidant properties, their effectiveness in preventing LDL oxidation is influenced by their physicochemical properties and the nature of the oxidative stress. In organic solutions, α-CEHC demonstrates radical-scavenging activity comparable to its parent compound, α-tocopherol.[1] However, its efficacy within the lipophilic environment of the LDL particle and cellular membranes is reported to be lower.[1]
Conversely, as a water-soluble antioxidant, α-CEHC may offer advantages in the aqueous phase (e.g., plasma) and has shown antioxidant potency similar to Trolox, a water-soluble analog of vitamin E, in inhibiting LDL oxidation induced by various stressors.
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the antioxidant effects of α-tocopherol and α-CEHC on LDL oxidation. Direct comparative studies are limited; therefore, some data is inferred from comparisons with Trolox.
| Parameter | α-Tocopherol | α-CEHC | Experimental Conditions | Source |
| Radical Reactivity (Organic Solution) | Equivalent to α-CEHC | Equivalent to α-Toc | Lipid peroxidation in organic solution | [1] |
| Inhibition of Lipid Peroxidation (Membranes) | More efficient | Less efficient than α-Toc | Lipid peroxidation within membranes | [1] |
| Inhibition of Copper (Cu²⁺)-induced LDL Oxidation | Effective, but can also exhibit pro-oxidant activity | Similar potency to Trolox | LDL (100 µg protein) with 2.5 µM Cu²⁺ | [2] |
| Inhibition of AAPH-induced LDL Oxidation | Effective chain-breaking antioxidant | Similar potency to Trolox | LDL (100 µg protein) with 1 mM AAPH | [2] |
| Inhibition of Macrophage-induced LDL Oxidation | Effective | Slightly less potent than γ-CEHC, similar to Trolox | LDL (100 µg protein) with 4 x 10⁵ human macrophages | [2] |
AAPH: 2,2'-Azobis(2-amidinopropane) hydrochloride, a water-soluble peroxyl radical generator.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. The following protocols are based on established methods for assessing LDL oxidation.
Copper-Mediated LDL Oxidation Assay
-
LDL Isolation: Human LDL is isolated from fresh plasma of normolipidemic donors by sequential ultracentrifugation.
-
Preparation of Reactants:
-
A stock solution of α-tocopherol or α-CEHC is prepared in an appropriate solvent (e.g., ethanol for α-tocopherol, phosphate-buffered saline for α-CEHC).
-
A stock solution of copper (II) chloride (CuCl₂) is prepared in deionized water.
-
-
Incubation:
-
Isolated LDL (typically 100 µg of protein/mL) is pre-incubated with varying concentrations of α-tocopherol or α-CEHC for a specified time (e.g., 30 minutes) at 37°C.
-
Oxidation is initiated by the addition of CuCl₂ (final concentration, e.g., 2.5-10 µM).
-
-
Monitoring Oxidation:
-
The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Key kinetic parameters, including the lag phase (time before rapid oxidation) and the maximal rate of oxidation, are calculated. An extended lag phase indicates greater resistance to oxidation.
-
AAPH-Induced LDL Oxidation Assay
-
LDL Isolation and Reactant Preparation: As described for the copper-mediated assay. A stock solution of AAPH is prepared in a suitable buffer.
-
Incubation:
-
LDL is pre-incubated with the test compounds as described above.
-
Oxidation is initiated by the addition of AAPH (final concentration, e.g., 1 mM).
-
-
Monitoring Oxidation: The formation of conjugated dienes is monitored spectrophotometrically at 234 nm as described previously.
Visualizing the Process and Mechanisms
To better illustrate the experimental workflow and the proposed antioxidant mechanisms, the following diagrams are provided.
Concluding Remarks
Both α-tocopherol and its metabolite α-CEHC possess the chemical functionality to act as chain-breaking antioxidants and inhibit LDL oxidation. The lipophilic nature of α-tocopherol makes it more effective within the LDL particle itself, where lipid peroxidation occurs.[1] However, its efficacy can be complex, with some studies suggesting a potential pro-oxidant role under certain conditions, particularly in the absence of co-antioxidants like ascorbate that can regenerate it.
The water-solubility of α-CEHC provides it with antioxidant capacity in the aqueous phase and at the surface of lipoproteins. While direct comparisons are not abundant, its demonstrated potency, similar to Trolox, against various inducers of LDL oxidation suggests it may play a meaningful role in the overall antioxidant defense network.[2] For drug development professionals, the distinct physicochemical properties of α-tocopherol and α-CEHC suggest they may be suited for different therapeutic strategies or formulations aimed at mitigating oxidative stress in both lipid and aqueous compartments. Further research is warranted to fully elucidate the cooperative or independent roles of these related molecules in preventing atherosclerosis.
References
head-to-head comparison of alpha-CEHC and ascorbic acid
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antioxidant research and therapeutic development, two molecules of significant interest are alpha-Carboxyethyl-hydroxychroman (α-CEHC) and ascorbic acid (Vitamin C). While ascorbic acid is a well-established, broad-spectrum antioxidant, α-CEHC, a water-soluble metabolite of vitamin E, presents a more targeted profile. This guide provides a detailed, objective comparison of their performance based on available experimental data, offering insights for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | DPPH IC50 (µg/mL) | DPPH IC50 (µM) |
| α-CEHC | Data not available | Data not available |
| Ascorbic Acid | 2.6 - 8.4[1] | 14.8 - 47.7[1] |
Note: A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (TEAC Values)
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) |
| α-CEHC | Similar to Trolox (~1.0)[2][3] |
| Ascorbic Acid | ~1.0[4] |
Note: TEAC is a relative measure of antioxidant strength compared to Trolox. A value of 1.0 indicates equivalent activity.
In Vitro Antioxidant Performance: A Detailed Look
Radical Scavenging Activity:
Both α-CEHC and ascorbic acid are effective radical scavengers. In the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability to scavenge the ABTS radical cation, α-CEHC exhibits antioxidant properties similar to Trolox[2][3]. Ascorbic acid is also known to have a TEAC value of approximately 1.0, suggesting that both compounds have comparable activity in this particular assay[4].
While direct comparative IC50 values for the DPPH assay are not available for α-CEHC, ascorbic acid is a potent DPPH radical scavenger with reported IC50 values typically in the low microgram per milliliter range[1].
A significant finding is the synergistic antioxidant effect observed between α-CEHC and ascorbic acid. One study demonstrated that α-CEHC inhibits oxidation synergistically with ascorbate, suggesting a cooperative relationship that could be beneficial in biological systems[5].
Pro-oxidant Activity:
Ascorbic acid is well-documented to exhibit pro-oxidant activity in the presence of transition metals like iron and copper, leading to the generation of reactive oxygen species. In contrast, while α-CEHC can reduce Cu(II) to Cu(I), its pro-oxidant effect in the presence of cupric ions has been reported to be small[5].
Cellular Uptake and Metabolism
Ascorbic Acid:
Ascorbic acid is transported into cells via Sodium-dependent Vitamin C Transporters (SVCTs)[6]. The oxidized form, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs) and then intracellularly reduced back to ascorbic acid.
α-CEHC:
As a water-soluble metabolite of vitamin E, α-CEHC is readily transported in the bloodstream and excreted in the urine[2][7]. The specific mechanisms of its cellular uptake are not as well-characterized as those for ascorbic acid.
In Vivo Efficacy
Direct comparative in vivo studies evaluating the antioxidant efficacy of α-CEHC and ascorbic acid are limited. However, studies on the parent compound of α-CEHC, α-tocopherol (vitamin E), have shown that its combination with ascorbic acid can reduce lipid peroxidation[8][9]. For instance, in neuronal cells, intracellular ascorbate was found to spare α-tocopherol and protect against lipid peroxidation[8]. A study in elderly individuals also demonstrated that supplementation with both vitamin E and vitamin C led to a greater reduction in serum lipid peroxide levels compared to either vitamin alone[10]. These findings indirectly support the potential for synergistic effects between α-CEHC and ascorbic acid in vivo.
Modulation of Signaling Pathways
A key aspect of the biological activity of antioxidants is their ability to modulate cellular signaling pathways, particularly those involved in inflammation.
NF-κB Signaling Pathway:
Both α-tocopherol and ascorbic acid have been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
-
α-Tocopherol: Studies have indicated that α-tocopherol can suppress NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines like IL-6[11][12].
-
Ascorbic Acid: Vitamin C has been demonstrated to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα[13][14][15][16]. This inhibitory effect can be mediated through the activation of p38 mitogen-activated protein kinase (MAPK)[14][15].
The convergence of both compounds on the NF-κB pathway suggests that they may exert their anti-inflammatory effects through similar, and potentially complementary, mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample and Standard Preparation:
-
Prepare a stock solution of the test compound (α-CEHC or ascorbic acid) in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions from the stock solution.
-
Ascorbic acid is typically used as a positive control.
-
-
Reaction:
-
In a microplate well or cuvette, mix a defined volume of the sample or standard dilution with the DPPH solution.
-
A blank containing only the solvent and DPPH solution is also prepared.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured by a decrease in absorbance.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation:
-
Prepare stock solutions of the test compound and a standard (Trolox) in a suitable solvent.
-
Prepare a series of dilutions from the stock solutions.
-
-
Reaction: Add a small volume of the sample or standard dilution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that produces the same percentage of inhibition as the sample.
Visualizations
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and regulation of vitamin C uptake: studies of the hSVCT systems in human liver epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 4072-32-6 | Benchchem [benchchem.com]
- 8. Ascorbic acid spares alpha-tocopherol and decreases lipid peroxidation in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ascorbic acid spares alpha-tocopherol and prevents lipid peroxidation in cultured H4IIE liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin C - Wikipedia [en.wikipedia.org]
- 11. [Regulation of α-tocopherol on NFκB and Nrf2 signaling pathway at early stage of N-nitrosomethylbenzylamine⁃induced human esophageal cell carcinogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Validating α-CEHC's Efficacy in Peroxynitrite Scavenging: A Comparative Analysis
For Immediate Release
AUSTIN, Texas – November 19, 2025 – A comprehensive review of existing literature provides a comparative analysis of the peroxynitrite scavenging capabilities of alpha-Carboxyethyl-6-hydroxychroman (α-CEHC), a water-soluble metabolite of vitamin E. This guide synthesizes available data to offer researchers, scientists, and drug development professionals a clear perspective on α-CEHC's role in mitigating the damaging effects of peroxynitrite, a potent and cytotoxic oxidant.
Peroxynitrite (ONOO⁻) is a reactive nitrogen species implicated in a variety of pathological conditions due to its ability to induce oxidative and nitrative stress, leading to cellular damage. The scavenging of this reactive species is a critical area of research in the development of therapeutic agents. This guide compares the performance of α-CEHC with its isoform, gamma-CEHC (γ-CEHC), and the well-established antioxidant, Trolox.
Quantitative Comparison of Peroxynitrite Scavenging Activity
| Compound | Peroxynitrite Scavenging Potency (Qualitative) | Notes |
| α-CEHC | Good | Exhibits antioxidant properties similar to Trolox in various systems.[1] |
| γ-CEHC | Higher than α-CEHC | Considered a more potent peroxynitrite scavenger due to the formation of a nitrated congener, 5-nitro-γ-CEHC.[2][3] |
| Trolox | Good | A water-soluble analog of vitamin E, often used as a standard for antioxidant capacity.[1] In some studies, α-CEHC exhibited antioxidant properties similar to those of Trolox.[1] |
Experimental Protocols
A primary method for assessing peroxynitrite scavenging activity is the Inhibition of Peroxynitrite-Mediated Tyrosine Nitration Assay . This assay quantifies the ability of a compound to prevent the nitration of tyrosine by peroxynitrite.
Principle: Peroxynitrite nitrates the phenol ring of tyrosine to form 3-nitrotyrosine, which can be detected and quantified. An effective scavenger will compete with tyrosine for peroxynitrite, thus reducing the formation of 3-nitrotyrosine.
General Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., α-CEHC, γ-CEHC, Trolox) in an appropriate solvent.
-
Prepare a stock solution of L-tyrosine in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Synthesize or procure a fresh solution of peroxynitrite. The concentration should be determined spectrophotometrically before each experiment.
-
-
Assay Procedure:
-
In a reaction vessel, combine the tyrosine solution and the test compound at various concentrations.
-
Initiate the reaction by adding a known concentration of peroxynitrite to the mixture.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Terminate the reaction, if necessary, by adding a quenching agent.
-
-
Quantification of 3-Nitrotyrosine:
-
The concentration of 3-nitrotyrosine can be determined using various analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating and quantifying 3-nitrotyrosine from the reaction mixture.
-
Spectrophotometry: The formation of 3-nitrotyrosine can be monitored by measuring the absorbance at a specific wavelength.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits can be used for the sensitive detection of 3-nitrotyrosine.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of tyrosine nitration for each concentration of the test compound compared to a control reaction without the scavenger.
-
If possible, determine the IC50 value, which is the concentration of the scavenger required to inhibit 50% of the tyrosine nitration.
-
Visualizing the Scavenging Mechanism
The following diagrams illustrate the formation of peroxynitrite, its damaging effect on tyrosine, and the protective role of a scavenger like α-CEHC.
Conclusion
The available evidence suggests that α-CEHC is a competent scavenger of peroxynitrite. However, its isoform, γ-CEHC, appears to be a more potent agent in this specific role.[2][3] The antioxidant activity of α-CEHC is comparable to Trolox in several experimental models, highlighting its potential as a protective agent against oxidative and nitrative stress.[1] Further research is warranted to establish specific quantitative measures, such as IC50 values, for the direct peroxynitrite scavenging activity of α-CEHC to fully elucidate its therapeutic potential. The provided experimental protocol for the inhibition of tyrosine nitration offers a robust framework for such future investigations.
References
- 1. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison between the antioxidant and peroxynitrite-scavenging functions of the vitamin E metabolites alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
A Comparative Analysis of α-Carboxyethyl Hydroxychroman (α-CEHC) Levels Following Vitamin E Supplementation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vitamin E Formulations on the Bioavailability of a Key Metabolite
This guide provides a comparative analysis of α-carboxyethyl hydroxychroman (α-CEHC) levels in response to supplementation with various forms of vitamin E. α-CEHC is a primary water-soluble metabolite of α-tocopherol, and its concentration in plasma and urine is increasingly recognized as a biomarker of vitamin E status and metabolism. Understanding how different vitamin E formulations—natural versus synthetic, and α-tocopherol versus other isomers like γ-tocopherol—influence α-CEHC levels is crucial for the design of clinical trials and the development of effective vitamin E-based therapeutic strategies. This guide synthesizes data from key studies to facilitate evidence-based decisions in research and development.
Data Summary: α-CEHC Levels Post-Supplementation
The following tables summarize the quantitative data on α-CEHC levels in human plasma/serum and urine following supplementation with different forms of vitamin E. These studies highlight the differential metabolism of various tocopherols.
Table 1: Plasma/Serum α-CEHC Levels After Vitamin E Supplementation
| Vitamin E Form | Dosage | Duration | Sample Size | Baseline α-CEHC (nmol/L) | Post-Supplementation α-CEHC (nmol/L) | Key Findings |
| RRR-α-tocopherol (natural) | 306 mg (single dose) | 74 hours | 21 healthy subjects | Not specified | 42.4 ± 18.3 (peak at 12h)[1] | Significant increase in serum α-CEHC, paralleling the rise in α-tocopherol. |
| all-rac-α-tocopheryl acetate (synthetic) & RRR-α-tocopheryl acetate (natural) | 75 mg each | 6 days | 10 non-smokers | ~15 (unlabeled) | Peak d6-α-CEHC (from synthetic) was 2.9-4.7 times higher than d3-α-CEHC (from natural)[2] | Synthetic vitamin E is preferentially metabolized to α-CEHC compared to natural vitamin E. |
| α-tocopherol | 800 mg/day | 6 weeks | 20 subjects with metabolic syndrome | Not specified | Significant increase from baseline | α-tocopherol supplementation significantly increases plasma α-CEHC.[3] |
| γ-tocopherol | 100 mg (deuterium-labeled) | Single dose | 2 healthy volunteers | 12.6 ± 7.5 | No significant change in d0-α-CEHC | Acute γ-tocopherol supplementation did not influence plasma α-CEHC levels.[4] |
Table 2: Urinary α-CEHC Excretion After Vitamin E Supplementation
| Vitamin E Form | Dosage | Duration | Sample Size | Baseline α-CEHC Excretion | Post-Supplementation α-CEHC Excretion | Key Findings |
| RRR-α-tocopheryl acetate (natural) vs. all-rac-α-tocopheryl acetate (synthetic) | 150 mg each | 8 days | 6 humans | Not specified | Urinary α-CEHC was primarily derived from the synthetic form.[5] | Synthetic vitamin E is preferentially excreted as α-CEHC in urine.[5] |
| α-tocopherol | 500 mg/day | 6 weeks | 58 subjects with type 2 diabetes | Not specified | Significant increase | α-tocopherol supplementation significantly increases urinary α-CEHC excretion.[6] |
| Mixed tocopherols (high γ-tocopherol) | 500 mg/day | 6 weeks | 58 subjects with type 2 diabetes | Not specified | Significant increase in both α- and γ-CEHC | Mixed tocopherol supplementation also increases α-CEHC excretion.[6] |
| Dietary α-tocopherol | Varied | Cross-sectional | 233 participants | Plateau at ~1.39 μmol/g creatinine | Increased with intakes >9 mg/day | Urinary α-CEHC is a valid biomarker of α-tocopherol status.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of findings. Below are summaries of the experimental protocols from the cited studies.
Protocol 1: Analysis of Serum α-CEHC after a Single Dose of Natural Vitamin E
-
Objective: To determine the time course of serum α- and γ-CEHC levels after a single oral dose of natural vitamin E.
-
Subjects: 21 healthy volunteers.
-
Supplementation: A single dose of 306 mg of RRR-α-tocopherol and 1.77 mg of γ-tocopherol.
-
Sample Collection: Blood samples were collected at baseline and at 2, 6, 12, 24, 35, 50, and 74 hours post-ingestion.
-
Analytical Method: Serum levels of α- and γ-tocopherol and their corresponding CEHC metabolites were determined by High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: Comparative Urinary Excretion of α-CEHC from Natural vs. Synthetic Vitamin E
-
Objective: To compare the conversion of natural and synthetic α-tocopherol to urinary α-CEHC.
-
Subjects: 6 healthy human subjects.
-
Supplementation: A single oral dose containing 150 mg each of deuterium-labeled RRR-α-tocopheryl acetate (d3) and all-rac-α-tocopheryl acetate (d6).
-
Sample Collection: 24-hour urine collections were performed on days 0, 1, 2, 3, 4, and 8. Plasma was collected at 0, 6, 12, and 24 hours.
-
Analytical Method: Isotope-ratio gas chromatography-mass spectrometry (GC-MS) was used to measure the concentrations of deuterated and non-deuterated α-CEHC in urine and tocopherols in plasma.[5]
Protocol 3: Plasma and Urinary CEHCs after α- and γ-Tocopherol Supplementation in Metabolic Syndrome
-
Objective: To evaluate the effects of α-tocopherol, γ-tocopherol, and their combination on biomarkers of oxidative stress and inflammation, including CEHC levels.
-
Subjects: 80 subjects with metabolic syndrome, randomized into four groups (n=20 per group).
-
Supplementation: Daily supplementation for 6 weeks with 800 mg α-tocopherol, 800 mg γ-tocopherol, a combination of both, or a placebo.
-
Sample Collection: Blood and urine samples were collected at baseline and after the 6-week intervention.
-
Analytical Method: Plasma and urinary α-CEHC and γ-CEHC were measured. The specific analytical method was not detailed in the abstract but is likely LC-MS/MS based on similar contemporary studies.[3]
Visualizing the Pathways and Processes
To better illustrate the metabolic fate of vitamin E and the workflow of a typical clinical study, the following diagrams are provided.
Caption: Metabolic pathway of α- and γ-tocopherol to their CEHC metabolites.
Caption: A typical experimental workflow for a vitamin E supplementation study.
References
- 1. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lower plasma alpha-carboxyethyl-hydroxychroman after deuterium-labeled alpha-tocopherol supplementation suggests decreased vitamin E metabolism in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-tocopherol supplementation alone and in combination with alpha-tocopherol alters biomarkers of oxidative stress and inflammation in subjects with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic as compared with natural vitamin E is preferentially excreted as this compound in human urine: studies using deuterated alpha-tocopheryl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supplementation with mixed tocopherols increases serum and blood cell gamma-tocopherol but does not alter biomarkers of platelet activation in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Alpha-CEHC Quantification
This guide provides a comprehensive comparison of different analytical methods for the quantification of alpha-carboxyethyl-hydroxychroman (α-CEHC), a major metabolite of vitamin E. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the available techniques, their performance, and experimental protocols to aid in the selection of the most appropriate method for their specific research needs.
Introduction
Alpha-CEHC is a significant biomarker for assessing vitamin E metabolism.[1][2] Accurate and reliable quantification of α-CEHC in biological matrices such as plasma, serum, and urine is crucial for understanding the biotransformation and physiological effects of vitamin E.[1][2][3][4] Several analytical techniques have been developed for this purpose, primarily centered around chromatography coupled with various detection methods. This guide focuses on the cross-validation of three prominent methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the table below, providing a clear comparison of their key quantitative parameters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) |
| Linearity Range | 0.0025–1 µM[1][2] | Not explicitly stated, but covers physiological levels[5][6] | 1 nM–14 µM[7] |
| Limit of Detection (LOD) | 2.5 nmol/l in plasma[1][2] | 8–330 pg/mL[5] | 0.1 pmol[7] |
| Sample Volume | 500 µl of plasma[1][2] | 100 µL of serum[6] | Not explicitly stated, typically in µL range |
| Precision | Within-day precision <5% for α-tocopherol and <10% for its quinone derivative[8] | Total precision <15% at all QC levels[6] | Intra- and inter-day RSDs between 2.51% and 5.15% for a similar compound (ascorbic acid)[9] |
| Accuracy | >95%[8] | Recoveries between 92% and 111% for NIST reference materials[6] | Not explicitly stated for α-CEHC |
| Internal Standard | Deuterium-labeled α-CEHC (d2-α-CEHC)[1][2] | Deuterium-labeled α-CEHC (e.g., d6-α-CEHC)[10] | Not explicitly stated, but common for HPLC methods |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducibility and for understanding the nuances of each approach.
The GC-MS method provides a versatile and accurate means for assessing α-CEHC.[1][2] It typically involves sample preparation, derivatization, and subsequent analysis.
-
Sample Preparation:
-
Saponification of the plasma sample (e.g., 100 µl) in the presence of antioxidants.[8]
-
Extraction of α-CEHC and the internal standard (e.g., d3-α-tocopherol) with an organic solvent like hexane.[8]
-
Enzymatic deconjugation is often required for biological samples to release conjugated forms of the metabolites.[2]
-
-
Derivatization:
-
The extracted analytes are converted into their O-trimethylsilyl (O-TMS) derivatives.[8] This step is crucial as it increases the volatility and thermal stability of the analytes, making them suitable for GC analysis. The derivatization of α-tocopherolquinone (a related metabolite) to its hydroquinone form enhances molecular stability and sensitivity.[8]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a capillary column.
-
Detection is performed in the selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.[8]
-
LC-MS/MS is a highly sensitive and specific method for the quantification of α-CEHC in biological samples.[3][5]
-
Sample Preparation:
-
Protein precipitation is performed on the serum or plasma sample (e.g., 100 µL) by adding a solvent like acetonitrile.[10]
-
An internal standard (e.g., deuterium-labeled α-CEHC) is added prior to extraction.[10]
-
Supported liquid extraction (SLE) or solid-phase extraction (SPE) can be used for sample cleanup and concentration.[6][10]
-
-
LC Separation:
-
The extracted sample is injected into an HPLC or UPLC system.
-
Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution.[5]
-
-
MS/MS Detection:
-
Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source in positive or negative ion mode.
-
Quantification is achieved through multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.[8]
-
HPLC-ECD is a sensitive technique for the analysis of electrochemically active compounds like α-CEHC.[11]
-
Sample Preparation:
-
For total α-CEHC (conjugated and unconjugated forms), samples require deconjugation using enzymes like β-glucuronidase and sulfatase.[7]
-
Serum samples can often be directly incubated with the enzymes, while tissue homogenates may require a pre-deproteination step.[7]
-
Extraction is typically performed with an organic solvent.
-
-
HPLC Separation:
-
Electrochemical Detection:
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each analytical method.
Figure 1. Experimental workflow for GC-MS analysis of α-CEHC.
Figure 2. Experimental workflow for LC-MS/MS analysis of α-CEHC.
Figure 3. Experimental workflow for HPLC-ECD analysis of α-CEHC.
Conclusion
The choice of an analytical method for α-CEHC quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput.
-
GC-MS is a robust and reliable method, particularly with the use of stable isotope-labeled internal standards. The derivatization step, however, adds to the sample preparation time.
-
LC-MS/MS offers the highest sensitivity and specificity, making it ideal for detecting very low concentrations of α-CEHC. Its high-throughput capabilities are also advantageous for large-scale studies.[5]
-
HPLC-ECD provides a sensitive and cost-effective alternative to mass spectrometry-based methods. Its selectivity is based on the electrochemical properties of the analyte, which can be advantageous in reducing interferences from non-electroactive compounds.
A thorough cross-validation should be performed when switching between methods or when comparing data from different laboratories to ensure consistency and reliability of the results. This involves analyzing the same set of samples with each method and comparing the outcomes. While this guide provides a comparative overview based on existing literature, a direct, head-to-head experimental cross-validation of these methods for α-CEHC would be a valuable contribution to the field.
References
- 1. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of the vitamin E metabolites, carboxyethyl hydroxychromans (CEHCs), in biological samples [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry methods to quantify alpha-tocopherol and alpha-tocopherolquinone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. amuzainc.com [amuzainc.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of α-CEHC and γ-CEHC
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory activities of alpha-Carboxyethyl-hydroxychroman (α-CEHC) and gamma-Carboxyethyl-hydroxychroman (γ-CEHC), metabolites of vitamin E. This document synthesizes experimental data to elucidate their mechanisms of action and comparative efficacy.
Executive Summary
Both α-CEHC and γ-CEHC, the principal water-soluble metabolites of α-tocopherol and γ-tocopherol respectively, exhibit anti-inflammatory properties. However, current research indicates that γ-CEHC and its parent compound, γ-tocopherol, demonstrate more potent anti-inflammatory effects compared to their alpha counterparts. The primary mechanism of action for γ-CEHC involves the direct inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory cascade. In contrast, the anti-inflammatory activity of α-tocopherol, the precursor to α-CEHC, is primarily attributed to the inhibition of pro-inflammatory signaling pathways, such as NF-κB.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies on the inhibitory effects of α-CEHC and γ-CEHC on prostaglandin E2 (PGE2) synthesis, a critical mediator of inflammation.
| Compound | Cell Line | Stimulant | Apparent IC50 (µM) for PGE2 Inhibition | Reference |
| γ-CEHC | RAW 264.7 Macrophages | LPS | ~30 | [1][2] |
| A549 Human Lung Epithelial Cells | IL-1β | ~30 | [1][2] | |
| α-CEHC | EOC-20 Murine Microglial Cells | TNF-α | 74 | [3] |
| γ-CEHC | EOC-20 Murine Microglial Cells | TNF-α | 66 | [3] |
| γ-Tocopherol | RAW 264.7 Macrophages | LPS | 7.5 | [1][2] |
| A549 Human Lung Epithelial Cells | IL-1β | 4 | [1][2] | |
| α-Tocopherol | RAW 264.7 Macrophages | LPS | >50 (25% inhibition at 50 µM) | [1][2] |
| A549 Human Lung Epithelial Cells | IL-1β | No effect at 50 µM | [1][2] |
| Compound | Enzyme | Apparent IC50 (µM) for Purified Enzyme Inhibition | Reference |
| γ-CEHC (3'-COOH) | COX-1 | 300 ± 50 | [4] |
| COX-2 | 450 ± 50 | [4] | |
| α-CMBHC (5'-COOH) * | COX-1 | 160 ± 40 | [4] |
| COX-2 | 140 ± 40 | [4] |
*Note: α-CMBHC (carboxymethylbutyl hydroxychroman) is another metabolite of vitamin E. Data is included for comparative context.
Mechanistic Insights
γ-CEHC: Direct Inhibition of COX-2
Experimental evidence strongly suggests that γ-CEHC and its parent compound, γ-tocopherol, exert their anti-inflammatory effects primarily through the inhibition of COX-2 activity.[1][3] This inhibition appears to be competitive with the substrate, arachidonic acid.[1][3] Importantly, neither γ-tocopherol nor γ-CEHC significantly affects the expression of COX-2 protein or its mRNA levels, indicating a post-transcriptional mechanism of action.[1][5] The inhibitory effect of γ-CEHC is direct and rapid, observable after a short exposure to pre-induced COX-2.[1]
α-Tocopherol and α-CEHC: Modulation of Signaling Pathways
In contrast to the direct enzymatic inhibition by the gamma forms, α-tocopherol's anti-inflammatory properties are more closely linked to the modulation of intracellular signaling pathways.[3] Specifically, α-tocopherol has been shown to attenuate the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like IL-6.[6][7] This action appears to be independent of its antioxidant capacity. While α-CEHC also demonstrates inhibitory effects on PGE2 production, it is generally less potent than γ-CEHC.[3]
Signaling Pathway Diagrams
Caption: Mechanism of γ-CEHC anti-inflammatory action.
Caption: Mechanism of α-Tocopherol anti-inflammatory action.
Experimental Protocols
Cell Culture and Stimulation
-
RAW 264.7 Macrophages: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
A549 Human Lung Epithelial Cells: Cells are maintained in DMEM/F12 medium with 10% FBS. Inflammation is induced by treatment with interleukin-1β (IL-1β) at 1 ng/mL.
-
EOC-20 Murine Microglial Cells: These cells are cultured in DMEM with 10% FBS and 20% LADMAC-conditioned medium. Tumor necrosis factor-α (TNF-α) is used as the inflammatory stimulus.
Measurement of Prostaglandin E2 (PGE2)
PGE2 levels in the cell culture medium are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis for COX-2 Expression
Cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Caption: General experimental workflow for assessing anti-inflammatory effects.
Conclusion
The available experimental data indicates that γ-CEHC is a more potent direct inhibitor of COX-2-mediated PGE2 synthesis than α-CEHC. The anti-inflammatory actions of the parent compound of α-CEHC, α-tocopherol, are primarily mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB. These findings suggest that γ-CEHC and its precursor, γ-tocopherol, may hold greater therapeutic potential as direct anti-inflammatory agents targeting the cyclooxygenase pathway. Further research is warranted to fully elucidate the clinical implications of these distinct mechanisms.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain carboxychromanols, metabolites of vitamin E, are potent inhibitors of cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties [mdpi.com]
- 6. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-tocopherol attenuates NFkappaB activation and pro-inflammatory cytokine production in brain and improves recovery from lipopolysaccharide-induced sickness behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of alpha-CEHC as a marker for optimal vitamin E intake
For researchers, scientists, and drug development professionals, the accurate assessment of vitamin E status is crucial. This guide provides a comprehensive comparison of alpha-carboxyethyl hydroxychroman (α-CEHC), a key urinary metabolite of vitamin E, with other biomarkers. It includes supporting experimental data, detailed protocols, and visualizations to facilitate an objective evaluation of α-CEHC as a marker for optimal vitamin E intake.
Introduction to Vitamin E Biomarkers
Vitamin E is a fat-soluble antioxidant essential for protecting cells from oxidative damage. Assessing an individual's vitamin E status is critical in various research and clinical settings. While plasma α-tocopherol has been the traditional marker, its concentration is influenced by circulating lipid levels, potentially leading to misinterpretation. This has spurred the investigation of alternative biomarkers that more accurately reflect vitamin E intake and tissue status. Among these, the urinary metabolite α-CEHC has emerged as a promising candidate.
α-CEHC vs. Alternative Biomarkers: A Comparative Analysis
The primary alternative to urinary α-CEHC is plasma α-tocopherol, often adjusted for total lipids or cholesterol. While readily measurable, plasma α-tocopherol levels are homeostatically controlled and may not accurately reflect recent dietary intake, especially within the normal range.[1][2] In contrast, urinary α-CEHC excretion has been shown to correlate more strongly with α-tocopherol intake, particularly at higher intake levels, suggesting it is a more sensitive indicator of vitamin E sufficiency.[3][4]
Functional assays, such as the in vitro erythrocyte hemolysis test, provide an indirect measure of vitamin E status by assessing the susceptibility of red blood cells to oxidative damage.[3] However, these assays are not specific to vitamin E and can be influenced by other antioxidants.
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies, comparing the correlation of urinary α-CEHC and plasma α-tocopherol with vitamin E intake.
Table 1: Correlation of Urinary α-CEHC with Dietary Vitamin E Intake
| Study Population | Sample Size (n) | Method of Dietary Assessment | Correlation Coefficient (r) | p-value | Citation |
| Healthy adults | 235 | 24-hour dietary recall | 0.38 | < 0.001 | [4] |
| Healthy adults (non-supplement users) | 202 | 24-hour dietary recall | 0.38 | < 0.001 | [4] |
| Healthy adults (supplement users) | 33 | 24-hour dietary recall | 0.44 | < 0.01 | [4] |
| Older adults | 387 | Food Frequency Questionnaire | 0.10 (adjusted) | < 0.01 | [1] |
Table 2: Correlation of Plasma α-Tocopherol with Dietary Vitamin E Intake
| Study Population | Sample Size (n) | Method of Dietary Assessment | Correlation Coefficient (r) | p-value | Citation |
| Healthy adults | 235 | 24-hour dietary recall | 0.21 | 0.003 | [4] |
| Healthy adults (non-supplement users) | 202 | 24-hour dietary recall | 0.21 | 0.003 | [4] |
| Older adults | 387 | Food Frequency Questionnaire | No significant association | - | [1][2] |
Experimental Protocols
Accurate and reproducible measurement of α-CEHC is essential for its validation as a biomarker. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Measurement of Urinary α-CEHC by LC-MS/MS
1. Sample Preparation:
-
Aliquots of 24-hour urine collections are typically used.
-
To account for urinary dilution, creatinine concentration is measured and results are often expressed as µmol α-CEHC per gram of creatinine.
-
For the measurement of total α-CEHC (free and conjugated), enzymatic hydrolysis is performed using β-glucuronidase/sulfatase to deconjugate the metabolites.
2. Extraction:
-
After hydrolysis, the sample is acidified.
-
α-CEHC and an internal standard (e.g., a deuterated form of α-CEHC) are extracted from the aqueous urine matrix into an organic solvent, such as diethyl ether or a mixture of hexane and ethyl acetate.
-
The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is used to separate α-CEHC from other urinary components. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid).
-
Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used for detection and quantification. The transition of the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion is monitored using multiple reaction monitoring (MRM) for both α-CEHC and the internal standard, ensuring high selectivity and sensitivity.
Visualizing Key Processes
To better understand the context of α-CEHC as a biomarker, the following diagrams illustrate the metabolic pathway of vitamin E and a typical experimental workflow for biomarker validation.
Caption: Metabolic pathway of α-tocopherol to its urinary metabolite α-CEHC.
Caption: Experimental workflow for the validation of a new biomarker.
Conclusion
The available evidence strongly supports the validation of urinary α-CEHC as a reliable biomarker of vitamin E intake. Its correlation with dietary intake, particularly in response to supplementation, is superior to that of plasma α-tocopherol. The established LC-MS/MS methods provide a robust and sensitive platform for its quantification. For researchers and professionals in drug development, utilizing urinary α-CEHC can lead to a more accurate assessment of vitamin E status, aiding in the design and interpretation of clinical trials and nutritional studies. While plasma α-tocopherol remains a useful, readily available marker, α-CEHC offers a more dynamic and sensitive measure of recent vitamin E intake, making it an invaluable tool for determining optimal vitamin E levels.
References
- 1. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Metabolism of Alpha-Tocopherol and Gamma-Tocopherol to Carboxyethyl Hydroxychromans (CEHCs)
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of alpha-tocopherol (α-T) and gamma-tocopherol (γ-T), the two most prevalent dietary forms of Vitamin E, leading to the formation of their respective water-soluble metabolites, carboxyethyl hydroxychromans (CEHCs). While both are potent lipid-soluble antioxidants, emerging research reveals they possess distinct metabolic fates and biological activities. This document summarizes key quantitative data from comparative studies, details relevant experimental protocols, and visualizes the primary metabolic pathways and experimental workflows to support further research and development.
Data Presentation: Comparative Quantitative Analysis
Supplementation with different forms of vitamin E results in significant variations in the plasma concentrations of the parent compounds and their metabolites. The following table summarizes key quantitative data from human clinical trials, highlighting the differential metabolism between alpha- and gamma-tocopherol.
| Parameter | Alpha-Tocopherol (α-T) | Gamma-Tocopherol (γ-T) | Key Findings & Significance |
| Primary Metabolite | α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) | γ-CEHC (2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman) | Both are metabolized via phytyl side chain oxidation to their respective CEHCs, which are water-soluble and excreted in the urine.[1][2] |
| Urinary Excretion of CEHCs | <1% of a 30 mg dose of deuterium-labeled α-T was excreted as urinary α-CEHC.[3][4] | ~7.5% of a deuterium-labeled γ-T dose appeared as γ-CEHC in the urine.[3][4] | Gamma-tocopherol is more extensively metabolized to its CEHC form than alpha-tocopherol.[1][3][4] |
| Peak Serum CEHC Levels (Post-Supplementation) | 42.4 +/- 18.3 nmol/L (12h after a single 306 mg RRR-α-T dose).[1] | An increase in γ-CEHC was observed even as γ-T levels decreased after α-T supplementation.[1] | The appearance of α-CEHC in the blood parallels that of its parent compound.[1] γ-T is metabolized more efficiently.[1] |
| Effect of α-T Supplementation on γ-T | High-dose α-T supplementation significantly decreases plasma and tissue concentrations of γ-T.[5] | Plasma γ-T levels decreased following a single high dose of α-T.[1] | α-T and γ-T may compete for absorption and transport, with α-T being preferentially retained.[5][6] |
| Enzymatic Metabolism Initiation | Initiated by cytochrome P450 (CYP4F2)-mediated ω-hydroxylation of the phytyl side chain.[3][4][7] | Also initiated by CYP4F2-mediated ω-hydroxylation. γ-T is a better substrate for this enzyme.[3][4] | The higher affinity of CYP4F2 for γ-T contributes to its more extensive catabolism.[3] |
Experimental Protocols
The following sections detail a generalized methodology for the comparative analysis of alpha- and gamma-tocopherol and their CEHC metabolites in human serum or plasma.
1. Sample Collection and Preparation
-
Blood Collection: Collect whole blood into EDTA-containing tubes.
-
Plasma Separation: Immediately centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Aliquot the plasma into cryovials and store at -80°C until analysis to prevent degradation of the analytes.[5]
2. Analyte Extraction
This protocol is designed for the extraction of tocopherols and their metabolites from plasma for analysis by High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Thaw plasma samples on ice. In a glass tube, combine 100 µL of plasma with 10 µL of an internal standard solution (e.g., tocol in ethanol) to account for extraction efficiency.
-
Protein Precipitation: Add 200 µL of ethanol to the plasma sample and vortex for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction: Add 500 µL of hexane to extract the tocopherols. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 1,500 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube. Repeat the hexane extraction on the remaining aqueous layer and combine the hexane extracts to maximize recovery.
-
Evaporation and Reconstitution: Evaporate the combined hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for HPLC analysis.[5]
3. Analytical Method: HPLC with Electrochemical Detection
-
Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, and a buffer solution (e.g., sodium perchlorate in methanol), optimized to achieve separation of the different tocopherol isoforms and their metabolites.
-
Injection and Separation: Inject a known volume (e.g., 20 µL) of the reconstituted sample onto the HPLC system. The compounds are separated based on their differential partitioning between the stationary and mobile phases.
-
Detection: The electrochemical detector is used to quantify the analytes as they elute from the column.
-
Quantification: Prepare a standard curve using known concentrations of α-tocopherol, γ-tocopherol, α-CEHC, and γ-CEHC standards. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of each analyte by comparing the peak area ratio (analyte/internal standard) to the standard curve.[5]
Mandatory Visualization
The following diagrams illustrate the metabolic pathways and a typical experimental workflow.
Caption: Metabolic pathway of alpha- and gamma-tocopherol to CEHCs.
Caption: Experimental workflow for tocopherol and CEHC analysis.
Comparative Analysis of Metabolic Pathways
The metabolism of both alpha- and gamma-tocopherol to their respective CEHCs is initiated by an ω-hydroxylation of the phytyl side chain, a reaction catalyzed primarily by the cytochrome P450 enzyme CYP4F2.[3][7] This initial step is followed by further oxidation and subsequent β-oxidation, which shortens the side chain to produce the final carboxyethyl hydroxychroman (CEHC) metabolites.[3][8]
A key difference lies in the efficiency of this metabolic conversion. Animal and human studies consistently demonstrate that gamma-tocopherol is metabolized more extensively than alpha-tocopherol.[3][4][8] This is evidenced by the significantly higher urinary excretion of γ-CEHC compared to α-CEHC following supplementation.[3][4] The preferential metabolism of γ-T is partly attributed to the fact that it is a more favorable substrate for CYP4F2.
Furthermore, the absorption and retention of these two vitamin E forms differ. The liver preferentially incorporates alpha-tocopherol into nascent very-low-density lipoproteins (VLDLs) for transport to peripheral tissues, a process mediated by the alpha-tocopherol transfer protein (α-TTP).[9] This protein has a much lower affinity for gamma-tocopherol, leading to its more rapid catabolism and elimination. In fact, high-dose supplementation with alpha-tocopherol can displace gamma-tocopherol, leading to lower plasma and tissue concentrations of the latter.[5]
The resulting metabolites are not merely excretory products; they possess biological activity. For instance, γ-CEHC has been shown to have natriuretic (sodium-excreting) effects.[4][8] These distinct metabolic fates and the biological activities of the resulting metabolites underscore the importance of studying each form of vitamin E independently.
References
- 1. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha and gamma tocopherol metabolism in healthy subjects and patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preferential incorporation of alpha-tocopherol vs gamma-tocopherol in human lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Similarities and differences between alpha-tocopherol and gamma-tocopherol in amelioration of inflammation, oxidative stress and pre-fibrosis in hyperglycemia induced acute kidney inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of alpha-CEHC for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of alpha-Carboxyethyl-hydroxychroman (alpha-CEHC), a metabolite of alpha-tocopherol (Vitamin E) commonly used in research settings.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with care, as with all laboratory chemicals.[1] The product information sheet from suppliers advises that the material should be considered potentially hazardous until more information is available.[2] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of contact, follow these first-aid measures:
-
After inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1]
-
After skin contact: The product is generally not an irritant. Wash the affected area with soap and water.[1]
-
After eye contact: Rinse the opened eye for several minutes under running water.[1]
-
After swallowing: If symptoms persist, consult a doctor.[1]
Logistical and Disposal Plan
The primary logistical consideration for the disposal of this compound is to prevent its entry into the environment. Do not dispose of this compound down the drain or in regular trash. [1] Due to its low solubility in aqueous solutions, it can contaminate waterways. The recommended method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management service.
Here is a step-by-step procedure for the proper disposal of this compound:
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats), in a dedicated and clearly labeled waste container.
-
The container should be made of a chemically compatible material, such as glass or polyethylene, and have a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's EHS department. Include the chemical name (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) and CAS number (4072-32-6) for accurate identification.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) for chemical waste.
-
This area should be away from general laboratory traffic and clearly marked.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with accurate information about the contents of the waste container.
-
Follow all institutional procedures for the handover of chemical waste.
-
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Chemical Formula | C₁₆H₂₂O₄ |
| Molecular Weight | 278.3 g/mol |
| Appearance | Crystalline solid |
| Solubility | - DMF: 20 mg/mL- DMSO: 20 mg/mL- Ethanol: 10 mg/mL- DMSO:PBS (pH 7.2) (1:1): 0.25 mg/mL |
| GHS Hazard Classification | Not classified |
Data sourced from Cayman Chemical product information.[2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guide for Handling alpha-CEHC
Disclaimer: No specific Safety Data Sheet (SDS) for alpha-Carboxyethyl-hydroxychroman (alpha-CEHC) is publicly available. The following guidance is based on the safety profile of its parent compound, alpha-tocopherol (Vitamin E), and standard laboratory practices for handling non-hazardous solid research chemicals. It is imperative to conduct a thorough risk assessment before commencing any work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational and disposal plans to ensure safe and compliant laboratory practices.
Compound Information and Hazard Assessment
This compound is a water-soluble metabolite of alpha-tocopherol.[1] It is a white to off-white solid supplied for research use only. While specific toxicological data for this compound is not available, its parent compound, alpha-tocopherol, is not classified as a hazardous substance. Therefore, this compound is presumed to have a low hazard potential. However, as with any chemical of unknown toxicity, it should be handled with care to minimize exposure.
Physical and Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₂O₄ | [2][3][4] |
| Molecular Weight | 278.34 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Solubility | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 10 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.25 mg/ml | [3][5] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent skin and eye contact.
| PPE Category | Item | Specification |
| Hand Protection | Disposable nitrile gloves | Standard laboratory grade. |
| Eye Protection | Safety glasses with side shields or safety goggles | ANSI Z87.1 compliant. |
| Body Protection | Laboratory coat | Standard length, buttoned. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If weighing fine powder that could become airborne, a dust mask or use of a fume hood is recommended. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to preparation of solutions.
Experimental Workflow for Handling this compound:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
